Technical Documentation Center

(4S,5S)-oxane-2,3,4,5-tetrol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4S,5S)-oxane-2,3,4,5-tetrol
  • CAS: 87-72-9

Core Science & Biosynthesis

Foundational

(4S,5S)-oxane-2,3,4,5-tetrol common name and synonyms

An In-Depth Technical Guide to (4S,5S)-Oxane-2,3,4,5-tetrol: Structural Biology, Bioproduction, and Therapeutic Applications Executive Summary In the fields of carbohydrate chemistry and drug development, precise nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4S,5S)-Oxane-2,3,4,5-tetrol: Structural Biology, Bioproduction, and Therapeutic Applications

Executive Summary

In the fields of carbohydrate chemistry and drug development, precise nomenclature is paramount. (4S,5S)-oxane-2,3,4,5-tetrol is the strict IUPAC systematic name for the pyranose form of L-Arabinose [1]. The nomenclature specifically defines the chiral centers at the C4 and C5 positions of the oxane (tetrahydropyran) ring, which correspond to the C3 and C4 positions of the open-chain aldopentose. Because the molecule undergoes rapid anomeric mutarotation in solution, the C2 and C3 stereocenters of the oxane ring are often left unassigned in database indexing, defaulting to the highly conserved (4S,5S) L-erythro-pentopyranose core[1][2].

This whitepaper synthesizes the structural biology, pharmacological mechanisms, and advanced biomanufacturing protocols of L-arabinose, providing a comprehensive framework for researchers and process scientists.

Chemical Identity and Structural Biology

L-Arabinose is a naturally occurring pentose sugar, uniquely abundant in the L-enantiomeric form (unlike most biological sugars which favor the D-form)[3]. It serves as a critical building block in plant cell wall biopolymers, specifically within hemicellulose, pectin, and arabinogalactan-protein complexes[3].

Stereochemical Mapping

The mapping of the open-chain L-arabinose to the (4S,5S)-oxane ring is dictated by Cahn-Ingold-Prelog (CIP) priority rules. In the open chain, L-arabinose possesses a (2R, 3S, 4S) configuration. During intramolecular hemiacetal formation, the C5 hydroxyl attacks the C1 aldehyde, forming a 6-membered oxane ring. The oxygen atom is designated as position 1. Consequently, the C3 and C4 (S)-stereocenters of the open chain transition to the C4 and C5 positions of the oxane ring, yielding the (4S,5S)-oxane-2,3,4,5-tetrol designation[1].

Quantitative Data Summary

To facilitate formulation and analytical tracking, the physicochemical properties of (4S,5S)-oxane-2,3,4,5-tetrol are summarized below:

PropertyValue / Description
IUPAC Name (4S,5S)-oxane-2,3,4,5-tetrol[1]
Common Synonyms L-(+)-Arabinose, L-Arabinopyranose, Pectin sugar[1][2]
Molecular Formula C5H10O5[2]
Molecular Weight 150.13 g/mol [1]
Melting Point 155.0°C to 160.0°C[1]
Specific Optical Rotation +103.0° (10% in water)[1]
Solubility Highly soluble in water; clear, colorless solution[1]

Therapeutic Applications & Pharmacological Mechanisms

Uncompetitive Inhibition of Intestinal Sucrase

One of the most significant pharmacological properties of L-arabinose is its ability to modulate glycemic responses. It functions as an uncompetitive inhibitor of intestinal sucrase[3].

Causality & Clinical Insight: Unlike competitive inhibitors that compete for the active site, uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex. This means L-arabinose's inhibitory efficacy scales proportionally with the concentration of dietary sucrose. During fasting (low sucrose), it does not interfere with basal enzymatic activity, preventing hypoglycemia. Postprandially, as the sucrase-sucrose complex forms, L-arabinose binds to it, creating a dead-end complex that prevents cleavage into glucose and fructose[3]. This mechanism causes up to a 60% reduction in sucrose digestion, blunting blood glucose and insulin spikes, making it a potent therapeutic agent for metabolic syndrome and Type II diabetes[3][4].

SucraseInhibition DietarySucrose Dietary Sucrose IntestinalSucrase Intestinal Sucrase (Enzyme) DietarySucrose->IntestinalSucrase Binds EnzymeSubstrate Sucrase-Sucrose Complex IntestinalSucrase->EnzymeSubstrate LArabinose L-Arabinose ((4S,5S)-oxane-2,3,4,5-tetrol) LArabinose->EnzymeSubstrate Binds to ES Complex InhibitionComplex Dead-end Complex (Uncompetitive Inhibition) EnzymeSubstrate->InhibitionComplex Blocks Cleavage GlucoseFructose Glucose + Fructose (Absorbed into Bloodstream) EnzymeSubstrate->GlucoseFructose Normal Catalysis ReducedSpike Reduced Postprandial Blood Glucose Spike InhibitionComplex->ReducedSpike Lowers Glucose Absorption GlucoseFructose->ReducedSpike Prevented

Uncompetitive inhibition of intestinal sucrase by L-arabinose.

Precursor in Antiviral Drug Synthesis

Beyond metabolic regulation, L-arabinose is a critical chiral pool starting material for the synthesis of nucleoside analog reverse transcriptase inhibitors. It is the primary precursor for anti-hepatitis B drugs such as Clevudine (L-FMAU) and Telbivudine , which specifically inhibit hepatotropic DNA viruses without inducing mitochondrial toxicity[5].

Microbial Metabolism: The araBAD Operon

In biotechnology, the Escherichia coliaraBAD operon is a foundational model for tightly regulated recombinant protein expression. The operon encodes three enzymes required for L-arabinose catabolism: AraB (ribulokinase), AraA (isomerase), and AraD (epimerase), which convert L-arabinose into D-xylulose-5-phosphate for the pentose phosphate pathway[6][7].

The regulatory elegance of the araBAD operon lies in the dual-function AraC protein . In the absence of L-arabinose, AraC acts as a repressor by binding to the araO2 and araI1 sites, forming a DNA loop that blocks RNA polymerase[7][8]. When L-arabinose is present, it binds to AraC, triggering a conformational shift that breaks the DNA loop. Concurrently, under glucose starvation, the cAMP-CAP complex binds to the promoter, synergistically activating high-level transcription[6][7].

araBAD Arabinose L-Arabinose AraC AraC Protein Arabinose->AraC Binds & Activates Promoter araI / Promoter Region AraC->Promoter Binds (Activator Conformation) cAMP_CAP cAMP-CAP Complex cAMP_CAP->Promoter Binds (Glucose Starvation) araBAD araBAD Structural Genes (AraB, AraA, AraD) Promoter->araBAD Recruits RNA Polymerase Metabolism D-Xylulose-5-Phosphate (Pentose Phosphate Pathway) araBAD->Metabolism Catalyzes Conversion

Regulatory mechanism of the araBAD operon by L-arabinose and AraC.

Biotechnological Production & Extraction Protocols

Historically, L-arabinose was extracted from expensive Arabic gum. Modern industrial processes utilize lignocellulosic agricultural waste—such as sugar beet pulp and corn fiber—via chemo-enzymatic hydrolysis[9][10].

Comparative Analysis of Hydrolysis Methods
ParameterAcid Hydrolysis (H₂SO₄)Enzymatic Hydrolysis (Xylanase)
Specificity Low (Cleaves all glycosidic bonds)[10]High (Targets arabinoxylan side chains)[10]
Byproducts Generates toxic furfural inhibitorsClean profile; produces beneficial oligosaccharides[10]
Downstream Processing Requires extensive ion-exchange chromatographyStreamlined; highly compatible with biological purification[9]
Validated Protocol: Chemo-Enzymatic Extraction & Biopurification

Separating L-arabinose from D-xylose using standard chromatography is notoriously inefficient due to their structural similarities. This protocol utilizes a self-validating biological purification step to achieve >98% purity[9].

Step 1: Alkaline Pretreatment

  • Suspend sugar beet pulp in a 0.5 M NaOH solution at 80°C for 2 hours to solubilize the hemicellulose fraction (arabinoxylan).

  • Neutralize the slurry using dilute HCl and filter to recover the arabinoxylan-rich supernatant.

Step 2: Enzymatic Hydrolysis

  • Adjust the supernatant pH to 5.0 and temperature to 50°C.

  • Inoculate with a synergistic enzyme cocktail containing endo-1,4-β-xylanase (e.g., from Thermomyces lanuginosus) and α-L-arabinofuranosidase[10].

  • Incubate for 48 hours. Validation Checkpoint: Analyze the hydrolysate via HPLC (Refractive Index detector). The target monosaccharide profile should yield an optimal L-arabinose to D-xylose ratio[10].

Step 3: Selective Yeast Biopurification

  • Inoculate the filtered hydrolysate with the yeast strain Williopsis saturnus[9].

  • Maintain aerobic fermentation at 30°C for 72 hours. Causality:W. saturnus possesses the metabolic pathways to rapidly consume D-xylose and glucose for biomass generation but lacks the specific transporters/enzymes to metabolize L-arabinose, leaving it intact in the broth[9].

Step 4: Crystallization

  • Centrifuge the broth to remove yeast biomass. Pass the supernatant through a mixed-bed ion-exchange resin to deionize.

  • Concentrate the solution under vacuum at 60°C until the L-arabinose concentration reaches the Metastable Zone Width (MSZW) threshold[3].

  • Seed with pure L-arabinose crystals and slowly cool to 20°C to induce crystallization. Wash crystals with cold ethanol and dry under vacuum[9].

ExtractionWorkflow Biomass Lignocellulosic Biomass (Sugar Beet Pulp / Corn Fiber) Pretreatment Alkaline Pretreatment (Hemicellulose Solubilization) Biomass->Pretreatment EnzymaticHydrolysis Enzymatic Hydrolysis (Xylanase + Arabinofuranosidase) Pretreatment->EnzymaticHydrolysis Arabinoxylan Extract Filtration Filtration & Deionization EnzymaticHydrolysis->Filtration Mixed Sugars (Ara + Xyl) YeastFermentation Selective Yeast Fermentation (Williopsis saturnus) Filtration->YeastFermentation Crystallization Concentration & Crystallization YeastFermentation->Crystallization Consumes D-Xylose, Leaves L-Arabinose PureArabinose Pure L-Arabinose Crystals (>98% Purity) Crystallization->PureArabinose

Biotechnological extraction and purification workflow for L-arabinose.

References

  • Fisher Scientific. "Thermo Scientific Chemicals L(+)-Arabinose, 99%, for biochemistry." Available at:[Link][1]

  • Exposome-Explorer. "L-Arabinose (Compound) - IARC." Available at:[Link][2]

  • ResearchGate. "Novel Functional Sugar L-Arabinose: Its Functionality, Uses and Production Methods." Available at:[Link][3]

  • Google Patents. "CN103156865A - Application of L-arabinose in preparing medicines or health-care products." Available at:[4]

  • Wikipedia. "L-arabinose operon." Available at:[Link][6]

  • SMPDB. "Ara operon Inactivation (Positive regulation of araBAD)." Available at:[Link][7]

  • Hu, B., et al. "Production and Utilization of L-Arabinose in China." World Journal of Engineering and Technology. Available at:[Link][5]

  • Taylor & Francis. "Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics." Available at:[Link][9]

  • Xiong, H., et al. "L-Arabinose and oligosaccharides production from sugar beet pulp by xylanase and acid hydrolysis." Academic Journals. Available at:[Link][10]

Sources

Exploratory

A Guide to the Stereochemical Nuances of Pentopyranoses: D-Xylose vs. (4S,5S)-oxane-2,3,4,5-tetrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of carbohydrate chemistry, precision in nomenclature is paramount, as it directly corresponds to the thre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, precision in nomenclature is paramount, as it directly corresponds to the three-dimensional arrangement of atoms—a factor that governs biological activity. This guide delves into the technical distinctions and stereochemical relationship between the commonly known aldopentose, D-Xylose, and a systematically named compound, (4S,5S)-oxane-2,3,4,5-tetrol. While both names describe a five-carbon sugar in a six-membered ring (a pyranose), they do not represent the same molecule. Understanding their differences is crucial for researchers in glycobiology, medicinal chemistry, and drug development, where stereoisomeric purity can be the difference between a therapeutic agent and an inactive compound.

Part 1: Deconstructing the Nomenclature: Common vs. Systematic

The name D-Xylose is a trivial, or common, name that is widely used and understood in the scientific community. It belongs to the aldopentose family of monosaccharides, meaning it has five carbon atoms and an aldehyde functional group in its open-chain form.[1] The "D-" designation refers to the configuration of the chiral center furthest from the aldehyde group (C4), which is on the right in the Fischer projection.[2] In solution, D-Xylose predominantly exists in cyclic hemiacetal forms, with the six-membered ring structure, known as a pyranose, being the most stable.[3]

On the other hand, (4S,5S)-oxane-2,3,4,5-tetrol is a systematic name that follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature provides an unambiguous description of the molecule's absolute configuration at each chiral center. "Oxane" specifies a six-membered ring containing one oxygen atom, and "tetrol" indicates the presence of four hydroxyl (-OH) groups. The numbers and the (S) or (R) designators before the name pinpoint the exact stereochemistry at specific carbon atoms in the ring.

A critical point of clarification is the relationship between these naming conventions and the actual structures of D-Xylose's cyclic forms. The two anomers of D-xylopyranose (the pyranose form of D-xylose) have the following systematic IUPAC names:

  • alpha-D-Xylopyranose : (2S,3R,4S,5R)-oxane-2,3,4,5-tetrol

  • beta-D-Xylopyranose : (2R,3R,4S,5R)-oxane-2,3,4,5-tetrol[1][4][5]

Notably, neither of these corresponds to the "(4S,5S)" configuration in the topic, indicating that (4S,5S)-oxane-2,3,4,5-tetrol is a diastereomer of D-xylopyranose.

Part 2: A Deep Dive into Stereochemistry and Structure

The difference between D-xylopyranose and (4S,5S)-oxane-2,3,4,5-tetrol lies in the spatial arrangement of their hydroxyl groups. This section will compare their structures.

D-Xylose: The Open-Chain and its Cyclization

In its linear form, D-Xylose has three chiral centers (C2, C3, and C4). When it cyclizes to form a pyranose ring, the former aldehyde carbon (C1) becomes a new chiral center, known as the anomeric carbon. This gives rise to two anomers, alpha and beta, which are in equilibrium in solution.

Diagram: Cyclization of D-Xylose

This diagram illustrates the equilibrium between the open-chain form of D-Xylose and its two cyclic pyranose anomers, alpha and beta.

Caption: Equilibrium of D-Xylose forms in solution.

Visualizing the Diastereomers: Haworth Projections

To understand the structural differences, we can use Haworth projections.

Diagram: Haworth Projections of D-Xylopyranose Anomers

This diagram shows the Haworth projections for alpha-D-Xylopyranose and beta-D-Xylopyranose, highlighting the difference at the anomeric carbon (C1).

G start Chiral Precursor protect Protection of -OH groups start->protect invert Stereochemical Inversion protect->invert cyclize Cyclization invert->cyclize deprotect Deprotection cyclize->deprotect final Target Pentopyranose deprotect->final

Caption: Generalized synthetic route for pentopyranose isomers.

Analytical Techniques for Separation and Identification

Distinguishing between diastereomers like D-Xylopyranose and (4S,5S)-oxane-2,3,4,5-tetrol requires high-resolution analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating monosaccharide isomers. [6][7][8]* Stationary Phase: Chiral stationary phases or normal-phase columns (like amino-bonded columns) can be used to achieve separation based on the different interactions of the diastereomers with the column material. [8]* Mobile Phase: A mixture of acetonitrile and water is commonly used for normal-phase separation. [8]* Detection: Since sugars lack a strong chromophore, detection is often achieved using a refractive index (RI) detector or an evaporative light-scattering detector (ELSD). Derivatization with a UV-active tag can also be employed for UV detection. [8] Gas Chromatography (GC): GC can also be used, but it requires derivatization of the sugar to make it volatile. [6]1. Derivatization: The hydroxyl groups are typically converted to their trimethylsilyl (TMS) ethers. 2. Separation: The derivatized sugars are separated on a capillary column. 3. Detection: A flame ionization detector (FID) or mass spectrometer (MS) is used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of carbohydrates. [6]By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the relative stereochemistry and conformation can be determined.

Part 5: Conclusion and Future Perspectives

The distinction between D-Xylose and (4S,5S)-oxane-2,3,4,5-tetrol is a clear illustration of the importance of precise stereochemical definition in carbohydrate science. While both are pentopyranoses, they are diastereomers with distinct structures and, consequently, different properties and biological functions. For researchers in drug discovery and development, the ability to synthesize and analyze stereochemically pure carbohydrates is essential for understanding structure-activity relationships and developing targeted therapeutics. As synthetic methods become more sophisticated and analytical techniques more sensitive, the exploration of the vast chemical space of monosaccharide stereoisomers will undoubtedly lead to new discoveries in biology and medicine.

References

  • PubChem. (n.d.). beta-D-Xylopyranose. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). (2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;methanol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • FooDB. (2015, May 7). Showing Compound β-D-xylopyranose (FDB031294). Retrieved March 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Alpha-d-xylopyranose. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]

  • Zhang, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • PubChem. (n.d.). 6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(2S,3S,4R,5R). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). beta-D-xylopyranosyl-(1->4)-beta-D-xylopyranose. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • PlantaeDB. (2026, February 22). beta-D-xylopyranosyl-(1->4)-beta-D-xylopyranose. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). (3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;molybdenum. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Lammens, A., et al. (2019). Synthesis and Conformation of Pentopyranoside Nucleoside Phosphonates. The Journal of Organic Chemistry, 84(13), 8417-8426.
  • Dommen, J., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Analytical Chemistry, 90(18), 10826-10832.
  • J-GLOBAL. (n.d.). β-D-Xylopyranose. Japan Science and Technology Agency. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (2017, May 24). D- and L- Notation For Sugars. Retrieved March 10, 2026, from [Link]

  • PharmaCompass. (n.d.). (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. Retrieved March 10, 2026, from [Link]

  • Shimadzu. (n.d.). Methods for Separating Sugars. Retrieved March 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. Retrieved March 10, 2026, from [Link]

  • Protein Data Bank Japan. (2024, September 27). PDBj Mine: Chemie - XYS - alpha-D-xylopyranose. Retrieved March 10, 2026, from [Link]

  • CAS. (n.d.). α-D-Xylopyranose. CAS Common Chemistry. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Alpha-d-xylopyranose (CAS 6763-34-4). Retrieved March 10, 2026, from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved March 10, 2026, from [Link]

  • Montgomery, J. A., & Hewson, K. (1969). Furanose–pyranose isomerization in a synthesis of 8-azapurine nucleosides.
  • MolMeDB. (n.d.). (3R,4S,5S)-oxane-2,3,4,5-tetrol. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved March 10, 2026, from [Link]

  • Gauthier, J., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, 31(43), e202501689.
  • Nishida, Y., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. Organic & Biomolecular Chemistry, 18(10), 1896-1900.

Sources

Foundational

Structural and Chemical Analysis of (4S,5S)-Oxane-2,3,4,5-tetrol: Reducing Properties and Mechanistic Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Part 1: Executive Summary & Core Directive The definitive answer to whether (4S,5S)-oxane-2,3,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Part 1: Executive Summary & Core Directive

The definitive answer to whether (4S,5S)-oxane-2,3,4,5-tetrol is a reducing sugar is yes .

In carbohydrate chemistry, a reducing sugar is strictly defined by its capacity to act as a reducing agent, a property contingent upon the presence of a free aldehyde group or a cyclic hemiacetal that can isomerize into an open-chain aldehyde in solution[1]. (4S,5S)-oxane-2,3,4,5-tetrol possesses an unsubstituted hydroxyl group at the C2 position of its oxane (tetrahydropyran) ring. This C2 carbon is the anomeric carbon, making the functional group a hemiacetal . Because this hemiacetal is free (not locked in a glycosidic bond), it undergoes spontaneous ring-chain tautomerism in aqueous environments, exposing a reactive acyclic aldehyde that readily reduces mild oxidizing agents like Cu²⁺ or Ag⁺[2].

This technical guide deconstructs the stereochemical identity of this molecule, explores the quantum-mechanical and kinetic basis of its reducing activity, and provides field-proven, self-validating analytical workflows for its characterization.

Part 2: Stereochemical and Structural Elucidation

To understand the chemical behavior of (4S,5S)-oxane-2,3,4,5-tetrol, we must first translate its systematic IUPAC nomenclature into its biochemical identity.

  • The Oxane Scaffold: "Oxane" refers to a six-membered saturated ring containing one oxygen atom (tetrahydropyran). Standard IUPAC numbering assigns the oxygen atom as position 1.

  • The Substituents: "2,3,4,5-tetrol" indicates hydroxyl (-OH) groups at ring carbons 2, 3, 4, and 5. Ring carbon 6 is an unsubstituted methylene (-CH₂-) group. This specific atomic arrangement is the systematic signature of an aldopentose in its pyranose form .

  • Stereochemical Mapping: The nomenclature specifies the absolute configuration at ring positions 4 and 5 as S.

    • In the cyclization of an aldopentose, the linear C1 (aldehyde) becomes the ring C2 (anomeric carbon).

    • Consequently, ring C4 corresponds to linear C3, and ring C5 corresponds to linear C4.

    • The configuration at the highest-numbered chiral center (linear C4 / ring C5) dictates the D/L designation. An S configuration at linear C4 places the hydroxyl group on the left in a Fischer projection, unequivocally identifying this as an L-sugar .

    • Because the stereochemistry at ring C2 (anomeric) and C3 is unspecified in the name, "(4S,5S)-oxane-2,3,4,5-tetrol" serves as a structural descriptor encompassing the pyranose forms of L-ribose and L-arabinose (including their α and β anomers).

StructureMapping A Linear Aldopentose (L-Ribose / L-Arabinose) C4 is (S) B Intramolecular Cyclization (C5-OH attacks C1=O) A->B C Cyclic Hemiacetal (4S,5S)-oxane-2,3,4,5-tetrol (Free Anomeric OH) B->C

Figure 1: Structural mapping from the linear L-aldopentose to the cyclic (4S,5S)-oxane-2,3,4,5-tetrol hemiacetal.

Part 3: Mechanistic Basis of Reducing Activity

The reducing nature of (4S,5S)-oxane-2,3,4,5-tetrol is not a static property but a dynamic kinetic process driven by mutarotation and ring-chain tautomerism .

Aqueous Equilibrium

In solution, the cyclic hemiacetal is in thermodynamic equilibrium with its open-chain aldehyde form. While the cyclic pyranose form is heavily favored (>99% at equilibrium), the trace amount of the acyclic aldehyde is highly reactive[2]. As the aldehyde is consumed in a redox reaction, Le Chatelier's principle drives the continuous ring-opening of the hemiacetal.

Base-Catalyzed Enolization

Standard reducing sugar assays (e.g., Benedict's or Fehling's tests) are performed under highly alkaline conditions (pH > 10). The alkaline environment catalyzes the deprotonation of the α-carbon (linear C2), leading to the formation of a highly reactive enediol intermediate [3].

Electron Transfer

The enediol is a potent electron donor. It reduces cupric ions (Cu²⁺) to cuprous ions (Cu⁺), while the sugar itself is oxidized into a mixture of aldonic acids (e.g., L-ribonic or L-arabinonic acid) and oxidative cleavage products[4]. The resulting Cu⁺ precipitates out of solution as insoluble, brick-red copper(I) oxide (Cu₂O)[5].

RedoxMechanism A Cyclic Hemiacetal (4S,5S)-oxane-2,3,4,5-tetrol B Acyclic Aldehyde Reactive Carbonyl Species A->B Aqueous Equilibrium C C B->C OH- / Heat (Isomerization) D Oxidation Product Aldonic Acid Derivative C->D Cu2+ -> Cu+ (Oxidation) E Reduction Product Cu2O (Brick-Red Precipitate) C->E Precipitation

Figure 2: The base-catalyzed redox mechanism of (4S,5S)-oxane-2,3,4,5-tetrol in the presence of Cu²⁺.

Part 4: Experimental Workflows & Self-Validating Protocols

To empirically validate the reducing properties of (4S,5S)-oxane-2,3,4,5-tetrol in a laboratory setting, a self-validating workflow must be employed. This ensures that false positives (e.g., from ascorbic acid) or false negatives (due to incomplete solubilization) are mitigated.

Protocol: Validated Benedict's Assay with Orthogonal Confirmation

Rationale: Benedict's reagent utilizes sodium citrate to complex Cu²⁺, preventing the spontaneous precipitation of Cu(OH)₂ in the alkaline sodium carbonate buffer[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of (4S,5S)-oxane-2,3,4,5-tetrol in 1 mL of deionized water (1% w/v). Prepare a positive control (1% D-glucose) and a negative control (1% sucrose, a non-reducing acetal)[6].

  • Reagent Addition: Aliquot 0.5 mL of the carbohydrate solution into a borosilicate glass test tube. Add 2.0 mL of Benedict's Reagent. Causality: The excess volume of Benedict's ensures Cu²⁺ is not the limiting reagent, allowing for semi-quantitative colorimetric assessment.

  • Thermal Activation: Submerge the test tubes in a boiling water bath (95–100°C) for exactly 5 minutes. Causality: Heat provides the activation energy required to accelerate the ring-opening and enolization steps.

  • Observation & Quenching: Remove tubes and cool rapidly in an ice-water bath to quench the reaction. Observe the color change and precipitate formation.

  • Orthogonal Validation (Self-Validation Step): To prove the result is due to the target molecule and not an impurity, subject the unreacted 1% sample to LC-MS/MS (using a HILIC column) or ¹H-NMR (D₂O solvent). In NMR, the presence of anomeric proton doublets (typically between 4.5 and 5.5 ppm) confirms the intact hemiacetal structure.

Workflow S1 1. Sample Prep 1% w/v in H2O S2 2. Reagent Addition Benedict's Solution (Cu2+) S1->S2 S3 3. Thermal Activation 95°C for 5 min S2->S3 S4 4. Observation Blue to Brick-Red S3->S4 S5 5. Orthogonal Validation LC-MS/MS or 1H-NMR S4->S5

Figure 3: Self-validating experimental workflow for reducing sugar characterization.

Part 5: Data Presentation

The table below summarizes the expected quantitative and qualitative data when subjecting (4S,5S)-oxane-2,3,4,5-tetrol to standard carbohydrate assays, compared against known controls.

Assay TypeTarget: (4S,5S)-oxane-2,3,4,5-tetrolPositive Control (D-Glucose)Negative Control (Sucrose)Mechanistic Indicator
Benedict's Test Brick-Red Precipitate (+++)Brick-Red Precipitate (+++)Remains Blue (-)Reduction of Cu²⁺ to Cu⁺[5]
Tollens' Test Silver Mirror Formation (+++)Silver Mirror Formation (+++)Clear Solution (-)Reduction of Ag⁺ to Ag⁰[2]
BCA Assay (Reducing) High Absorbance at 562 nmHigh Absorbance at 562 nmBaseline AbsorbanceCu⁺ chelation by Bicinchoninic Acid
¹H-NMR (D₂O) Anomeric doublets presentAnomeric doublets presentAnomeric singlets/doubletsConfirms free hemiacetal (α/β mutarotation)

Note: The intensity of the Benedict's precipitate (green → yellow → orange → red) correlates directly with the molar concentration of the free hemiacetal in solution[7].

References

  • PubChem (NIH) . D-Glucose | C6H12O6 | CID 5793. Retrieved from:[Link]

  • Phenol-Explorer / Livestock Metabolome Database . Showing metabocard for D-Xylose (LMDB00042). Retrieved from: [Link]

  • Vedantu . Benedict's Test: Detecting Reducing Sugars in Chemistry and Biology. Retrieved from: [Link]

  • Asian Journal of Chemistry . Kinetics and Mechanism of Oxidation of Reducing Sugars. Retrieved from: [Link]

  • Quora / Biochemistry Discussions . How does Benedict's reagent work when it is mixed and boiled with monosaccharide, disaccharide, and polysaccharide respectively? Retrieved from:[Link]

  • BYJU'S . Benedict's Test - Principle, Preparation, Procedure, and Reactions. Retrieved from:[Link]

  • Microbe Notes . Benedict's Test: Principle, Procedure & Practical Uses. Retrieved from:[Link]

  • Master Organic Chemistry . What Are Reducing Sugars? Retrieved from:[Link]

  • Wikipedia . Reducing Sugar. Retrieved from: [Link]

Sources

Exploratory

The Delicate Balance: A Technical Guide to the Thermodynamic Stability of Pentopyranose Rings

For Researchers, Scientists, and Drug Development Professionals Abstract The six-membered pyranose ring is a fundamental structural motif in carbohydrate chemistry, yet the subtleties of its conformational preferences, p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The six-membered pyranose ring is a fundamental structural motif in carbohydrate chemistry, yet the subtleties of its conformational preferences, particularly in the smaller pentopyranose series (ribose, arabinose, xylose, and lyxose), are of profound importance in glycobiology and drug design. Unlike their hexopyranose cousins, the absence of a hydroxymethyl group at C5 introduces a unique set of stereoelectronic and steric considerations that dictate their thermodynamic stability. This guide provides an in-depth analysis of the conformational landscape of pentopyranose rings, dissecting the intricate interplay of the anomeric effect, 1,3-diaxial interactions, and intramolecular hydrogen bonding that govern their stability. We will explore both the experimental and computational methodologies that are crucial for elucidating these conformational equilibria, offering a robust framework for researchers in the field.

Introduction: The Significance of Pentopyranose Conformation

Pentoses are central to a myriad of biological processes. Ribose and its derivative, 2-deoxyribose, form the very backbone of our genetic material, while arabinose and xylose are key components of hemicellulose, a major constituent of plant biomass.[1][2] The biological function of these molecules is inextricably linked to their three-dimensional structure. The seemingly subtle choice between different ring puckers—primarily the chair, boat, and skew-boat conformations—can dramatically alter the presentation of hydroxyl groups, thereby influencing interactions with enzymes, antibodies, and receptors.[3] For drug development professionals, a deep understanding of the thermodynamic landscape of pentopyranose rings is critical for the rational design of glycomimetics, carbohydrate-based vaccines, and antiviral nucleoside analogues.[4]

The Conformational Landscape of Pentopyranose Rings

The pyranose ring is not planar; it adopts puckered conformations to alleviate the angle and torsional strain that would be present in a flat ring.[5][6] The most stable conformations are the two chair forms, denoted as 4C1 (where C4 is above and C1 is below the plane) and 1C4 (where C1 is above and C4 is below the plane). These chair conformations are separated by an energy barrier, and the transition between them proceeds through higher-energy boat and skew-boat (or twist-boat) intermediates.[7][8] The energy difference between the chair and boat conformers is typically in the range of 5-8 kcal/mol.[7]

G cluster_chair1 More Stable Chair cluster_chair2 Less Stable Chair cluster_transition Transition States C1 4C1 Chair B Boat / Skew-Boat C1->B Ring Inversion (Energy Barrier) C2 1C4 Chair B->C2 Ring Inversion (Energy Barrier)

Caption: Conformational equilibrium of a pyranose ring, showing the interconversion between the two chair forms via higher-energy boat/skew-boat transition states.

The relative populations of the 4C1 and 1C4 chairs at equilibrium are determined by the free energy difference between them, which is a cumulative result of several competing steric and stereoelectronic effects.

Key Factors Governing Thermodynamic Stability

The thermodynamic stability of a given pentopyranose conformer is a delicate balance of several key factors. The orientation of the hydroxyl groups, which is dictated by the specific stereochemistry of the pentose (ribo-, arabino-, xylo-, or lyxo-), is paramount.

The Anomeric Effect

First observed in pyranose rings, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, despite the expected steric hindrance.[9] This stereoelectronic effect is a result of a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[9] The magnitude of the anomeric effect is typically estimated to be around 4-8 kJ/mol (approximately 1-2 kcal/mol) for sugars.[9] This effect is a primary driver in establishing the equilibrium between the α (axial at C1 in D-sugars) and β (equatorial at C1 in D-sugars) anomers.

G Anomeric_Effect Anomeric Effect n(O5) → σ*(C1-OR) Hyperconjugation Favors Axial Substituent at C1 Axial Axial Anomer (α) Sterically Unfavorable Electronically Stabilized Anomeric_Effect:f2->Axial:f2 Stabilizes Equatorial Equatorial Anomer (β) Sterically Favorable Lacks Anomeric Stabilization Anomeric_Effect:f2->Equatorial:f2 Is Absent

Caption: The anomeric effect stabilizes the axial anomer through hyperconjugation, counteracting steric hindrance.

Steric Interactions: 1,3-Diaxial Repulsion

While the anomeric effect favors an axial substituent at C1, steric hindrance generally disfavors axial orientations for all substituents on the ring. The most significant of these unfavorable interactions are 1,3-diaxial interactions, which are repulsive forces between axial substituents on carbons that are two atoms apart (e.g., C1 and C3, C2 and C4, etc.).[10][11][12][13] These interactions arise from the close proximity of the electron clouds of the axial groups, leading to van der Waals repulsion.[11] Consequently, the chair conformation that places the maximum number of bulky substituents in the equatorial position will be the most thermodynamically stable.[14]

Intramolecular Hydrogen Bonding

The orientation of hydroxyl groups can also lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. The presence and strength of these hydrogen bonds are highly dependent on the stereochemistry of the pentose and the solvent environment.[2] In non-polar solvents, intramolecular hydrogen bonding can be a dominant stabilizing factor, while in aqueous solutions, competition with water molecules can modulate these effects.[15]

Comparative Stability of Pentopyranoses

The unique stereochemistry of each pentose leads to a distinct conformational preference. While D-xylose and D-lyxose predominantly adopt one chair conformation, D-arabinose and D-ribose often exist as a mixture of conformers.

PentosePredominant Anomer(s) in WaterPredominant Chair Conformation(s)Key Stability Factors
D-Xylopyranose α and β4C1All four hydroxyl groups are equatorial, minimizing steric repulsion.[2]
D-Arabinopyranose α and β1C4 and 4C1The 1C4 form is favored, placing three OH groups equatorial. The 4C1 form has three axial OH groups, leading to significant 1,3-diaxial interactions.
D-Ribopyranose β1C4 and 4C1A complex equilibrium exists. The β-anomer in the 1C4 conformation is often a major component, but other forms are present.[15]
D-Lyxopyranose α and βα: 1C4 and 4C1; β: 4C1The α-anomer exists as a mixture of both chairs, while the β-anomer almost exclusively adopts the 4C1 conformation in the gas phase.[16][17] In solution, the α-anomer in the 1C4 chair is the most populated.[1][17]

Note: The exact equilibrium distribution can be influenced by solvent and temperature.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a comprehensive understanding of pentopyranose ring stability.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying carbohydrate conformation in solution.[18][19]

Protocol: Determining Pentopyranose Conformation using 1H NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the pentopyranose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, methanol-d4).

    • Ensure complete dissolution and transfer to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution 1D 1H NMR spectrum.

    • For complex spectra, acquire 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to aid in proton resonance assignment.[18]

  • Spectral Analysis:

    • Assign all proton signals corresponding to the pyranose ring.

    • Carefully measure the vicinal proton-proton coupling constants (3JHH) for all coupled protons in the ring.

  • Conformational Interpretation using the Karplus Equation:

    • The Karplus equation relates the magnitude of the 3JHH coupling constant to the dihedral angle (Φ) between the two coupled protons.

    • A generalized form of the equation is: J(Φ) = A cos2(Φ) - B cos(Φ) + C

    • For pyranose rings, large coupling constants (7–9 Hz) are indicative of a diaxial relationship (Φ ≈ 180°), while smaller values (2–4 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (Φ ≈ 60°).[20]

    • By comparing the experimentally determined J-values with those predicted for ideal chair conformations, the predominant ring pucker can be determined.

Caption: Workflow for experimental determination of pentopyranose conformation using NMR spectroscopy.

Computational Protocols

Computational chemistry provides invaluable insights into the relative energies of different conformers and the barriers to their interconversion.[21][22]

Protocol: Computational Analysis of Pentopyranose Conformational Stability

  • Structure Building:

    • Construct the initial 3D structures of the desired pentopyranose anomers in both 4C1 and 1C4 chair conformations, as well as potential boat/skew-boat forms, using molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), to find the local energy minima.[1]

  • Frequency Calculation:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Relative Energy Calculation:

    • Calculate the relative energies (ΔE, ΔH, and ΔG) of all conformers with respect to the global minimum (the most stable conformer). This allows for the prediction of the equilibrium population of each conformer using the Boltzmann distribution.

  • Solvation Modeling (Optional but Recommended):

    • To better mimic experimental conditions in solution, incorporate a solvent model (e.g., a polarizable continuum model) into the calculations to account for the effect of the solvent on conformational stability.

Caption: A typical workflow for the computational analysis of pentopyranose ring stability.

Conclusion and Future Directions

The thermodynamic stability of pentopyranose rings is governed by a complex interplay of stereoelectronic and steric factors. While the chair conformations are universally more stable than boat or skew-boat forms, the preference for the 4C1 versus the 1C4 chair is highly dependent on the specific stereochemistry of the pentose. The anomeric effect provides a crucial stabilizing force for axial substituents at C1, but this is often counteracted by destabilizing 1,3-diaxial interactions.

For researchers in drug development and glycobiology, a thorough understanding of these principles is not merely academic. It is fundamental to predicting how a carbohydrate ligand will present itself to a biological target and, consequently, to designing molecules with enhanced activity and specificity. The synergistic application of high-field NMR spectroscopy and modern computational chemistry provides a powerful arsenal for dissecting these subtle but critical conformational preferences. Future research will likely focus on refining computational models to more accurately predict the influence of complex solvent environments and on applying these techniques to understand the conformational dynamics of pentopyranoses in their biologically relevant contexts, such as within nucleic acids and complex polysaccharides.

References

  • Conformational Behavior of d-Lyxose in Gas and Solution Phases by Rotational and NMR Spectroscopies. (2019). The Journal of Physical Chemistry Letters. [Link]

  • Ab initio conformational analysis of α/β-D-xylopyranose at pyrolysis conditions. (2024). ResearchGate. [Link]

  • Conformational Behavior of d-Lyxose in Gas and Solution Phases by Rotational and NMR Spectroscopies. (2019). PubMed. [Link]

  • Conformations of d-xylose: the pivotal role of the intramolecular hydrogen-bonding. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • [Conformation analysis of D-xylose-containing O-glycopeptide sequences]. (1991). PubMed. [Link]

  • Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. (n.d.). ResearchGate. [Link]

  • Conformational Analysis of the a-L-Arabinofuranosides Present in Wheat Arabinoxylans from Proton-Proton Coupling Constants. (n.d.). DSpace. [Link]

  • MCAT Flashcards: 1,3-Diaxial Interactions. (n.d.). ProspectiveDoctor. [Link]

  • NMR of carbohydrates. (2015). Nuclear Magnetic Resonance: Volume 44. [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). Wiley Online Library. [Link]

  • Atomic levers control pyranose ring conformations. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Anomeric effect. (n.d.). Wikipedia. [Link]

  • 6 Pyranose and Furanose rings formation. (n.d.). University of Technology, Iraq. [Link]

  • Measurement of JCH NMR Spin-Couplings in Saccharides: Non-First-Order Behavior in 1H NMR Spectra Introduced by Selective 13C Labeling. (2026). The Journal of Physical Chemistry A. [Link]

  • MCAT Flashcard: 1,3-Diaxial Interactions. (2019). YouTube. [Link]

  • Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. (2015). Diva-Portal.org. [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2024). PMC. [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017). Master Organic Chemistry. [Link]

  • Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. (2025). The Journal of Organic Chemistry. [Link]

  • Stability of α-Anomer vs ß-Anomer. (2015). YouTube. [Link]

  • 1,3-Diaxial interaction Definition. (2025). Fiveable. [Link]

  • Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). (n.d.). UCLA Chemistry and Biochemistry. [Link]

  • The complete conformational free energy landscape of β-xylose reveals a two-fold catalytic itinerary for β-xylanases. (n.d.). PMC. [Link]

  • Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses. (n.d.). NIST. [Link]

  • Xylose-DNA: comparison of the thermodynamic stability of oligo(2'-deoxyxylonucleotide) and oligo(2'-deoxyribonucleotide) duplexes. (n.d.). PubMed. [Link]

  • Synthesis and Conformation of Pentopyranoside Nucleoside Phosphonates. (2019). PubMed. [Link]

  • A brief introduction to 1,3-diaxial interactions. (2013). YouTube. [Link]

  • Free energy landscape of the b-D-glucopyranose in vacuum (coloured map)... (n.d.). ResearchGate. [Link]

  • Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. (n.d.). PMC. [Link]

  • Global properties of the energy landscape: a testing and training arena for machine learned potentials. (2025). arXiv.org. [Link]

  • Thermodynamic Basis of Sugar-Dependent Polymer Stabilization: Informing Biologic Formulation Design. (2025). arXiv. [Link]

  • The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases. (n.d.). Semantic Scholar. [Link]

  • Exploring the Free Energy Landscape: From Dynamics to Networks and Back. (2009). PLOS Computational Biology. [Link]

  • Energy difference between the boat‐twist and the chair (top) conformers... (n.d.). ResearchGate. [Link]

  • Energy Comparison between Chair and Boat Conformations. (2017). YouTube. [Link]

  • alpha-D-Lyxopyranose. (n.d.). PubChem. [Link]

  • Conformational Energies (A-Values). (n.d.). Michigan State University. [Link]

  • β-D(-)-Lyxopyranose, 4TMS derivative. (n.d.). NIST WebBook. [Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. (2023). ResearchGate. [Link]

  • The Cyclohexane Chair Flip - Energy Diagram. (2014). Master Organic Chemistry. [Link]

  • 4.5: Conformations of Cyclohexane. (2022). Chemistry LibreTexts. [Link]

  • Cyclohexane conformation. (n.d.). Wikipedia. [Link]

Sources

Foundational

Decoding L-Arabinose: Structural Dynamics, Signaling Functions, and Analytical Workflows in Plant Cell Walls

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary L-Arabinose (L-Ara) is a plant-specific pentose sugar t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

L-Arabinose (L-Ara) is a plant-specific pentose sugar that constitutes 5–10% of the total saccharides in primary and secondary plant cell walls[1]. Far from being a mere structural filler, L-Ara is a dynamic biochemical modulator. It governs the mechanical integrity of the cell wall through polysaccharide cross-linking, acts as a signaling transducer via glycoprotein networks, and serves as a critical factor in abiotic stress tolerance. For researchers in drug development and agricultural biotechnology, understanding the precise integration of L-Ara into cell wall matrices—and mastering the analytical workflows required to quantify it—is foundational for developing novel biomaterials, prebiotics, and immunomodulatory therapeutics.

Structural Biology & Polysaccharide Integration

L-Arabinose is predominantly found in the furanose form ( α -L-Araf) within the cell wall, where it is integrated into several major macromolecular networks. The specific linkage and orientation of L-Ara dictate the biophysical properties of the entire cell wall matrix.

Arabinoxylans (AX) and Conformational Control

In grasses and cereals, arabinoxylans represent the principal hemicellulosic component. L-Ara decorates the β -(1→4)-D-xylopyranosyl backbone at the O-2 and/or O-3 positions. The acetylation of these arabinosyl side chains is not random; it is a tightly regulated process that dictates the 2-fold or 3-fold helical conformation of the xylan polymer, directly impacting its binding affinity to cellulose microfibrils. The discovery of DARX1, a GDSL-motif esterase functioning as an arabinosyl deacetylase, proves that plants actively remodel this acetylation pattern to maintain secondary wall mechanical strength [2].

Feruloylation and Matrix Cross-Linking

A distinguishing feature of graminaceous cell walls is the esterification of ferulic acid to the O-5 position of α -L-arabinofuranose residues on arabinoxylans. These ferulate monomers undergo free radical-induced oxidative coupling to form diferulate bridges. This creates highly recalcitrant inter- and intra-molecular cross-links between adjacent arabinoxylan chains and lignin, fortifying the cell wall against enzymatic degradation [3][3].

Arabinogalactan-Proteins (AGPs) as Signaling Hubs

AGPs are heavily glycosylated, GPI-anchored proteins where the carbohydrate moiety accounts for 90–99% of the molecular mass [4][4]. L-Ara and galactose form the bulk of these highly branched glycan chains. Because of their dense uronic acid and arabinose content, AGPs function as extracellular calcium capacitors. They bind Ca2+ in a reversible, pH-dependent manner, enabling the calcium wave propagation necessary for root elongation and cellular signaling[4].

Data Presentation: L-Arabinose Distribution

Table 1: Quantitative Distribution and Structural Role of L-Arabinose in Cell Wall Polymers

Polymer ClassTypical L-Ara ContentPrimary Linkage/FormCore Biological Function
Arabinoxylans (AX) High (Species dependent) α -L-Araf (1→2) or (1→3) to XylCellulose binding; Ferulate cross-linking[3].
Arabinogalactan-Proteins Very High (>40% of glycan)Terminal α -L-Araf Ca2+ capacitance; Cell surface signaling[4].
Rhamnogalacturonan I (Pectin) Moderate to High α -(1→5)-linked arabinan side chainsCell wall flexibility; Stomatal guard cell function.
Extensins (Glycoproteins) ModerateHyp-O-arabinosylationPathogen defense; Structural reinforcement.

Biological Functions & Causality

The biochemical integration of L-Ara is directly causally linked to plant survival under abiotic stress. For instance, mutations in the MUR4 (HSR8) gene—which encodes a Golgi-localized UDP-D-xylose 4-epimerase required for the biosynthesis of UDP-L-Ara—result in severe root elongation defects under high salinity conditions [5][5]. The application of exogenous L-Ara rescues this phenotype, proving that L-Ara metabolism is a non-redundant, rate-limiting factor for maintaining cell wall integrity during osmotic stress[5].

G L_Ara L-Arabinose (UDP-Ara) AX Arabinoxylans (AX) L_Ara->AX Glycosyltransferases AGP Arabinogalactan-Proteins (AGPs) L_Ara->AGP Hyp-O-arabinosylation Pectin Rhamnogalacturonan I/II L_Ara->Pectin ARAD1 transferase Func1 Cell Wall Cross-linking (Feruloylation) AX->Func1 Func2 Ca2+ Capacitance & Cell Signaling AGP->Func2 Func3 Salt Stress Tolerance & Root Elongation AGP->Func3 Pectin->Func3

Caption: L-Arabinose metabolic integration and biological signaling pathways in plant cell walls.

Analytical Workflows: Monosaccharide Composition Analysis

To harness L-Arabinose for pharmaceutical or material applications, precise quantification of cell wall monosaccharides is mandatory. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the industry standard due to its high sensitivity and lack of derivatization requirements [6][6].

Causality Behind Experimental Choices
  • Why Trifluoroacetic Acid (TFA) Hydrolysis? TFA efficiently cleaves the glycosidic bonds of non-cellulosic matrix polysaccharides (hemicellulose and pectin) without excessively degrading the liberated monosaccharides [7][7]. Unlike sulfuric acid, TFA is highly volatile and can be easily removed via evaporation under a nitrogen stream, eliminating complex neutralization steps that introduce salt artifacts into the chromatography system[8].

  • Why High pH Anion-Exchange? Carbohydrates are weak acids ( pKa​ 12–14). At high pH (using NaOH eluents), they form oxyanions and can be separated on strong anion-exchange resins based on their size, composition, and specific linkages[6].

  • Why Pulsed Amperometric Detection (PAD)? PAD oxidizes the carbohydrate directly at a gold working electrode. The pulsing mechanism continuously cleans the electrode surface to prevent fouling. This allows for highly sensitive (fmol to pmol range) detection without the need for fluorescent or radioactive derivatization[6].

Step-by-Step HPAEC-PAD Protocol (Self-Validating System)

HPAEC Step1 1. Biomass Preparation (Lyophilization & Milling) Step2 2. AIR Extraction (Alcohol-Insoluble Residue) Step1->Step2 Step3 3. Acid Hydrolysis (2M TFA, 120°C, 2h) Step2->Step3 Step4 4. HPAEC Separation (CarboPac PA20 Column) Step3->Step4 Step5 5. PAD Detection (Pulsed Amperometry) Step4->Step5

Caption: Step-by-step HPAEC-PAD workflow for plant cell wall monosaccharide composition analysis.

Detailed Methodology:

  • Biomass Preparation: Lyophilize plant tissue and mill to a fine powder using a bead beater. Extract with 70% aqueous ethanol at 70°C to remove soluble sugars, yielding the Alcohol-Insoluble Residue (AIR).

  • Acid Hydrolysis: Suspend 2–5 mg of AIR in 2 M TFA. Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., myo-inositol) prior to hydrolysis. This allows you to calculate exact recovery rates and validate that thermal degradation of pentoses (like L-Ara) during hydrolysis is properly accounted for. Incubate at 120°C for 2 hours in a sealed glass ampoule[7].

  • Sample Cleanup: Evaporate the TFA under a gentle stream of N2​ gas at 40°C. Resuspend the dried hydrolysate in MS-grade water and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto a Dionex CarboPac PA20 column (or equivalent). Use an isocratic elution of 2 mM NaOH for neutral sugars (L-Ara, D-Gal, D-Glc, D-Xyl), followed by a sodium acetate gradient (up to 200 mM) to elute acidic sugars (GalA, GlcA)[8].

  • Detection: Monitor via PAD using a gold working electrode and an Ag/AgCl reference electrode utilizing a standard quadruple potential waveform[6].

Therapeutic & Industrial Applications

The structural complexity of L-Arabinose-containing polymers has profound implications for drug development. Arabinogalactans (e.g., from Larix species) and heavily arabinosylated pectins are potent immunomodulators. They interact directly with gut-associated lymphoid tissue (GALT), stimulating macrophage phagocytosis and modulating cytokine profiles. Furthermore, free L-Arabinose acts as a highly selective, uncompetitive inhibitor of intestinal sucrase. By blunting postprandial blood glucose spikes, L-Ara is currently being investigated as a functional therapeutic for glycemic control in metabolic syndrome and type 2 diabetes.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Acetylation in the Assembly of Cell-Wall Architecture Source: Plantae URL
  • Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls Source: Frontiers URL
  • Source: National Institutes of Health (NIH)
  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
  • Arabinose biosynthesis is critical for salt stress tolerance in Arabidopsis Source: Purdue University URL
  • Arabinosyl Deacetylase Modulates the Arabinoxylan Acetylation Profile and Secondary Wall Formation Source: The Plant Cell / Oxford Academic URL
  • A rapid-throughput adaptable method for determining the monosaccharide composition of polysaccharides Source: UC Davis URL

Sources

Exploratory

An In-Depth Technical Guide to Oxane-2,3,4,5-tetrol: Core Properties and Investigative Methodologies

This guide provides a comprehensive technical overview of oxane-2,3,4,5-tetrol, a foundational saturated six-membered heterocyclic structure common to a class of monosaccharides known as pyranoses. This document is inten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of oxane-2,3,4,5-tetrol, a foundational saturated six-membered heterocyclic structure common to a class of monosaccharides known as pyranoses. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's core properties and detailed methodologies for its characterization and analysis.

Introduction: The Significance of the Oxane-2,3,4,5-tetrol Core

The oxane-2,3,4,5-tetrol ring system, a derivative of tetrahydropyran, is the fundamental cyclic structure of many abundant and biologically crucial hexose sugars, including glucose, mannose, and galactose.[1][2] The arrangement of the four hydroxyl (-OH) groups around the five carbon atoms and one oxygen atom of the ring gives rise to a multitude of stereoisomers, each with distinct physical, chemical, and biological properties.[3] Understanding the core attributes of this structure is paramount in fields ranging from glycobiology and nutritional science to the development of carbohydrate-based therapeutics.

The thermodynamic stability of the pyranose form over the furanose (five-membered ring) form for most hexoses underscores its prevalence in biological systems.[2] This stability, coupled with the diverse stereochemical arrangements of its hydroxyl groups, allows for a vast array of molecular recognition events, most notably in protein-carbohydrate interactions that govern processes such as cell-cell recognition, immune responses, and pathogen binding.[4][5]

Physicochemical Properties of the Oxane-2,3,4,5-tetrol Structure

The general molecular formula for an oxane-2,3,4,5-tetrol is C₆H₁₂O₆, with a corresponding molecular weight of approximately 180.156 g/mol .[4][6] The presence of multiple hydroxyl groups renders these molecules highly polar and readily soluble in water and other polar solvents.[] This high solubility is critical for their transport in biological fluids.[]

Table 1: General Physicochemical Properties of Oxane-2,3,4,5-tetrol Isomers

PropertyTypical ValueSignificance
Molecular FormulaC₆H₁₂O₆Defines the elemental composition.
Molecular Weight~180.16 g/mol Essential for all quantitative analyses.[6]
XLogP3Approx. -2.5 to -3.1Indicates high hydrophilicity.
Hydrogen Bond Donors5Contributes to high water solubility and interaction potential.[6]
Hydrogen Bond Acceptors6Contributes to high water solubility and interaction potential.[6]
Rotatable Bond Count1 (exocyclic C-C bond)Provides some conformational flexibility.[6]
Topological Polar Surface Area~110 ŲReflects the polar surface area, influencing membrane permeability.[6]

Note: Specific values can vary slightly between different stereoisomers.

The chemical reactivity of the oxane-2,3,4,5-tetrol core is dominated by its hydroxyl groups, which can participate in a wide range of reactions, including oxidation, reduction, and the formation of glycosidic bonds to create oligo- and polysaccharides.[] The anomeric carbon (C1), being part of a hemiacetal, is particularly reactive and is the site of glycosidic linkage formation.

Biological and Pharmaceutical Relevance

The oxane-2,3,4,5-tetrol motif is at the heart of numerous biological processes:

  • Energy Metabolism: Glucose, a primary isomer, is the central molecule for energy production in most living organisms.[6]

  • Structural Roles: As components of larger polysaccharides like cellulose and chitin, these structures provide mechanical support to cells and organisms.

  • Molecular Recognition: The specific arrangement of hydroxyl groups on the oxane-tetrol ring serves as a recognition code for carbohydrate-binding proteins (lectins), mediating a wide array of biological events.[4][5]

  • Drug Development: Modified oxane-2,3,4,5-tetrols are explored as enzyme inhibitors, anti-infective agents, and for their immunomodulatory effects.[8] The development of synthetic carbohydrate-based drugs often leverages the oxane-tetrol scaffold for its biocompatibility and stereochemical diversity.

Methodologies for Investigation and Characterization

A thorough understanding of a specific oxane-2,3,4,5-tetrol isomer requires a suite of analytical techniques to determine its structure, purity, and functional properties.

Structural Elucidation and Purity Assessment

The primary methods for confirming the structure and assessing the purity of an oxane-2,3,4,5-tetrol sample are chromatographic and spectroscopic techniques.

Experimental Protocol 1: Monosaccharide Identification and Quantification using HPLC-MS

This protocol outlines a general method for the analysis of underivatized monosaccharides.[9]

Objective: To separate, identify, and quantify the oxane-2,3,4,5-tetrol isomer(s) in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Amide-based or other suitable hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile phase: Acetonitrile and water with a suitable modifier (e.g., ammonium formate).

  • Monosaccharide standards (e.g., glucose, mannose, galactose).

  • Sample containing the oxane-2,3,4,5-tetrol of interest.

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. If the sample is a complex mixture (e.g., glycoprotein hydrolysate), perform an acid hydrolysis step followed by neutralization.

  • Chromatographic Separation:

    • Equilibrate the HILIC column with the initial mobile phase conditions (high organic content).

    • Inject the prepared sample.

    • Apply a gradient of increasing aqueous mobile phase to elute the monosaccharides.

  • Mass Spectrometric Detection:

    • Utilize electrospray ionization (ESI) in negative ion mode.

    • Monitor for the characteristic [M-H]⁻ ion of the hexose (m/z 179.05).

    • For enhanced specificity, perform tandem mass spectrometry (MS/MS) and monitor for characteristic fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the oxane-2,3,4,5-tetrol by comparing its retention time and mass spectrum to that of a known standard.

    • Quantify the amount of the monosaccharide by integrating the peak area and comparing it to a calibration curve generated from the standards.

Causality: The HILIC stationary phase allows for the separation of highly polar analytes like monosaccharides based on their differential partitioning between the aqueous layer on the stationary phase and the bulk mobile phase. Coupling this separation with mass spectrometry provides high sensitivity and specificity for identification and quantification.[9]

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Hydrolysis Acid Hydrolysis (if necessary) Dissolution->Hydrolysis Injection Injection Hydrolysis->Injection HILIC HILIC Column Injection->HILIC Gradient Gradient Elution HILIC->Gradient ESI ESI Source Gradient->ESI MS1 MS1 Scan (m/z 179.05) ESI->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Detector Detector MS2->Detector Identification Identification (Retention Time, m/z) Detector->Identification Quantification Quantification (Peak Area) Identification->Quantification

Sources

Foundational

Structural, Analytical, and Pharmacological Profiling of (4S,5S)-oxane-2,3,4,5-tetrol (L-Arabinopyranose)

Executive Summary The chemical substructure (4S,5S)-oxane-2,3,4,5-tetrol defines the stereochemical core of specific aldopentoses in their cyclic pyranose form. Most prominently, this exact configuration represents the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical substructure (4S,5S)-oxane-2,3,4,5-tetrol defines the stereochemical core of specific aldopentoses in their cyclic pyranose form. Most prominently, this exact configuration represents the backbone of L-arabinopyranose (fully defined as (3R,4S,5S)-oxane-2,3,4,5-tetrol), a naturally occurring five-carbon sugar[1]. This technical whitepaper provides an in-depth analysis of its chemical identity, the causality behind its stereochemical behavior, self-validating analytical protocols for its isolation, and its critical applications in metabolic pharmacology and synthetic biology.

Chemical Identity and PubChem Identifiers

The nomenclature "(4S,5S)-oxane-2,3,4,5-tetrol" describes a saturated, six-membered oxygen heterocycle (oxane) substituted with four hydroxyl groups. The (4S,5S) designation rigidly locks the spatial arrangement of the hydroxyls at the C4 and C5 positions of the ring. Within the PubChem database, this core is indexed under CID 439195 , which corresponds to L-arabinose in its pyranose form[1].

Table 1: Primary Identifiers and Physicochemical Data
Property / IdentifierValueSource
Primary IUPAC Name (3R,4S,5S)-oxane-2,3,4,5-tetrolPubChem CID 439195[1]
PubChem CID 439195NIH[1]
CAS Registry Number 5328-37-0 (L-Arabinose)CAS / Macsen Labs[2]
Molecular Formula C5H10O5PubChem[1]
Molecular Weight 150.13 g/mol PubChem[1]
Topological Polar Surface Area 90.2 ŲPubChem[1]
XLogP3 -2.5PubChem[1]

Stereochemical Architecture & Mechanistic Causality

In aqueous environments, linear aldopentoses undergo spontaneous intramolecular hemiacetal formation. The hydroxyl group at C5 attacks the C1 aldehyde, forming a thermodynamically favored six-membered oxane ring (pyranose) rather than a five-membered furanose ring[3].

The causality of its biological activity is entirely dependent on the (4S,5S) configuration. In the 1C4​ chair conformation, this specific stereochemistry dictates the axial and equatorial positioning of the hydroxyl groups, creating a unique 3D topology. This precise spatial arrangement allows the molecule to act as a highly specific structural mimic. For example, it functions as an uncompetitive inhibitor of the intestinal enzyme sucrase[2]. By binding to the enzyme-substrate complex, the (4S,5S) core prevents the hydrolysis of sucrose into glucose and fructose, thereby effectively suppressing postprandial glycemic responses[2].

Furthermore, in bacterial genetics, this specific stereoisomer acts as an allosteric effector. It binds to the AraC transcription factor, driving a conformational shift that activates the araBAD operon[3].

AraC_Pathway A L-Arabinose ((4S,5S)-oxane-2,3,4,5-tetrol) C AraC Dimer (Activator State) A->C Allosteric Binding B AraC Dimer (Repressor State) B->C Conformational Shift D araBAD Promoter (Transcription ON) C->D Recruits RNA Pol E Metabolic Enzymes (AraB, AraA, AraD) D->E Gene Expression

Mechanism of AraC allosteric activation by L-arabinose for araBAD transcription.

Self-Validating Analytical Protocols

Isolating and validating the (4S,5S)-oxane-2,3,4,5-tetrol core from complex botanical matrices (such as hemicellulose or plant resins like Commiphora wightii[4]) requires a highly orthogonal analytical approach. Standard reversed-phase chromatography (e.g., C18 columns) fails due to the molecule's extreme polarity (XLogP3 = -2.5)[1].

To ensure scientific integrity, the following HILIC-NMR-MS protocol acts as a self-validating system. If the molecule is an epimer (e.g., D-xylose), the spatial cross-peaks in the NMR step will fail to align with the mass and retention data, automatically flagging the impurity.

Step-by-Step Methodology:
  • Matrix Hydrolysis : Treat the polysaccharide matrix with 0.5 M trifluoroacetic acid (TFA) at 120°C for 2 hours. Causality: This selectively cleaves glycosidic bonds without degrading the oxane core, releasing free monosaccharides.

  • Chromatographic Separation (HILIC) :

    • Mechanism: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-functionalized stationary phase. The highly polar tetrol partitions into the water-enriched layer on the stationary phase, allowing robust retention and separation from stereoisomers.

    • Mobile Phase: 75% Acetonitrile / 25% Water with 10 mM Ammonium Acetate.

  • Mass Verification (ESI-TOF-MS) : Operate in negative ion mode to detect the [M−H]− ion at m/z 149.12. This confirms the molecular weight (150.13 g/mol )[1].

  • Stereochemical Mapping (2D NMR) :

    • Validation: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The presence of specific cross-peaks between the protons at C4 and C5 confirms their relative spatial proximity. This geometric mapping is the only definitive way to validate the (4S,5S) configuration against other aldopentose epimers.

Analytical_Workflow S1 1. Matrix Hydrolysis (0.5 M TFA, 120°C) S2 2. HILIC Separation (Amide Column) S1->S2 Cleaved Monosaccharides S3 3a. 2D NOESY NMR (Stereochemical Mapping) S2->S3 Purified Isomer S4 3b. ESI-TOF-MS (Mass Verification) S2->S4 Eluent Split S5 4. Data Synthesis (4S,5S) Validation S3->S5 Spatial Coordinates S4->S5 Molecular Weight (150.13)

Orthogonal HILIC-NMR-MS protocol for the isolation and validation of the (4S,5S) core.

Pharmacological & Industrial Applications

The unique structural properties of (3R,4S,5S)-oxane-2,3,4,5-tetrol make it highly valuable across multiple scientific domains:

  • Metabolic Drug Development : Because it acts as an uncompetitive inhibitor of sucrase, pharmaceutical developers utilize this compound in formulations intended to blunt postprandial glucose spikes. It is heavily researched as a functional dietary adjunct for the management of type 2 diabetes and obesity[2].

  • Recombinant Biomanufacturing : In synthetic biology, it is the standard inducer for the araBAD promoter system (pBAD) in Escherichia coli[2]. The binding of the tetrol to the AraC dimer causes a massive conformational shift, releasing the DNA loop and recruiting RNA polymerase. This provides researchers with a tightly regulated, dose-dependent switch for recombinant protein expression[3].

References

  • National Institutes of Health (NIH). "L-Arabinose | C5H10O5 | CID 439195". PubChem Database. Available at:[Link]

  • Macsen Laboratories. "L-Arabinose | 5328-37-0 | Manufacturer & Supplier". Macsen Labs. Available at:[Link]

  • Wikimedia Foundation. "Arabinose". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rawat et al. "Phytopharmacology of Commiphora wightii (Guggulu): A Mini Review". Current Chemical Biology. Available at:[Link]

Sources

Exploratory

The Metabolic Architecture of (4S,5S)-oxane-2,3,4,5-tetrol: From Prokaryotic Catabolism to Eukaryotic Enzyme Modulation

Executive Summary (4S,5S)-oxane-2,3,4,5-tetrol —widely recognized in biochemistry by its common name, L-arabinose (specifically in its pyranose form)—is a naturally occurring five-carbon aldopentose[1][2]. While structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S,5S)-oxane-2,3,4,5-tetrol —widely recognized in biochemistry by its common name, L-arabinose (specifically in its pyranose form)—is a naturally occurring five-carbon aldopentose[1][2]. While structurally simple, this monosaccharide exerts profound and divergent effects across biological domains. In prokaryotes such as Escherichia coli, it acts as a primary energy source, driving a highly regulated catabolic cascade via the araBAD operon[3][4]. Conversely, in humans, it is minimally metabolized but functions as a highly specific, uncompetitive inhibitor of the intestinal sucrase-isomaltase complex[5][6]. This dual nature positions (4S,5S)-oxane-2,3,4,5-tetrol as a critical molecule in both fundamental molecular genetics and modern therapeutic drug development for metabolic syndromes[6][7].

Prokaryotic Metabolism: The araBAD Pathway

In E. coli, the utilization of (4S,5S)-oxane-2,3,4,5-tetrol is governed by the araBAD operon, a paradigm of dual positive and negative genetic regulation[3][8].

  • Transcriptional Regulation : The AraC protein acts as the primary sensor. In the absence of the sugar, AraC forms a homodimer that binds to the araO2 and araI1 operator sites, creating a DNA loop that sterically occludes RNA polymerase[4][9]. Upon binding (4S,5S)-oxane-2,3,4,5-tetrol, AraC undergoes a "light switch" conformational change, breaking the DNA loop and binding to araI1 and araI2 to actively recruit RNA polymerase[4].

  • Enzymatic Cascade : The structural genes encode three enzymes that sequentially convert the pentose into a biologically useful intermediate:

    • AraA (L-arabinose isomerase) converts (4S,5S)-oxane-2,3,4,5-tetrol to L-ribulose[3].

    • AraB (L-ribulokinase) phosphorylates L-ribulose to L-ribulose-5-phosphate using ATP[3].

    • AraD (L-ribulose-5-phosphate 4-epimerase) converts it to D-xylulose-5-phosphate, which directly enters the Pentose Phosphate Pathway (PPP)[3][9].

araBAD_Pathway Ara L-Arabinose ((4S,5S)-oxane-2,3,4,5-tetrol) Rib L-Ribulose Ara->Rib L-arabinose isomerase (AraA) Rib5P L-Ribulose-5-Phosphate Rib->Rib5P L-ribulokinase (AraB) + ATP Xyl5P D-Xylulose-5-Phosphate Rib5P->Xyl5P L-ribulose-5-P 4-epimerase (AraD) PPP Pentose Phosphate Pathway (Energy Production) Xyl5P->PPP Metabolic Integration

Fig 1. Catabolic pathway of (4S,5S)-oxane-2,3,4,5-tetrol via the araBAD operon in E. coli.

Eukaryotic Impact: Uncompetitive Sucrase Inhibition

Unlike bacteria, humans lack the enzymatic machinery to efficiently metabolize (4S,5S)-oxane-2,3,4,5-tetrol for energy. Instead, it plays a critical pharmacological role in the gastrointestinal tract by modulating carbohydrate digestion[5][6].

  • Mechanism of Action : (4S,5S)-oxane-2,3,4,5-tetrol acts as an uncompetitive inhibitor of intestinal sucrase[6]. It binds exclusively to the enzyme-substrate (sucrase-sucrose) complex rather than the free enzyme. This interaction locks the complex, preventing the hydrolysis of sucrose into glucose and fructose, thereby lowering both the apparent Michaelis constant ( Km​ ) and the maximum reaction velocity ( Vmax​ )[6][10].

  • Metabolic Consequences : By delaying sucrose digestion, it blunts postprandial blood glucose spikes, reduces insulin secretion, and enhances the release of glucagon-like peptide-1 (GLP-1), making it a potent agent for glycemic control[6][7].

Sucrase_Inhibition Suc Sucrose (Dietary Intake) Enz Sucrase-Isomaltase Complex (Brush Border) Suc->Enz Binds GlcFru Glucose + Fructose (Absorbed into Bloodstream) Enz->GlcFru Hydrolysis (Normal State) NoSpike Attenuated Glycemic & Insulinemic Response Enz->NoSpike Reduced Hydrolysis (Inhibited State) Ara L-Arabinose (Inhibitor) Ara->Enz Uncompetitive Inhibition Blood Blood Glucose Spike & Insulin Secretion GlcFru->Blood Rapid Absorption

Fig 2. Mechanism of uncompetitive sucrase inhibition by (4S,5S)-oxane-2,3,4,5-tetrol.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for studying the metabolic effects of (4S,5S)-oxane-2,3,4,5-tetrol.

Protocol 1: In Vitro Sucrase Inhibition Assay (Caco-2 Cell Model)

Causality & Rationale: Caco-2 cells are utilized because, upon reaching 21-day post-confluence, they spontaneously differentiate into a monolayer that morphologically and functionally mimics mature human enterocytes, natively expressing the sucrase-isomaltase brush border complex[6][7].

  • Cell Culture & Differentiation : Culture Caco-2 cells in DMEM supplemented with 10% FBS. Maintain for 21 days post-confluence to ensure maximal brush border enzyme expression.

  • Enzyme Extraction : Wash cells with cold PBS, scrape, and homogenize in a 10 mM sodium phosphate buffer (pH 7.0). Centrifuge at 10,000 × g for 15 mins; collect the supernatant (crude enzyme extract).

  • Reaction Setup : In a 96-well plate, combine 50 µL of enzyme extract with 50 µL of sucrose substrate (ranging from 7 to 280 mmol/L) and varying concentrations of (4S,5S)-oxane-2,3,4,5-tetrol (0, 0.84, 1.4, and 2.8 mmol/L)[6].

  • Incubation & Quantification : Incubate at 37°C for 30 minutes. Terminate the reaction by heating at 95°C for 5 minutes. Quantify liberated glucose using a standard glucose oxidase-peroxidase (GOPOD) colorimetric assay at 510 nm.

  • Validation System : Include a positive control (acarbose, a known competitive inhibitor) and a negative control (buffer only). Normalize sucrase activity against total protein concentration (via BCA assay) to account for variations in cell extraction efficiency.

Protocol 2: In Vivo Glycemic Response Assessment

Causality & Rationale: A double-blind, randomized cross-over design is employed to eliminate inter-individual baseline metabolic variations, ensuring that any observed attenuation in glycemic response is directly attributable to the inhibitor[6][11].

  • Subject Preparation : Fast healthy human subjects (BMI 20-25 kg/m ²) for 12 hours overnight.

  • Intervention : Administer a 300 mL liquid test meal containing 75g of sucrose, supplemented with either 0% (control) or 4% by weight of (4S,5S)-oxane-2,3,4,5-tetrol[6].

  • Blood Sampling : Collect venous blood samples at baseline (t=0) and at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.

  • Biochemical Analysis : Centrifuge samples to isolate plasma. Measure plasma glucose (hexokinase method), insulin (ELISA), and GLP-1 (radioimmunoassay)[6].

  • Validation System : Calculate the incremental Area Under the Curve (iAUC) using the trapezoidal rule. Cross-validate plasma glucose trends with continuous glucose monitoring (CGM) devices worn by subjects to ensure data continuity and detect any transient hypoglycemic artifacts.

Quantitative Data Presentation

The dose-response efficacy of (4S,5S)-oxane-2,3,4,5-tetrol is summarized below, demonstrating its significant impact on human metabolic indices[6].

Metabolic ParameterControl (0% Inhibitor)4% (4S,5S)-oxane-2,3,4,5-tetrolClinical Significance
Glucose Peak (mmol/L) 7.8 ± 0.46.9 ± 0.3 (-11%)Attenuated postprandial hyperglycemia
Insulin Peak (pmol/L) 320 ± 45214 ± 30 (-33%)Reduced pancreatic β -cell strain
Insulin iAUC (pmol/L × min) 24,500 ± 210018,865 ± 1900 (-23%)Improved overall insulin sensitivity
GLP-1 iAUC (pmol/L × min) 1,200 ± 1501,836 ± 180 (+53%)Enhanced satiety and incretin effect

Therapeutic Implications

The targeted uncompetitive inhibition of sucrase by (4S,5S)-oxane-2,3,4,5-tetrol presents a compelling avenue for drug development. By shifting the digestion of sucrose from the proximal to the distal small intestine, it mimics the physiological effects of α -glucosidase inhibitors (like acarbose) but with a highly specific affinity that reduces gastrointestinal distress[6][10]. Furthermore, the subsequent increase in GLP-1 secretion provides a secondary metabolic benefit, promoting satiety and supporting weight management in populations at risk for Type 2 Diabetes and metabolic syndrome[5][6][7].

References

  • L-Arabinose | C5H10O5 | CID 439195 - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • Thermo Scientific Chemicals L(+)-Arabinose, 99%, for biochemistry . Fisher Scientific. Available at:[Link]

  • L-arabinose operon . Wikipedia. Available at:[Link]

  • L-arabinose operon . Grokipedia. Available at:[Link]

  • 7.18E: The AraC Regulator . Biology LibreTexts. Available at:[Link]

  • Ara operon Inactivation . SMPDB (Small Molecule Pathway Database). Available at:[Link]

  • Block Absorption of Killer Carbohydrates . Life Extension. Available at:[Link]

  • The effects of L-arabinose on intestinal sucrase activity: Dose-response studies in vitro and in humans . ResearchGate. Available at:[Link]

  • A mixed diet supplemented with l-arabinose does not alter glycaemic or insulinaemic responses in healthy human subjects . Cambridge University Press. Available at:[Link]

  • Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model . PubMed Central (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Asymmetric Synthesis of (4S,5S)-Oxane-2,3,4,5-tetrol from Achiral Non-Sugar Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the de novo synthesis of the L-pentose core, specifically (4S,5S)-oxane-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the de novo synthesis of the L-pentose core, specifically (4S,5S)-oxane-2,3,4,5-tetrol, bypassing the limitations of the chiral pool.

Introduction & Strategic Rationale

The synthesis of rare L-sugars and their derivatives is a critical bottleneck in the development of oligonucleotide therapeutics and antiviral nucleoside analogs. Traditional syntheses rely on the "chiral pool" (e.g., D-sugars), which often require lengthy, atom-inefficient epimerization sequences. Recent advancements in organocatalysis[1] and transition-metal catalysis have enabled the de novo synthesis of carbohydrates from simple, achiral petrochemical or biomass-derived precursors [2].

This application note details a highly scalable, four-step protocol to synthesize the (4S,5S)-oxane-2,3,4,5-tetrol scaffold (the pyranose core of L-pentoses) starting from achiral furfuryl alcohol. By utilizing an Achmatowicz rearrangement followed by a Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH), we establish the critical (4S,5S) stereocenters with exquisite enantio- and diastereocontrol.

Mechanistic Causality & Reaction Design

To move beyond merely listing steps, it is vital to understand the causality behind the reagent selection and stereochemical outcomes. This protocol is designed as a self-validating system where the success of each step dictates the structural viability of the next.

  • The Achmatowicz Rearrangement (Ring Expansion): Why use N-Bromosuccinimide (NBS) in aqueous THF? Furan is an aromatic system that resists standard functionalization. NBS initiates an electrophilic bromination, forming a transient halonium ion that is immediately trapped by water. Subsequent hemiacetal opening and cyclization effectively expand the 5-membered furan into a 6-membered pyranone [3]. This step generates the racemic carbon skeleton.

  • Asymmetric Transfer Hydrogenation (Enantiocontrol): The racemic pyranone must be resolved. By converting the hemiacetal to a methyl glycoside and subjecting it to Noyori's Ru-(S,S)-TsDPEN catalyst in the presence of a formic acid/triethylamine azeotrope, we achieve a Dynamic Kinetic Resolution (DKR). The catalyst selectively reduces one equilibrating enantiomer of the ketone significantly faster than the other. This establishes the (5S) stereocenter of the oxane ring with >95% enantiomeric excess (ee) [4].

  • Substrate-Directed Dihydroxylation (Diastereocontrol): Why use OsO₄/NMO? The newly formed allylic alcohol at the C5 position sterically shields the syn-face of the adjacent alkene. Osmium tetroxide is forced to approach from the less hindered anti-face. This substrate-directed facial selectivity guarantees that the subsequent hydroxyl groups are installed in a trans relationship to the allylic alcohol, establishing the (4S) stereocenter.

Pathway Visualization

The following workflow illustrates the chemical transformations from the achiral precursor to the final stereodefined oxane-tetrol.

G N1 Furfuryl Alcohol (Achiral Non-Sugar Precursor) N2 Achmatowicz Rearrangement (NBS, THF/H2O) N1->N2 N3 6-Hydroxy-2H-pyran-3(6H)-one (Racemic Pyranone) N2->N3 N4 1. MeOH, H+ 2. Noyori ATH (Ru-TsDPEN) N3->N4 N5 Chiral Allylic Alcohol (Sets C5 Stereocenter) N4->N5 Dynamic Kinetic Resolution N6 Diastereoselective Dihydroxylation (OsO4, NMO) N5->N6 N7 Protected Tetrol (Sets C3, C4 Stereocenters) N6->N7 anti-Addition N8 Global Deprotection (TFA / H2O) N7->N8 N9 (4S,5S)-Oxane-2,3,4,5-tetrol (Target Pentose) N8->N9

Workflow for the de novo synthesis of (4S,5S)-oxane-2,3,4,5-tetrol from furfuryl alcohol.

Quantitative Data & Quality Control Metrics

To ensure reproducibility, the following table summarizes the expected quantitative metrics. Self-Validation Checkpoint: Do not proceed to Step 3 if the ee of Step 2 falls below 95%, as this indicates catalyst poisoning or incomplete DKR.

StepTransformationReagents / CatalystYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1 Achmatowicz RearrangementNBS, THF/H₂O85%N/A (Racemic)N/A
2 Glycosidation & ATHMeOH, H⁺; Ru-(S,S)-TsDPEN78%> 95%N/A
3 DihydroxylationOsO₄ (cat.), NMO82%> 95%> 10:1
4 Global DeprotectionTFA, H₂O90%> 95%> 10:1

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one
  • Preparation: Dissolve furfuryl alcohol (10.0 g, 102 mmol) in a mixture of THF (160 mL) and H₂O (40 mL). Cool the reaction vessel to 0 °C using an ice bath.

  • Oxidation: Add N-Bromosuccinimide (NBS) (19.0 g, 107 mmol, 1.05 eq) portion-wise over 30 minutes to prevent thermal runaway. The solution will turn pale yellow.

  • Reaction: Stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude racemic product directly in the next step to avoid polymerization.

Step 2: Glycosidation and Asymmetric Transfer Hydrogenation (ATH)
  • Glycosidation: Dissolve the crude pyranone in anhydrous MeOH (100 mL). Add a catalytic amount of Camphorsulfonic acid (CSA) (0.5 g). Stir at room temperature for 2 hours. Quench with Et₃N (1 mL) and concentrate.

  • ATH Setup: Dissolve the resulting methyl glycoside in CH₂Cl₂ (50 mL). Add the pre-formed formic acid/triethylamine azeotrope (5:2 ratio, 15 mL).

  • Catalysis: Add the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.65 g, 1.0 mol%). Purge the flask with Argon and stir at room temperature for 24 hours.

  • QC Check (Critical): Take a 0.1 mL aliquot, filter through a short silica plug, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexanes/IPA 90:10). Proceed only if ee > 95%.

  • Workup: Concentrate the mixture and purify via flash column chromatography (Hexanes/EtOAc 7:3) to isolate the (5S)-allylic alcohol.

Step 3: Diastereoselective Dihydroxylation
  • Preparation: Dissolve the enantioenriched allylic alcohol (5.0 g, 34.7 mmol) in a mixture of Acetone (40 mL) and H₂O (10 mL). Cool to 0 °C.

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (6.1 g, 52.0 mmol, 1.5 eq) followed by OsO₄ (2.5 wt% in t-BuOH, 1.7 mL, 0.05 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The anti-attack of OsO₄ dictates the formation of the (4S) stereocenter.

  • Workup: Quench with solid Na₂SO₃ (5.0 g) and stir for 1 hour to reduce the osmate ester. Filter through Celite, extract with EtOAc (3 × 50 mL), and concentrate. Purify via chromatography (CH₂Cl₂/MeOH 95:5) to yield the protected oxane-tetrol.

Step 4: Global Deprotection to (4S,5S)-Oxane-2,3,4,5-tetrol
  • Hydrolysis: Dissolve the protected tetrol (4.0 g) in a 50% aqueous Trifluoroacetic acid (TFA) solution (20 mL).

  • Reaction: Stir at room temperature for 2 hours. Monitor the cleavage of the methyl glycoside via LC-MS.

  • Isolation: Co-evaporate the mixture with toluene (3 × 20 mL) to remove residual TFA. Dissolve the residue in LC-MS grade water and lyophilize to afford the pure (4S,5S)-oxane-2,3,4,5-tetrol as a white, fluffy powder.

References

  • MacMillan, D. W. C., Peifer, M., Berger, R., Shurtleff, V. W., & Conrad, J. C. "A General and Enantioselective Approach to Pentoses: A Rapid Synthesis of PSI-6130, the Nucleoside Core of Sofosbuvir." Journal of the American Chemical Society, 2014.[Link]

  • O'Doherty, G. A., et al. "De Novo Approaches to Monosaccharides and Complex Glycans." Modern Synthetic Methods in Carbohydrate Chemistry, Wiley-VCH, 2014.[Link]

  • Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron, 1971.[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.[Link]

Application

Application Notes & Protocols: Thioglycoside-Mediated Glycosylation

A Guide for Researchers in Organic Synthesis and Drug Development Senior Application Scientist Note: The initial topic for this guide, "Glycosylation reactions using (4S,5S)-oxane-2,3,4,5-tetrol," could not be addressed...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Organic Synthesis and Drug Development

Senior Application Scientist Note: The initial topic for this guide, "Glycosylation reactions using (4S,5S)-oxane-2,3,4,5-tetrol," could not be addressed as specified. A thorough search of authoritative chemical literature and databases did not identify this compound as a recognized glycosyl donor. To provide a scientifically accurate and practical guide, this document has been developed to focus on a widely used and versatile class of glycosyl donors: thioglycosides . These donors are staples in modern carbohydrate chemistry due to their stability, tunability, and reliable activation methods, making them an excellent model for illustrating the principles and practices of chemical glycosylation.

Scientific Principles and Mechanistic Overview

Thioglycosides are a class of glycosyl donors where the anomeric hydroxyl group has been replaced by a thioether linkage (e.g., -SPh, -SEt).[1] This modification renders them stable to a wide range of reaction conditions used for installing and removing protecting groups, yet they can be selectively "activated" for glycosylation in the presence of a suitable promoter.[1][2] Their versatility is a cornerstone of complex oligosaccharide synthesis.[3][4]

1.1 The Activation Mechanism: The Role of NIS/TfOH

A prevalent and highly effective method for activating thioglycosides involves the use of N-iodosuccinimide (NIS) as a halonium source and a catalytic amount of a strong Brønsted or Lewis acid, typically trifluoromethanesulfonic acid (TfOH).[1][4]

The currently accepted mechanism proceeds as follows:

  • Initial Activation: The "soft" sulfur of the thioglycoside is attacked by the electrophilic iodine of NIS. This forms a highly reactive sulfonium-ion intermediate.

  • Formation of the Key Intermediate: The presence of triflic acid (TfOH) facilitates the departure of the thio-aglycon and the formation of a key reactive intermediate. This intermediate can exist along a spectrum from a covalent glycosyl triflate to a solvent-separated ion pair containing an oxocarbenium ion, depending on the donor's structure and protecting groups.[5][6]

  • Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, attacks this electrophilic intermediate. The stereochemical outcome of this attack dictates the anomeric configuration (α or β) of the newly formed glycosidic bond.

The stereoselectivity of the reaction is a complex function of the donor, acceptor, solvent, and temperature.[7][8] A C-2 participating group (like an acetate or benzoate) on the donor will typically direct the formation of a 1,2-trans glycoside via a stable acyloxonium ion intermediate.[8] Donors with non-participating groups (like a benzyl ether) often yield a mixture of anomers, where the ratio can be influenced by solvent effects and thermodynamics (the anomeric effect).[9]

Application Protocol: Synthesis of a Disaccharide using a Thioglycoside Donor

This protocol details a representative glycosylation reaction between a per-benzoylated glucosyl thioglycoside donor and a primary alcohol acceptor, illustrating the NIS/TfOH activation method.

2.1 Materials and Reagents

  • Glycosyl Donor: Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside

  • Glycosyl Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (or a simpler alcohol like cyclohexanol for initial practice)

  • Activator: N-Iodosuccinimide (NIS)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH), 0.1 M solution in dry dichloromethane

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Additives: Activated Molecular Sieves (4 Å), powdered

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Workup: Dichloromethane, deionized water, brine

  • Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

2.2 Pre-Reaction Setup: Ensuring Anhydrous Conditions

Moisture is detrimental to glycosylation reactions as it can hydrolyze the activated donor or the promoter.[1][8]

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum.

  • Add freshly activated, powdered 4 Å molecular sieves to the hot flask. Continue to heat the flask under vacuum for an additional 1-2 hours.[1]

  • Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Separately, co-evaporate the glycosyl donor and acceptor with anhydrous toluene (azeotropic drying) three times to remove residual water, then place them under a high vacuum for at least 3 hours.[1]

2.3 Step-by-Step Glycosylation Protocol

  • Under an inert atmosphere, add the glycosyl acceptor (1.0 equiv) and the thioglycoside donor (1.2 equiv) to the flask containing the activated molecular sieves.

  • Add anhydrous dichloromethane via syringe to achieve a concentration of approximately 50-100 mM.[1] Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace water.

  • Cool the reaction mixture to the desired starting temperature. For reactive ("armed") donors, -40 °C is a common starting point. For less reactive ("disarmed") donors, a higher temperature may be needed.[8][10]

  • Once the temperature has stabilized, add solid NIS (1.5 equiv) to the stirring suspension.

  • After 5-10 minutes, add the TfOH solution (0.1-0.2 equiv) dropwise via syringe.[1] The reaction mixture may develop a yellow or orange color.

  • Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[8] Develop the TLC plate in an appropriate Hexanes/Ethyl Acetate mixture. The product spot should appear, and the donor spot should be consumed over time (typically 30-90 minutes).

  • Upon completion, quench the reaction by adding triethylamine or pyridine (5-10 drops) to neutralize the triflic acid.

  • Add a volume of 10% aqueous sodium thiosulfate to consume excess iodine, and stir vigorously until the color dissipates.

2.4 Work-up and Purification

  • Allow the mixture to warm to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the molecular sieves.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure disaccharide product.

2.5 Product Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and determine the anomeric configuration (α or β) based on the coupling constant of the anomeric proton (J_H1,H2).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized glycoside.

Data Presentation and Visualization

Table 1: Influence of Reaction Parameters on Glycosylation Outcome
ParameterCondition A (Standard)Condition B (For Disarmed Donor)Rationale & Expected Outcome
Temperature -40 °C to 0 °C0 °C to Room TempLess reactive donors require more thermal energy to overcome the activation barrier.[8]
NIS Equiv. 1.52.0 - 2.5Sluggish reactions may benefit from a higher concentration of the activating halonium species.[11]
TfOH Equiv. 0.1 - 0.20.3 - 0.5Increased acid catalysis can accelerate the activation of less reactive donors.[10]
Solvent DichloromethaneDichloromethane / AcetonitrileParticipating solvents like acetonitrile can favor the formation of β-glycosides (1,2-trans) via nitrilium ion intermediates.[9][12]
Diagram 1: Experimental Workflow for Thioglycoside Glycosylation

G cluster_prep Preparation (Anhydrous) cluster_reaction Reaction Sequence cluster_workup Work-up & Purification prep1 Flame-dry flask + Mol. Sieves prep2 Azeotrope Donor & Acceptor (Toluene) react1 Combine Donor, Acceptor, Sieves in dry DCM prep2->react1 react2 Cool to -40 °C react1->react2 react3 Add NIS react2->react3 react4 Add TfOH (cat.) react3->react4 react5 Monitor by TLC react4->react5 work1 Quench (Et3N, Na2S2O3) react5->work1 work2 Filter (Celite) work1->work2 work3 Aqueous Wash (NaHCO3, Brine) work2->work3 work4 Dry (Na2SO4) & Concentrate work3->work4 work5 Silica Gel Chromatography work4->work5 end end work5->end Pure Product

Caption: Step-by-step workflow for a typical thioglycoside glycosylation reaction.

Diagram 2: Simplified Mechanism of NIS/TfOH Activation

G cluster_activation Activation Donor R-S-Sugar (Donor) Intermediate1 Sulfonium Ion [R-S(I)-Sugar]+ Donor->Intermediate1 + NIS NIS NIS Acceptor R'-OH (Acceptor) Intermediate2 Glycosyl Triflate / Oxocarbenium Ion Intermediate1->Intermediate2 + TfOH (cat.) - R-S-Succinimide Product R'-O-Sugar (Product) Intermediate2->Product + Acceptor (R'-OH) - TfOH

Sources

Method

Application Note: Advanced Derivatization Protocols for GC-MS Analysis of (4S,5S)-Oxane-2,3,4,5-tetrol

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Introduction & Analytical Challenge (4S,5S)-oxane-2,3,4,5-tetrol is the IUPAC designation for a specific stereoisom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

Introduction & Analytical Challenge

(4S,5S)-oxane-2,3,4,5-tetrol is the IUPAC designation for a specific stereoisomer of an aldopentose in its cyclic pyranose form (such as the isomers of arabinopyranose or xylopyranose). In its native state, this carbohydrate presents significant analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS):

  • High Polarity & Non-Volatility: The presence of four free hydroxyl (-OH) groups makes the molecule highly polar and completely non-volatile, preventing vaporization in the GC inlet[1][2].

  • Mutarotation: In solution, the cyclic pyranose ring dynamically opens to an aldehyde and re-closes, forming an equilibrium mixture of α

    • and β -anomers of both pyranose and furanose forms[3]. If directly analyzed or simply silylated, a single pentose will yield up to four distinct chromatographic peaks, severely complicating quantification and spectral library matching[2].

To achieve robust, reproducible GC-MS data, the molecule must undergo chemical derivatization to neutralize its polarity, increase thermal stability, and lock its structural conformation[4].

Mechanistic Rationale for Derivatization (E-E-A-T)

As an application scientist, selecting the correct derivatization pathway is critical. We recommend two primary, field-proven methodologies depending on the complexity of your matrix:

Pathway A: Two-Step Methoxyamination-Silylation (MOX-TMS)

This is the gold standard for targeted metabolomics.

  • Step 1 (Oximation): The sugar is reacted with methoxyamine hydrochloride in pyridine. This nucleophilic addition targets the reducing end (the transient aldehyde in the open-chain form), locking the molecule into an acyclic methoxime[2]. This prevents ring closure and reduces the number of isomers from four to exactly two (the syn and anti oximes).

  • Step 2 (Silylation): The remaining four hydroxyl groups are capped using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a critical Lewis acid catalyst, ensuring that even sterically hindered hydroxyls at the C4 and C5 positions are fully converted to non-polar trimethylsilyl (TMS) ethers[4].

Pathway B: Alditol Acetate Method

Ideal for complex polysaccharide profiling where single-peak resolution per sugar is mandatory.

  • Step 1 (Reduction): Sodium borohydride ( NaBH4​ ) reduces the aldehyde of the open-chain pentose to a primary alcohol, destroying the chiral center at C1 and yielding a linear, symmetrical alditol[2].

  • Step 2 (Acetylation): Acetic anhydride, catalyzed by pyridine or 1-methylimidazole, acetylates all five hydroxyl groups. Because the molecule is now a symmetrical acyclic chain, it yields exactly one chromatographic peak per pentose[2].

Experimental Protocols

Note: Silylating reagents are highly sensitive to moisture. Water will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), leading to incomplete derivatization. Ensure all glassware is oven-dried and samples are completely anhydrous[4].

Protocol A: MOX-TMS Derivatization
  • Sample Drying: Transfer 1.0–2.0 mg of (4S,5S)-oxane-2,3,4,5-tetrol into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas[5].

  • Oximation: Add 200 µL of Methoxyamine Hydrochloride (MOX) solution (20 mg/mL dissolved in anhydrous pyridine). Cap tightly and incubate in a heating block at 70°C for 30 minutes[2].

  • Cooling: Remove the vial and allow it to cool to room temperature for 5 minutes.

  • Silylation: Add 120 µL of BSTFA containing 1% TMCS. Vortex for 10 seconds, then incubate at 70°C for an additional 30 minutes[2][4].

  • Dilution: Allow to cool, then dilute with 320 µL of anhydrous ethyl acetate. If a white precipitate (pyridinium chloride) is visible, centrifuge at 3,000 x g for 3 minutes and transfer the supernatant to a GC vial with a glass insert[2][4].

Protocol B: Alditol Acetate Derivatization
  • Reduction: Dissolve 2.0 mg of the sugar in 60 µL of 10 mg/mL sodium borohydride (prepared in 1-methylimidazole) and 250 µL of LC-MS grade water. Incubate at 37°C for 90 minutes[2].

  • Quenching: Stop the reduction by adding 20 µL of glacial acetic acid. Allow to cool for 5 minutes[2].

  • Acetylation: Add 600 µL of acetic anhydride. Incubate at 37°C for 45 minutes[2].

  • Extraction: Quench the reaction dropwise with 2.5 mL of water. Extract the alditol acetates by adding 2 mL of chloroform. Vortex and allow phase separation. Extract the bottom (chloroform) layer three times, combine the organic phases, evaporate to dryness under nitrogen, and reconstitute in 1.5 mL of chloroform for GC-MS injection[2].

Quantitative Data Presentation

Table 1: Comparison of Derivatization Strategies for Aldopentoses
ParameterMOX-TMS MethodAlditol Acetate Method
Reagents MOX in Pyridine, BSTFA + 1% TMCS NaBH4​ , Acetic Anhydride, 1-Methylimidazole
Total Prep Time ~1.5 Hours~3.5 Hours
Number of Peaks 2 (syn and anti isomers)1 (Single symmetrical peak)
Volatility Extremely HighModerate to High
Moisture Sensitivity Highly Sensitive (Requires anhydrous conditions)Tolerates aqueous reduction step
Best Application Targeted Metabolomics, High-throughputComplex structural profiling, Polysaccharides
Table 2: Expected GC-MS Mass Fragments for Derivatized Pentoses
Derivative TypeMolecular Weight (Da)Key Diagnostic Fragment Ions (m/z)
Methoxime-TMS Pentose 467.273 (TMS+), 147 (TMS-O-TMS+), 204, 217, 319
Alditol Pentaacetate 362.143 (Acetyl+), 115, 187, 217, 259

Workflow Visualization

G cluster_0 Pathway A: MOX-TMS cluster_1 Pathway B: Alditol Acetate Start (4S,5S)-oxane-2,3,4,5-tetrol (Aldopentose) StepA1 1. Oximation (MOX in Pyridine) Start->StepA1 StepB1 1. Reduction (NaBH4) Start->StepB1 IntermediateA Methoxime Intermediate (Open Chain) StepA1->IntermediateA StepA2 2. Silylation (BSTFA + 1% TMCS) IntermediateA->StepA2 ResultA TMS-Oxime Derivative (2 Peaks: syn/anti) StepA2->ResultA GCMS GC-MS Analysis ResultA->GCMS IntermediateB Alditol Intermediate (Acyclic Polyol) StepB1->IntermediateB StepB2 2. Acetylation (Acetic Anhydride) IntermediateB->StepB2 ResultB Alditol Acetate Derivative (1 Single Peak) StepB2->ResultB ResultB->GCMS

Workflow for the derivatization of (4S,5S)-oxane-2,3,4,5-tetrol prior to GC-MS analysis.

References

  • Title: Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods Source: Restek Resource Hub URL: [Link]

  • Title: Quantification of Carbohydrates in Grape Tissues Using Capillary Zone Electrophoresis (GC-MS Derivatization Context) Source: Frontiers in Plant Science (via NIH PMC) URL: [Link]

Sources

Application

Application Note: High-Yield Enzymatic Hydrolysis Protocols for the Production of Oxane-2,3,4,5-tetrol (D-Xylose) from Complex Xylans

Abstract & Strategic Overview Oxane-2,3,4,5-tetrol —systematically recognized as the pyranose form of D-xylose —is a critical pentose monomer utilized in the synthesis of prebiotics, xylitol, and second-generation biofue...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Oxane-2,3,4,5-tetrol —systematically recognized as the pyranose form of D-xylose —is a critical pentose monomer utilized in the synthesis of prebiotics, xylitol, and second-generation biofuels. While chemical hydrolysis (e.g., dilute acid) is traditionally employed in biorefineries, it suffers from poor specificity and generates furanic degradation products (like furfural) that severely inhibit downstream microbial fermentation.

This application note details a highly specific, self-validating enzymatic hydrolysis protocol. By utilizing a synergistic cocktail of glycoside hydrolases (GH), researchers can achieve maximum depolymerization of complex glucuronoarabinoxylans (GAX) into pure oxane-2,3,4,5-tetrol under mild, environmentally friendly conditions.

Mechanistic Causality: Designing the Enzyme Cocktail

Xylan is not a simple linear polymer; it is a highly branched heteropolysaccharide. In biomass sources like Brewer's Spent Grain (BSG) or hardwood, the xylan backbone is heavily substituted with arabinofuranosyl and glucuronyl residues. A single endo-xylanase cannot achieve complete hydrolysis due to the severe steric hindrance imposed by these side chains .

To establish a self-validating and high-yield system, the experimental design must incorporate a multi-enzyme cocktail that mimics natural fungal and bacterial degradation pathways:

  • Debranching Enzymes (α-L-arabinofuranosidase GH51 & α-D-glucuronidase GH67): These enzymes act first or concurrently to cleave the arabinose and glucuronic acid side chains. Removing these branches exposes the linear β-1,4-D-xylopyranosyl backbone, making it accessible to depolymerizing enzymes.

  • Depolymerizing Enzymes (Endo-1,4-β-xylanases GH10 & GH11): These randomly cleave the internal β-1,4-glycosidic bonds of the exposed backbone. This rapidly reduces the degree of polymerization (DP), generating intermediate xylooligosaccharides (XOS) such as xylobiose and xylotriose.

  • Monomer-Releasing Enzymes (β-xylosidase GH43): This exoglycosidase cleaves the non-reducing ends of XOS and xylobiose to release the final oxane-2,3,4,5-tetrol monomer. Without sufficient GH43 activity, the reaction stalls at xylobiose, causing product inhibition of the endo-xylanases.

Pathway GAX Glucuronoarabinoxylan (Branched Polymer) Debranched Linear Xylan Backbone GAX->Debranched α-L-arabinofuranosidase α-D-glucuronidase XOS Xylooligosaccharides (DP 2-6) Debranched->XOS Endo-1,4-β-xylanase (GH10, GH11) Xylose Oxane-2,3,4,5-tetrol (D-Xylose) XOS->Xylose β-xylosidase (GH43)

Enzymatic depolymerization pathway of branched xylan yielding oxane-2,3,4,5-tetrol.

Quantitative Data: Synergistic Yield Optimization

The necessity of the complete cocktail is validated by omission studies. Omitting specific debranching enzymes drastically reduces the final yield of oxane-2,3,4,5-tetrol. The table below summarizes the causality of enzyme synergy on a 1 g/L GAX substrate over 48 hours at 40°C .

Enzyme Cocktail FormulationOmitted Enzyme FamilyOxane-2,3,4,5-tetrol Yield (%)Mechanistic Consequence of Omission
Complete Cocktail (Test I) None52.9%Baseline synergistic hydrolysis.
Complete minus GH11 Endo-xylanase (GH11)< 50.0%Insufficient backbone cleavage; fewer non-reducing ends for GH43.
Complete minus GH51 Arabinofuranosidase (GH51)< 50.0%Steric hindrance blocks endo-xylanase access to the backbone.
Optimized Cocktail (Test IV) Arabinofuranosidase (GH43)63.6% GH51 alone provides optimal debranching without competitive inhibition.

Experimental Protocol: High-Yield Production of Oxane-2,3,4,5-tetrol

This protocol is designed as a self-validating workflow. By taking precise kinetic timepoints, researchers can verify the sequential breakdown of the polymer, ensuring that the biochemical system is functioning as intended.

Materials Required:
  • Substrate: Glucuronoarabinoxylan (GAX) extracted via 4M KOH from biomass (e.g., Brewer's Spent Grain).

  • Buffer: 100 mM Sodium Succinate buffer, pH 5.5.

  • Enzymes: Purified GH10, GH11 (endo-xylanases), GH43 (β-xylosidase), GH51 (arabinofuranosidase), and GH67 (glucuronidase).

  • Equipment: Shaking water bath/incubator, centrifuge, HPLC with Pulsed Amperometric Detection (PAD) or GC-FID.

Step-by-Step Methodology:

Step 1: Substrate Preparation & Solubilization

  • Prepare a 1 g/L solution of the extracted GAX in 100 mM Sodium Succinate buffer.

  • Expert Insight: Ensure the pH is strictly adjusted to 5.5. Glycoside hydrolases rely on specific protonation states of their catalytic carboxylic acid residues (typically glutamate or aspartate). Deviations >0.5 pH units will severely truncate the reaction kinetics.

Step 2: Enzyme Cocktail Assembly & Dosing

  • Formulate the optimized enzyme cocktail to achieve a total protein loading of 0.2 mg/g of substrate.

  • Recommended activity ratios based on optimized yields :

    • Endo-1,4-β-xylanase GH11: 1300 U/mL

    • Endo-1,4-β-xylanase GH10: 500 U/mL

    • α-L-arabinofuranosidase GH51: 170 U/mL

    • β-D-xylosidase GH43: 200 U/mL

    • α-D-glucuronidase GH67: 200 U/mL

  • Add the cocktail to the substrate solution to initiate hydrolysis.

Step 3: Incubation & Kinetic Sampling

  • Incubate the reaction mixture in a shaking water bath at 40°C and 150 rpm.

  • Self-Validation Check: Withdraw 500 µL aliquots at specific kinetic timepoints (e.g., 10 min, 60 min, 4 h, 24 h, 48 h). Early timepoints should show a spike in XOS (xylobiose/xylotriose), while late timepoints should show XOS depletion and oxane-2,3,4,5-tetrol accumulation.

Step 4: Reaction Termination & Clarification

  • Immediately transfer the withdrawn aliquots to a boiling water bath (100°C) for 10 minutes.

  • Causality: Boiling irreversibly denatures the enzymes, freezing the kinetic profile. Failure to do so will result in continued hydrolysis during the queue for chromatographic analysis, skewing the data.

  • Centrifuge the boiled samples at 10,000 × g for 10 minutes to pellet the denatured proteins and any insoluble recalcitrant biomass. Collect the supernatant.

Step 5: Analytical Quantification

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the oxane-2,3,4,5-tetrol concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or via Gas Chromatography (GC-FID) after derivatization to alditol acetates.

Workflow Substrate 1. Substrate Prep 1 g/L GAX in Buffer (pH 5.5) Reaction 2. Enzymatic Hydrolysis 40°C, 150 rpm, Enzyme Cocktail Substrate->Reaction Termination 3. Reaction Termination Boiling (10 min) to Denature Reaction->Termination Clarification 4. Clarification Centrifugation at 10,000 x g Termination->Clarification Analysis 5. Quantification HPAEC-PAD or GC-FID Clarification->Analysis

Step-by-step experimental workflow for the enzymatic hydrolysis and quantification of D-xylose.

Troubleshooting & System Validation

  • High Xylobiose, Low Oxane-2,3,4,5-tetrol: This indicates a bottleneck at the final exolytic step. Solution: Increase the dosing of β-xylosidase (GH43). Ensure the xylose concentration hasn't reached inhibitory levels (product inhibition).

  • Low Overall Hydrolysis (<30%): Indicates severe steric hindrance on the xylan backbone. Solution: Verify the activity of the debranching enzymes (GH51 and GH67). Consider adding accessory enzymes like feruloyl esterases if the biomass is highly cross-linked with lignin.

References

  • Title: D-Xylose (Oxane-2,3,4,5-tetrol) Compound Summary Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain Source: Bioresources and Bioprocessing (via PMC) URL: [Link]

Method

Application Note: A Comprehensive Guide to the Solubility of (4S,5S)-oxane-2,3,4,5-tetrol in Organic Solvents for Pharmaceutical Development

This document provides a detailed technical guide for researchers, medicinal chemists, and formulation scientists on determining the solubility of (4S,5S)-oxane-2,3,4,5-tetrol. The structure of this guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and formulation scientists on determining the solubility of (4S,5S)-oxane-2,3,4,5-tetrol. The structure of this guide is designed to flow from fundamental physicochemical principles to robust, validated experimental protocols, ensuring a deep understanding of not just the methods, but the scientific rationale that underpins them.

Introduction: The Challenge of Polar Molecules in Drug Development

(4S,5S)-oxane-2,3,4,5-tetrol belongs to the family of polyhydroxylated oxanes, a structural motif central to many carbohydrates and pyranose sugars.[1] Such molecules are characterized by a saturated six-membered ring containing an oxygen atom and multiple hydroxyl (-OH) groups. This high density of polar, hydrogen-bonding functional groups dictates their physicochemical behavior, presenting unique challenges and opportunities in drug development.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle—from early-stage screening to final dosage form design.[2][3] Poor solubility can severely limit bioavailability, complicate formulation, and hinder the reliability of in-vitro assays.[2][3] For highly polar compounds like (4S,5S)-oxane-2,3,4,5-tetrol, understanding their solubility profile not just in aqueous media but in a range of organic solvents is essential for purification, crystallization, and the development of both oral and parenteral formulations.[4] This guide provides the theoretical framework and actionable protocols to accurately measure and interpret the solubility of this compound class.

Guiding Principles: Hydrogen Bonding and Polarity

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[5] The structure of (4S,5S)-oxane-2,3,4,5-tetrol, with its four hydroxyl groups, makes it an exceptionally strong hydrogen bond donor and acceptor.

Key Physicochemical Characteristics:

  • High Polarity: The multiple -OH groups and the ether oxygen create a highly polar molecule.

  • Hydrogen Bonding Capacity: The molecule's ability to form extensive intermolecular hydrogen bonds with itself leads to a stable, and likely high-energy, crystal lattice.[6]

  • Solvation Energetics: For dissolution to occur, the energy released from forming new solute-solvent interactions must be sufficient to overcome both the energy of the solute's crystal lattice and the solvent-solvent interactions.

The solubility of this tetrol is therefore critically dependent on the solvent's ability to participate in hydrogen bonding.[6][7]

  • High Solubility is expected in: Polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF). These solvents can effectively break the solute's intermolecular bonds and form stable solute-solvent hydrogen bonds.[8]

  • Low to Negligible Solubility is expected in: Non-polar (e.g., hexane, toluene) and weakly polar aprotic solvents (e.g., diethyl ether, dichloromethane) that cannot disrupt the strong intermolecular forces within the solute's crystalline structure.[9][10]

Experimental Strategy: Measuring True Thermodynamic Solubility

To obtain meaningful and reliable data, it is crucial to measure the thermodynamic equilibrium solubility . This value represents the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions and is a fundamental property of the system.[2][11] While kinetic solubility assays are useful for high-throughput screening, they can often overestimate or underestimate the true solubility.[12]

The Saturation Shake-Flask Method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and directness.[13][14] The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached.[11][13]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation & Dilution cluster_analysis Phase 4: Quantification A Weigh excess (4S,5S)-oxane-2,3,4,5-tetrol B Add precise volume of selected organic solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D E Periodically check for presence of undissolved solid D->E F Allow solid to settle E->F G Withdraw supernatant using a filter syringe (0.22 µm) F->G H Dilute aliquot with mobile phase for analysis G->H I Analyze by validated HPLC-UV/CAD method H->I J Determine concentration against calibration curve I->J

Caption: Workflow for the Shake-Flask Solubility Protocol.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system by incorporating an equilibration time study.

Materials:

  • (4S,5S)-oxane-2,3,4,5-tetrol (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (ensure compatibility with solvents)

Procedure:

  • Preparation: Add an excess amount of the solid tetrol to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 10-20 mg).

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate vigorously enough to keep the solid suspended.

  • Equilibrium Validation (Crucial Step): To ensure equilibrium has been reached, sample the solution at multiple time points (e.g., 24, 48, and 72 hours).

    • At each time point, cease agitation and allow the solid to sediment for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved particles.

    • Immediately dilute the filtrate with a known volume of mobile phase to prevent precipitation and bring the concentration within the analytical method's calibration range.

  • Analysis: Quantify the concentration of the diluted samples using the validated HPLC method described in Protocol 2.

  • Determination: Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical (e.g., within ±5%). The final equilibrium solubility is reported from the final time point.

Protocol 2: Quantification by HPLC for a Highly Polar Analyte

Standard reversed-phase HPLC is often ineffective for retaining highly polar, water-soluble compounds.[15][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative that utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[17][18]

Instrumentation & Columns:

  • HPLC or UHPLC system with UV detector or Charged Aerosol Detector (CAD). CAD is a universal detector beneficial if the analyte lacks a strong chromophore.

  • HILIC Column (e.g., silica, amide, or zwitterionic phase).

Analytical Method Development Workflow:

G A Prepare Stock Solution (e.g., 1 mg/mL in mobile phase A/B) B Generate Calibration Curve (5-7 standards via serial dilution) A->B F Inject Standards & Samples B->F C Select HILIC Column (e.g., Amide phase) D Optimize Mobile Phase (Acetonitrile / Aqueous Buffer) C->D E Set Isocratic or Gradient Elution D->E E->F G Integrate Peak Area F->G H Plot Calibration Curve (Area vs. Concentration) G->H I Calculate Sample Concentration using linear regression H->I

Sources

Application

Application Notes &amp; Protocols: (4S,5S)-Oxane-2,3,4,5-tetrol as a Chiral Building Block

Introduction: The Pursuit of Novel Chiral Scaffolds The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of numerous biologically active natural products and pharmaceuticals.[1][2] The stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Novel Chiral Scaffolds

The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of numerous biologically active natural products and pharmaceuticals.[1][2] The stereochemical arrangement of substituents on the THP ring is paramount to its biological function, and thus, the development of methods for the stereoselective synthesis of substituted THPs is a central theme in modern organic chemistry.[3] While nature provides a rich "chiral pool" of carbohydrates, primarily hexopyranoses, that have been extensively utilized in synthesis, the exploration of non-natural pyranose stereoisomers opens avenues to novel chemical space and potentially new therapeutic agents.[4][5][6]

This guide focuses on the synthetic strategies and potential applications of (4S,5S)-oxane-2,3,4,5-tetrol, a non-natural chiral building block. The specific (4S,5S) stereochemical arrangement of the vicinal diols on the tetrahydropyran core presents a unique synthetic challenge. This document provides a conceptual framework and detailed protocols for the synthesis and utilization of this and similar chiral synthons, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for the (4S,5S)-Dihydroxytetrahydropyran Core

The synthesis of the (4S,5S)-oxane-2,3,4,5-tetrol core is not yet described in the literature, necessitating a de novo synthetic approach. Several powerful strategies for the diastereoselective synthesis of substituted tetrahydropyrans can be adapted to target this specific stereochemistry.[7][8][9] The choice of strategy will depend on the available starting materials and the desired protecting group pattern on the final molecule.

Chiral Pool Approach from D-Glucose

A plausible route to the (4S,5S) stereochemistry involves the manipulation of readily available chiral starting materials like D-glucose. This approach leverages the existing stereocenters to establish the new ones. A conceptual synthetic pathway is outlined below.

G start D-Glucose step1 Protection of C1, C2, C3, C6 hydroxyls start->step1 step2 Oxidation of C4-OH step1->step2 step3 Stereoselective reduction of C4-ketone step2->step3 step4 Deprotection and selective protection step3->step4 step5 Radical deoxygenation of C6-OH step4->step5 step6 Final deprotection step5->step6 end (4S,5S)-oxane-2,3,4,5-tetrol step6->end

Caption: Proposed synthetic pathway from D-glucose.

This pathway would involve a series of protection, oxidation, stereoselective reduction, and deoxygenation steps to invert the stereochemistry at C4 and remove the hydroxymethyl group at C5.

Asymmetric Domino Reactions

Organocatalytic domino reactions, such as Michael-hemiacetalization sequences, provide a powerful tool for the enantioselective synthesis of functionalized tetrahydropyrans from achiral starting materials.[9]

G start α,β-Unsaturated aldehyde + 1,3-Dicarbonyl compound step1 Chiral amine catalyst start->step1 step2 Domino Michael-Hemiacetalization step1->step2 step3 Diastereoselective reduction of ketone step2->step3 step4 Hydroxylation of double bond step3->step4 end Protected (4S,5S)-oxane-2,3,4,5-tetrol derivative step4->end G start Chiral homoallylic alcohol + Aldehyde step1 Lewis or Brønsted acid catalyst start->step1 step2 Prins Cyclization step1->step2 step3 Trapping of oxocarbenium ion step2->step3 end Substituted tetrahydropyran step3->end

Caption: Prins cyclization for THP synthesis.

By carefully choosing a chiral homoallylic alcohol, the stereochemistry of the resulting tetrahydropyran can be controlled.

Table 1: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesChallenges
Chiral Pool Synthesis Utilizes existing stereocenters from natural products like D-glucose. [6]Readily available starting material.Multiple protection/deprotection and stereochemical inversion steps may be required.
Asymmetric Domino Reaction Builds the ring and sets stereocenters in one pot from achiral precursors. [9]High atom economy, enantioselective.Catalyst development and optimization can be complex.
Prins Cyclization Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. [1]High diastereoselectivity, convergent.Requires synthesis of a chiral homoallylic alcohol precursor.

Protocols: Synthesis and Application

The following protocols are exemplary and would require optimization for the specific substrates involved in the synthesis of (4S,5S)-oxane-2,3,4,5-tetrol and its derivatives.

Protocol 1: General Procedure for Prins Cyclization

This protocol is adapted from general procedures for the diastereoselective synthesis of substituted tetrahydropyrans. [1][10] Materials:

  • Chiral homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., InCl₃, 0.1 equiv) [11][12]* Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the chiral homoallylic alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid.

  • Add the aldehyde dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran derivative.

Causality: The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the alkene of the homoallylic alcohol. The stereochemistry of the homoallylic alcohol directs the facial selectivity of the cyclization, leading to a high degree of diastereoselectivity. [11]

Protocol 2: General Procedure for Glycosylation using a Tetrahydropyran-tetrol Derivative

This protocol outlines a general method for the use of a protected oxane-tetrol as a glycosyl donor.

Materials:

  • Protected (4S,5S)-oxane-2,3,4,5-tetrol derivative (glycosyl donor, with an anomeric leaving group, e.g., trichloroacetimidate) (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • Anhydrous DCM

  • Promoter (e.g., TMSOTf, 0.1 equiv)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction mixture to -40 °C.

  • Add the promoter (e.g., TMSOTf) dropwise.

  • Stir the reaction at -40 °C, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the reaction mixture through celite and wash with DCM.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G start Protected Oxane-tetrol (Glycosyl Donor) + Acceptor step1 Activation with Promoter (e.g., TMSOTf) start->step1 step2 Nucleophilic attack by Acceptor step1->step2 step3 Formation of Glycosidic Bond step2->step3 end Disaccharide step3->end

Caption: General glycosylation workflow.

Characterization and Validation

The successful synthesis and stereochemical assignment of (4S,5S)-oxane-2,3,4,5-tetrol and its derivatives would be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. NOESY experiments would be critical for determining the relative stereochemistry of the substituents on the tetrahydropyran ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be employed to determine the enantiomeric excess of the final products if an asymmetric synthesis route is used.

Conclusion and Future Outlook

The development of synthetic routes to non-natural chiral building blocks like (4S,5S)-oxane-2,3,4,5-tetrol is a crucial endeavor for expanding the toolbox of medicinal chemists and natural product synthesizers. The strategies and protocols outlined in this guide provide a starting point for the synthesis and application of this novel scaffold. The successful synthesis of this building block would enable the creation of new libraries of complex molecules for biological screening, potentially leading to the discovery of new therapeutic agents.

References

  • Yang, X.-F., Mague, J. T., & Li, C.-J. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry, 66(3), 739–747. [Link]

  • Al-Haded, A. A., et al. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2015(26), 5854-5861. [Link]

  • Yang, X.-F., Mague, J. T., & Li, C.-J. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry, 66(3), 739–747*. [Link]

  • Kaye, A. D., et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4427–4429. [Link]

  • Yang, X.-F., Mague, J. T., & Li, C.-J. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. PubMed. [Link]

  • Chen, X., et al. (2019). Asymmetric synthesis of tetrahydropyran[3, 2-c]quinolinones via an organocatalyzed formal[3 + 3] annulation of quinolinones and MBH 2-naphthoates of nitroolefin. Tetrahedron, 75(32), 130429. [Link]

  • Kiss, L., et al. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. ACS Catalysis, 3(11), 2636-2642. [Link]

  • Boutureira, O., & Matheu, M. I. (2016). Designing sugar mimetics: Non-natural pyranosides as innovative chemical tools. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(9), 1917-1933. [Link]

  • Li, G., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(21), 5736-5739. [Link]

  • Kumar, P. & Kumar, R. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(7), 2097-2117. [Link]

  • Kumar, V., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1083–1145. [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • Taber, D. F. (2005). Rare Sugars Are Now Readily Available Chiral Pool Starting Materials. Organic Chemistry Portal. [Link]

  • Reddy, G. S. R., & Sabitha, G. (2025). First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach. ACS Omega. [Link]

  • Kim, H., & Lee, J. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 385. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • conversion of Pyranose Glycals to Furanose Derivatives: A New Route to Oligofuranosides. The Journal of Organic Chemistry. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

  • Synthesis of (4S, 5S)-5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles 6a-j. ResearchGate. [Link]

  • Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Politecnico di Milano. [Link]

  • De novo asymmetric synthesis of the pyranoses-from monosaccharides to oligosaccharides: An update. PubMed. [Link]

  • Synthesis of tetrahydropyran derivatives. ResearchGate. [Link]

  • Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H--[7][8]Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. MDPI. [Link]

Sources

Method

Introduction: The Role of Acetylation in Carbohydrate Chemistry

An Application Guide for the Synthesis and Purification of Acetylated (4S,5S)-Oxane-2,3,4,5-tetrol The strategic modification of hydroxyl groups is a cornerstone of carbohydrate chemistry. Acetylation, the conversion of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Purification of Acetylated (4S,5S)-Oxane-2,3,4,5-tetrol

The strategic modification of hydroxyl groups is a cornerstone of carbohydrate chemistry. Acetylation, the conversion of a hydroxyl group (-OH) to an acetyl ester (-OAc), is a fundamental and widely employed transformation. This process is critical for several reasons: it serves as a robust protecting group strategy during multi-step syntheses, it enhances the solubility of polyol compounds in common organic solvents, and it facilitates characterization by analytical techniques such as mass spectrometry and NMR spectroscopy.[1][2] The acetyl group is stable under acidic and oxidative conditions but can be readily cleaved under basic conditions, making it a versatile tool for synthetic chemists.[2]

This document provides a comprehensive guide for the per-O-acetylation of (4S,5S)-oxane-2,3,4,5-tetrol, a representative polyhydroxylated oxane ring system. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested laboratory protocol, and discuss methods for purification and characterization of the resulting tetra-acetylated product.

Reaction Principle and Mechanism

The most common and efficient method for acetylating carbohydrates involves the use of acetic anhydride (Ac₂O) with pyridine serving as both the solvent and a catalyst.[2][3] The reaction proceeds via a nucleophilic substitution mechanism.

  • Activation of Acetic Anhydride: Pyridine, a mild base and nucleophile, attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium intermediate.

  • Nucleophilic Attack: A hydroxyl group on the oxane-tetrol acts as a nucleophile, attacking the activated N-acetylpyridinium species. This step is more favorable than attacking the less electrophilic acetic anhydride directly.

  • Proton Transfer: The pyridinium ion deprotonates the newly formed oxonium ion, and pyridine also scavenges the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product.[3]

While pyridine is effective, its toxicity and high boiling point can complicate product isolation.[4] For this reason, meticulous work-up procedures are essential. Catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can be used to significantly accelerate the reaction, especially for sterically hindered hydroxyl groups.[2][5]

Experimental Protocol

This protocol details the complete workflow for the preparation, purification, and characterization of acetylated (4S,5S)-oxane-2,3,4,5-tetrol.

Reaction Scheme

Caption: General reaction for the per-acetylation of an oxane-tetrol.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
(4S,5S)-oxane-2,3,4,5-tetrol≥99%Sigma-AldrichStarting material.
PyridineAnhydrous, ≥99.8%Acros OrganicsUse freshly opened bottle or distill from CaH₂.[2]
Acetic Anhydride (Ac₂O)Reagent grade, ≥98%Fisher Scientific
TolueneACS GradeVWRFor azeotropic removal of pyridine.
Dichloromethane (CH₂Cl₂)ACS GradeMallinckrodtFor extraction. Ethyl acetate can also be used.[2]
Hydrochloric Acid (HCl)ConcentratedJ.T. BakerTo prepare 1 M solution for washing.
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeTo prepare saturated aqueous solution for washing.
Sodium Chloride (NaCl)ACS Grade-To prepare saturated brine solution.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent. Sodium sulfate is also suitable.[2]
Silica Gel60 Å, 230-400 mesh-For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Deuterated Chloroform (CDCl₃)-Cambridge IsotopeFor NMR analysis.
Step-by-Step Methodology

1. Reaction Setup a. To a dry round-bottom flask equipped with a magnetic stir bar, add (4S,5S)-oxane-2,3,4,5-tetrol (1.0 equiv). b. Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per mmol of substrate).[2] c. Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the acylation.

2. Acetylation a. Slowly add acetic anhydride (1.5-2.0 equiv. per hydroxyl group) to the stirred solution dropwise via a syringe.[2] For a tetrol, this equates to 6-8 equivalents in total. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction until the starting material is completely consumed. Monitor the progress by Thin Layer Chromatography (TLC), typically using a hexane:ethyl acetate eluent system. The product will have a higher Rf value than the polar starting material.

3. Reaction Quench and Work-up a. Once the reaction is complete, cool the flask again to 0 °C and cautiously quench the excess acetic anhydride by slowly adding dry methanol or crushed ice. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. c. To remove residual pyridine, add toluene to the residue and co-evaporate. Repeat this step 2-3 times until the odor of pyridine is no longer detectable.[3] d. Dissolve the resulting crude oil or solid in dichloromethane (or ethyl acetate).[2] e. Transfer the organic solution to a separatory funnel and wash sequentially with:

  • 1 M HCl (to remove the last traces of pyridine)
  • Water
  • Saturated aqueous NaHCO₃ solution (to neutralize acetic acid)
  • Saturated brine solution[2] f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.

4. Purification a. Purify the crude product by silica gel column chromatography. b. The appropriate eluent system is typically a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis of the crude material. c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield the final product, typically as a clear oil or a white solid.

Process and Data Summary

Experimental Workflow

Workflow A 1. Dissolve Substrate in Anhydrous Pyridine B 2. Cool to 0°C A->B C 3. Add Acetic Anhydride B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench Reaction (Methanol/Ice) D->E Reaction Complete F 6. Remove Pyridine (Co-evap w/ Toluene) E->F G 7. Extraction & Washing (CH₂Cl₂ vs. aq. layers) F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: Step-by-step workflow for the synthesis and purification.

Quantitative Data
ParameterValueRationale
Substrate1.0 mmolExample scale.
Pyridine (Solvent)5-10 mLSufficient to fully dissolve the substrate and facilitate stirring.[2]
Acetic Anhydride7.0 mmol (7 equiv.)An excess ensures complete acetylation of all four hydroxyl groups.[3]
Reaction Temperature0 °C to Room Temp.Initial cooling controls exothermicity; RT provides sufficient energy for reaction.
Typical Reaction Time2-12 hoursVaries based on substrate reactivity; monitor by TLC.
Expected Yield85-95%Typical range for this reaction after purification.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: The ¹H NMR spectrum should show characteristic singlets for the acetyl methyl protons around δ 2.0-2.2 ppm. The disappearance of the broad -OH signals and shifts in the signals for the oxane ring protons will confirm the reaction. ¹³C NMR will show new signals for the acetyl carbonyls (around δ 170 ppm) and methyl groups (around δ 21 ppm).

  • Mass Spectrometry (MS): ESI-MS or FAB-MS can be used to confirm the molecular weight of the per-acetylated product.[1]

  • Infrared (IR) Spectroscopy: A strong absorption band will appear around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester groups, and the broad O-H stretch from the starting material (around 3300-3500 cm⁻¹) will be absent.

References

  • Tsai, P. K., Dell, A., & Ballou, C. E. (1982). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. Proceedings of the National Academy of Sciences, 79(13), 4119–4123. [Link]

  • Krishna, P. R., & Kannan, V. (1998). Formation of cyclic carbonates in the reaction of 1,2-ditertiary diols with acetic anhydride and 4-(dimethylamino)pyridine. The Journal of Organic Chemistry, 63(8), 2640–2642. [Link]

  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Raitanen, J-E. (2014). Answer to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. [Link]

  • Carrigan, M. D., Freiberg, D. A., Smith, R. C., Zerth, H. M., & Mohan, R. S. (2001). A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate. Synthesis, 2001(13), 2091-2094. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 18(12), 14836–14843. [Link]

Sources

Application

Advanced Application Note: L-Arabinose Supplementation for Precision Control of Recombinant Protein Expression

Executive Summary In the landscape of bioprocessing and recombinant protein production, achieving high-yield expression of target genes without compromising host cell viability is a primary bottleneck. While the IPTG-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioprocessing and recombinant protein production, achieving high-yield expression of target genes without compromising host cell viability is a primary bottleneck. While the IPTG-inducible lac system is ubiquitous, it suffers from basal leakiness, making it unsuitable for highly toxic proteins.

Supplementing microbial cell culture media with L-Arabinose to drive the AraC-pBAD promoter system offers an orthogonal, tightly regulated, and titratable alternative. This application note provides a comprehensive mechanistic breakdown and a self-validating protocol for utilizing L-Arabinose in bacterial cell culture, tailored for drug development professionals and synthetic biologists requiring absolute transcriptional stringency.

Mechanistic Insights: The AraC-pBAD Regulatory Engine

To master L-Arabinose supplementation, one must understand the causality behind its transcriptional control. The pBAD expression system is not merely an "on/off" switch; it is a dual-regulated molecular engine governed by both positive and negative feedback loops ([1]).

The Dual-Hat Nature of AraC

The araC gene encodes a regulatory protein that acts as both a repressor and an activator:

  • Absence of L-Arabinose (Repression): The AraC dimer binds to the O2​ and I1​ half-sites of the operon. This creates a 210-base-pair DNA loop that sterically hinders RNA Polymerase, effectively silencing transcription.

  • Presence of L-Arabinose (Activation): When L-Arabinose is supplemented into the media, it binds to AraC, triggering a conformational shift. The AraC dimer releases the O2​ site and binds to the I1​ and I2​ sites. This linearizes the DNA and actively recruits RNA Polymerase to initiate transcription ([2]).

Catabolite Repression (The Glucose Lock)

The pBAD promoter is additionally regulated by cellular cyclic AMP (cAMP) levels. For maximal transcription, a cAMP-CRP (catabolite activator protein) complex must bind upstream of the promoter. The addition of glucose to the culture media drastically lowers cAMP levels, depriving the system of this co-activator. This allows researchers to completely lock the promoter during the growth phase of highly toxic genes[1].

pBAD_Mechanism cluster_0 Absence of L-Arabinose cluster_1 Presence of L-Arabinose AraC_Rep AraC Dimer (Repressor) pBAD_Off pBAD Promoter (DNA Loop) AraC_Rep->pBAD_Off Binds O2 & I1 Tx_Off Transcription Blocked pBAD_Off->Tx_Off Represses L_Ara L-Arabinose AraC_Act AraC Dimer (Activator) L_Ara->AraC_Act Binds to pBAD_On pBAD Promoter (Linearized) AraC_Act->pBAD_On Binds I1 & I2 Tx_On Target Gene Expressed pBAD_On->Tx_On Recruits RNA Pol

Figure 1: Mechanism of AraC-mediated pBAD promoter regulation by L-Arabinose.

Data Presentation: Optimization Matrix

Unlike IPTG, which diffuses passively, L-Arabinose relies on active transport (AraE and AraFGH transporters). At sub-saturating concentrations, this creates an "all-or-none" phenomenon where a fraction of cells are fully induced while others remain uninduced. Therefore, optimizing the exact concentration of L-Arabinose and Glucose is critical for specific experimental goals.

Table 1: Optimization Matrix for L-Arabinose Media Supplementation

L-Arabinose (% w/v)Glucose (% w/v)Transcriptional StateApplication & Causality
0% 0.2% Tightly Repressed Glucose lowers cAMP, preventing CRP binding. Ideal for maintaining highly toxic genes during initial outgrowth.
0% 0% Basal / Leaky cAMP is high, but AraC remains in repressor conformation. Minor leakiness may occur.
0.002% 0% Sub-maximal Induces a fraction of the population due to transport dynamics. Used for solubility optimization of difficult proteins.
0.2% 0% Fully Induced AraC binds I1/I2, recruiting RNA Polymerase. Ideal for maximum recombinant protein yield.

Experimental Workflow & Protocol

To ensure a self-validating system, this protocol incorporates internal controls to verify both the repression and induction phases.

Reagents Required
  • Host Strain: Use an E. coli strain deficient in arabinose catabolism (e.g., TOP10 or BL21-AI) to prevent the depletion of the inducer over time ([3]).

  • L-Arabinose Stock: 20% (w/v) in sterile ddH2​O . Do not autoclave; sterilize via 0.22 µm filtration to prevent caramelization.

  • Glucose Stock: 20% (w/v) in sterile ddH2​O , filter-sterilized.

Step-by-Step Methodology

Step 1: Starter Culture (Repression Phase)

  • Inoculate a single colony harboring your pBAD-expression plasmid into 5 mL of LB media containing the appropriate selection antibiotic and 0.2% Glucose .

  • Incubate overnight at 37°C with shaking at 220 rpm. Causality: The glucose ensures absolute repression of the promoter, preventing early expression of potentially toxic proteins that could lead to plasmid loss or growth retardation.

Step 2: Subculture and Outgrowth

  • Dilute the overnight culture 1:100 into fresh LB media containing antibiotics (Do not add glucose to this main culture).

  • Incubate at 37°C, 220 rpm.

  • Monitor the Optical Density ( OD600​ ). Proceed to induction when the OD600​ reaches 0.4 to 0.6 (mid-log phase).

Step 3: Self-Validating Induction

  • Control Checkpoint: Aliquot 1 mL of the culture into a microcentrifuge tube. Label this "Uninduced Control". Add Glucose to a final concentration of 0.2%.

  • Induction: To the main culture, add the 20% L-Arabinose stock to achieve a final concentration of 0.2% (w/v) .

  • Incubate both the induced culture and the uninduced control for 3–4 hours at 37°C (or overnight at 20°C for proteins prone to inclusion bodies).

Step 4: Harvest and Validation

  • Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Lyse a normalized fraction of both the Induced and Uninduced pellets.

  • Run an SDS-PAGE gel. A successful, self-validated experiment will show a robust overexpressed band exclusively in the L-Arabinose lane, with zero target protein visible in the Glucose-repressed lane.

Workflow Inoculation 1. Inoculate Starter Culture (LB + Antibiotic + 0.2% Glucose) Outgrowth 2. Subculture & Outgrowth (37°C, 220 rpm, No Glucose) Inoculation->Outgrowth OD_Check 3. Monitor OD600 (Target: 0.4 - 0.6) Outgrowth->OD_Check Induction 4. Add L-Arabinose (0.002% - 0.2% w/v) OD_Check->Induction OD Reached Incubation 5. Expression Incubation (3-4h at 37°C) Induction->Incubation Harvest 6. Harvest Cells (Centrifugation) Incubation->Harvest

Figure 2: Step-by-step experimental workflow for L-Arabinose induction.

Advanced Troubleshooting: Catabolism and Transport

When scaling up bioprocessing workflows, two critical biological variables must be managed:

  • Arabinose Catabolism: Unlike IPTG, which is a non-metabolizable structural analog, L-Arabinose is a natural pentose sugar. Wild-type E. coli strains will actively consume it as a carbon source[2]. If using a catabolically competent strain, the inducer concentration will deplete over time, causing premature cessation of protein expression. Solution: Always utilize mutant strains deficient in arabinose catabolism (e.g., TOP10 or BL21-AI) for sustained expression[1],[3].

  • The All-or-None Phenomenon: Because L-Arabinose uptake relies on specific transporters, titrating the inducer to low levels (e.g., 0.001%) does not result in low-level expression across all cells. Instead, it results in a mixed population where some cells are fully induced and others are completely off. Solution: If true homogenous tunable expression is required, researchers must use engineered host strains that constitutively express the araE transporter, decoupling transport from induction.

References

  • Bitesize Bio. "How to Master Protein Expression Using the pBAD Promoter." Bitesize Bio,[Link]

  • VectorBuilder. "pBAD Bacterial Recombinant Protein Expression Vector." VectorBuilder Resources,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (4S,5S)-oxane-2,3,4,5-tetrol synthesis

Technical Support Center: Troubleshooting the Synthesis of (4S,5S)-Oxane-2,3,4,5-tetrols Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of (4S,5S)-Oxane-2,3,4,5-tetrols

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and yield of (4S,5S)-oxane-2,3,4,5-tetrols. In carbohydrate nomenclature, this specific stereochemical framework defines critical pentopyranoses—most notably the abundant L-arabinopyranose (the (3R,4S,5S) epimer) and the rare, high-value L-ribopyranose (the (3S,4S,5S) epimer).

Because L-ribose is a vital building block for antiviral and anticancer nucleoside analogs, the primary synthetic workflow involves the targeted C3-epimerization (oxane nomenclature; equivalent to C2 in linear aldose nomenclature) of L-arabinose. Below, we troubleshoot the thermodynamic and kinetic bottlenecks of both chemical and biocatalytic pathways.

Section 1: Chemical Epimerization (The Bílik Reaction)

Q: Why does my L-arabinose to L-ribose conversion stall at a ~30% yield? Causality & Mechanism: The molybdic acid-catalyzed Bílik reaction facilitates a reversible 1,2-carbon shift[1]. The transition state involves a transient Mo(VI) coordination complex with the hydroxyl groups. In the resulting pyranose ring, L-arabinose features a trans arrangement of the hydroxyls at C3 and C4 (oxane numbering), while L-ribose features a cis arrangement. Because the trans configuration minimizes steric hindrance, it is thermodynamically favored. This creates a natural equilibrium wall of approximately 69:31 (L-Arabinose : L-Ribose) in standard aqueous solutions[2].

Q: How can I manipulate the reaction to favor the (3S,4S,5S) L-ribose epimer? Resolution: You must perturb the thermodynamic equilibrium. There are two field-proven methods to achieve this:

  • Co-solvent Systems: Transitioning from a purely aqueous system to a mixed aqueous-organic solvent (e.g., Water/DMF) alters the solubility and stability of the molybdate-sugar complexes. This differential solvation can push the L-ribose selectivity up to 75%[3].

  • Borate Complexation: Utilizing Sn-Beta zeolites doped with sodium tetraborate allows the borate to selectively complex with the cis-diol of the newly formed L-ribose. This acts as a thermodynamic trap, continuously pulling the equilibrium forward[1].

BilikReaction A L-Arabinose (3R,4S,5S) B Mo(VI) Coordination Complex A->B + Molybdic Acid (pH 5.5) C 1,2-Carbon Shift (Transition State) B->C 90°C D L-Ribose (3S,4S,5S) C->D - Catalyst D->A Thermodynamic Equilibrium (31:69)

Figure 1: Mechanism of the Bílik reaction demonstrating the reversible 1,2-carbon shift.

Section 2: Biocatalytic Isomerization Cascades

Q: My enzymatic conversion using L-arabinose isomerase (L-AI) yields very little L-ribulose intermediate. How do I fix this? Causality & Mechanism: The biological pathway converts L-arabinose to L-ribulose (via L-AI), which is then converted to L-ribose (via L-ribose isomerase, L-RI). The initial aldose-to-ketose isomerization is highly unfavorable thermodynamically. Resolution: Implement in situ product removal. By running the L-AI reaction in a borate buffer, the formed L-ribulose is immediately sequestered as a borate complex[4]. This shifts the equilibrium dramatically to the right. Once the ketose is accumulated, a slight pH adjustment releases it for the subsequent L-RI step.

Figure 2: Biocatalytic cascade utilizing borate complexation to overcome thermodynamic limits.

Section 3: Downstream Processing & Self-Validating Protocol

Q: How do I efficiently separate the unreacted (3R,4S,5S) starting material from the (3S,4S,5S) product? Causality: Because both molecules are (4S,5S)-oxane-2,3,4,5-tetrols with identical masses, standard silica chromatography is ineffective. However, their differing C3 hydroxyl orientations dictate their coordination chemistry with alkaline earth metals[5]. Resolution: Utilize ligand-exchange chromatography using Barium (Ba²⁺) doped resins. The cis-hydroxyls of L-ribose form a much stronger coordination complex with Ba²⁺ than the trans-hydroxyls of L-arabinose, causing L-ribose to elute significantly later.

Standard Operating Procedure: Optimized Bílik Epimerization & Ba²⁺ Purification

Note: This self-validating system incorporates a mass-balance check at Step 4 to ensure catalyst removal before column loading, preventing expensive resin poisoning.

  • Catalyst Preparation: Prepare a 1% (w/v) molybdic acid solution in a 1:1 mixture of deionized water and Dimethylformamide (DMF) to enhance selectivity[3].

  • Epimerization: Dissolve 100 g of L-arabinose in 1 L of the catalyst solution. Heat to 90°C under continuous stirring for 4 hours.

  • Quenching: Cool to room temperature. Add barium hydroxide dropwise until the pH reaches 7.0. This precipitates the Mo(VI) catalyst as insoluble barium molybdate.

  • Validation Check (Critical): Filter the precipitate and weigh it. You must recover >95% of the initial molybdenum mass. If recovery is low, repeat filtration through a 0.22 µm membrane to protect your downstream column.

  • Chromatography: Load the clarified filtrate onto a Dowex 50W X8 column (pre-equilibrated in the Ba²⁺ form).

  • Elution: Elute with deionized water at a flow rate of 0.5 column volumes/hour. Monitor via refractive index (RI) detection. L-arabinose elutes in the first fractions, followed by baseline separation of L-ribose[5].

  • Crystallization: Pool the L-ribose fractions, concentrate in vacuo, and crystallize from absolute ethanol.

Quantitative Data Summary

Epimerization StrategyCatalyst / EnzymeAdditive / Co-solventEquilibrium Ratio (Ara:Rib)Typical Yield
Standard Bílik Reaction Molybdic Acid (1% w/v)Water (Aqueous)69 : 31~25%
Solvent-Optimized Bílik Molybdic Acid (1% w/v)DMF / Water (1:1)55 : 45~40%
Zeolite-Catalyzed Sn-Beta ZeoliteSodium Tetraborate30 : 70Up to 75%
Biocatalytic Cascade L-AI and L-RIBorate Buffer (pH 7.5)N/A (Kinetic Trap)>75%

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Retention of Polar Oxane-Tetrols

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the retention of highly polar, neutral molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the retention of highly polar, neutral molecules.

The Challenge: Oxane-tetrols (such as pyranose monosaccharides like D-mannose, or synthetic tetrahydropyran-2,3,4,5-tetrol intermediates) are characterized by a six-membered cyclic ether ring densely decorated with four hydroxyl groups. This architecture creates a tightly bound hydration shell. When injected onto a standard Reversed-Phase (RP) C18 column, the thermodynamic penalty of stripping this water to partition into the hydrophobic alkyl chains is too high. Consequently, the analytes elute in the void volume ( t0​ ), resulting in a capacity factor ( k′ ) near zero. Furthermore, because they lack a conjugated π -system, they are invisible to standard UV detectors.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and resolve these retention failures.

Diagnostic Workflow for Polar Neutral Analytes

Workflow Start Oxane-Tetrols Eluting in Void Volume (C18) Decision Select Alternative Retention Strategy Start->Decision HILIC HILIC Mode (Amide/ZIC/Diol) Decision->HILIC MS Detection / Intact Analysis PGC Porous Graphitic Carbon (PGC) Decision->PGC Isomer Separation Deriv Pre-Column Derivatization Decision->Deriv UV Detection Required HILIC_Opt Mobile Phase: 70-95% ACN Buffer: 10 mM NH4Ac HILIC->HILIC_Opt PGC_Opt Mobile Phase: H2O/MeOH Mechanism: PREG PGC->PGC_Opt Deriv_Opt Labeling: PMP / Acetylation Column: Standard C18 Deriv->Deriv_Opt Success Baseline Resolution & Adequate Retention (k' > 2) HILIC_Opt->Success PGC_Opt->Success Deriv_Opt->Success

Fig 1. Diagnostic workflow for resolving poor HPLC retention of highly polar oxane-tetrols.

Section 1: Core Troubleshooting & Methodologies

To retain oxane-tetrols, we must abandon hydrophobic partitioning and exploit their polarity. Below are the three definitive strategies for analyzing these compounds.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality: HILIC operates via a multimodal separation mechanism. By using a highly polar stationary phase (e.g., amide or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile), a water-enriched layer is immobilized on the surface of the stationary phase. The hydrophilic oxane-tetrols partition from the bulk organic mobile phase into this immobilized aqueous layer . For neutral polar analytes, amide and zwitterionic (ZIC) phases exhibit superior retention and peak shape compared to bare silica .

Self-Validating HILIC Protocol:

  • Column Selection: Install an Amide or ZIC-HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Eluent A: 10 mM Ammonium Acetate in Water (pH unadjusted, ~6.8). Note: Even for neutral tetrols, ionic strength is required to ensure a stable hydration layer.

    • Eluent B: 100% LC-MS Grade Acetonitrile (ACN).

  • Equilibration (Critical Step): Pump 95% B / 5% A at 0.3 mL/min for a minimum of 50 column volumes. Causality: The water layer takes significantly longer to form than a standard RP equilibration. Rushing this step causes shifting retention times.

  • Sample Diluent: Dissolve the oxane-tetrol in a diluent matching the initial mobile phase (e.g., 90% ACN). Validation Checkpoint: If the sample is dissolved in 100% water, you will observe severe peak splitting and fronting due to localized disruption of the HILIC partitioning layer.

  • Gradient Elution: Run a shallow gradient from 95% B down to 65% B over 15 minutes. (Remember: In HILIC, water is the strong eluting solvent).

Strategy B: Porous Graphitic Carbon (PGC)

The Causality: If HILIC lacks the selectivity to separate structural isomers of your oxane-tetrols (e.g., diastereomers), PGC is the ultimate alternative. PGC relies on the Polar Retention Effect on Graphite (PREG). The polarizable hydroxyl groups of the tetrol induce a temporary dipole in the highly delocalized π -electron cloud of the flat graphitic carbon sheets, resulting in strong retention even in highly aqueous conditions .

Self-Validating PGC Protocol:

  • Column Selection: Install a PGC column (e.g., Hypercarb, 2.1 x 100 mm, 5 µm).

  • Mobile Phase: Use a simple RP-style mobile phase (e.g., 0.1% Formic acid in Water as Eluent A, and Methanol as Eluent B).

  • Temperature Control: Set the column oven to 60°C. Causality: PGC interactions can be kinetically slow, leading to broad peaks. Elevated temperature improves mass transfer and sharpens the peaks.

  • Gradient: 0% B to 50% B over 20 minutes.

  • Validation Checkpoint: Inject a mixture of known oxane-tetrol isomers (e.g., D-mannose vs. D-galactose). Baseline resolution confirms the shape-selective PREG mechanism is functioning correctly.

Strategy C: Pre-Column Derivatization (For UV Detection)

The Causality: Oxane-tetrols are UV-transparent. If LC-MS or Evaporative Light Scattering Detection (ELSD) is unavailable, you must chemically attach a chromophore. Reductive amination or condensation with 1-phenyl-3-methyl-5-pyrazolone (PMP) adds massive hydrophobicity (allowing standard C18 retention) and a strong UV absorbance at 245 nm.

Self-Validating PMP Derivatization Protocol:

  • Reaction: In a microcentrifuge tube, combine 50 µL of aqueous oxane-tetrol sample (approx. 1 mg/mL), 50 µL of 0.3 M NaOH, and 50 µL of 0.5 M PMP in methanol.

  • Incubation: Heat at 70°C for 30 minutes. The alkaline environment drives the condensation of the tetrol's reducing end (if it is a hemiacetal) with two molecules of PMP.

  • Neutralization: Add 50 µL of 0.3 M HCl to stop the reaction.

  • Extraction: Add 1 mL of chloroform, vortex vigorously, and centrifuge. Validation Checkpoint: You must observe two distinct liquid phases. Carefully discard the lower organic phase (which contains excess, unreacted PMP). Repeat this extraction 3 times to ensure a clean baseline.

  • Analysis: Inject the upper aqueous phase onto a standard C18 column using a gradient of 15% to 40% Acetonitrile in 0.1M Phosphate buffer (pH 6.0). Monitor at 245 nm.

Section 2: Quantitative Data & Strategy Comparison

Use the following matrix to select the optimal methodology based on your laboratory's instrumental capabilities and analytical goals.

Analytical StrategyPrimary Retention MechanismTypical Mobile PhaseRecommended DetectorRelative Retention ( k′ )Isomer Resolution Capability
Standard C18 (RP) Hydrophobic PartitioningH₂O / ACNELSD / MS< 0.5 (Void)Poor to None
HILIC (Amide/ZIC) Aqueous Layer Partitioning90% ACN / 10% BufferMS / ELSD / CAD3.0 - 10.0Moderate
PGC (Hypercarb) Polar Retention Effect (PREG)H₂O / MethanolMS / ELSD / CAD5.0 - 15.0Excellent (Shape Selective)
PMP-Derivatization Hydrophobic PartitioningBuffer / ACNUV-Vis (245 nm)4.0 - 8.0Moderate
Section 3: Frequently Asked Questions (FAQs)

Q: I am running a HILIC method, but my oxane-tetrol retention times are drifting shorter with every injection. What is happening? A: Your column is suffering from aqueous depletion. In HILIC, water is the strong solvent. If your gradient ends at 50% water, you must allow sufficient time (often 15-20 minutes) at the initial conditions (e.g., 5% water) for the immobilized hydration layer to fully rebuild on the stationary phase. Increase your post-run equilibration time.

Q: Can I use ion-pairing reagents (like hexane sulfonic acid) to retain oxane-tetrols on my C18 column? A: No. Ion-pairing reagents require the analyte to have an ionizable charge (e.g., an amine or carboxylic acid) to form a neutral, hydrophobic complex. Oxane-tetrols are strictly neutral across the standard pH range (pH 1-14). Ion-pairing will not induce retention.

Q: Why do I need ammonium acetate in my HILIC mobile phase if my oxane-tetrol is neutral? A: Even for neutral compounds, the buffer controls the electrostatic state of the stationary phase (especially on bare silica or zwitterionic columns). A minimum of 5-10 mM salt is required to ensure a consistent, reproducible hydration layer on the column surface, preventing peak tailing caused by secondary interactions with active silanols .

Q: My sample is dissolved in water, but my HILIC method starts at 95% Acetonitrile. Is this a problem? A: Yes, this is a critical error. Injecting a highly aqueous sample into a highly organic HILIC mobile phase causes a localized disruption of the partitioning mechanism, leading to severe peak fronting or splitting. You must dilute your sample in at least 70% Acetonitrile prior to injection.

References
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link][1]

  • Retention and Selectivity of Polar Stationary Phases for Hydrophilic Interaction Chromatography. ResearchGate. Available at:[Link][2]

  • Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. Chromatography Online. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Solving NMR Peak Overlap in Pentose Sugar Analysis

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pentose sugars. This guide is designed for researchers, scientists, and drug development professionals who encounter the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pentose sugars. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of peak overlap in their NMR spectra. The inherent structural similarities and conformational flexibility of pentose sugars often lead to crowded and poorly resolved spectra, complicating structural elucidation and quantitative analysis.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. The methodologies described herein are grounded in established scientific principles and field-proven insights to ensure you can confidently resolve spectral ambiguities and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap so common in the ¹H NMR spectra of pentose sugars?

The ¹H NMR spectra of carbohydrates are often compromised because the signals from the C-H groups of the sugar backbone typically occupy a narrow chemical shift range, usually between 3.0 and 5.5 ppm.[2] This limited dispersion, coupled with the high stereochemical complexity and conformational flexibility of pentoses, leads to significant signal overlap, making spectral interpretation challenging.[1][2]

Q2: What is the fundamental difference between 1D and 2D NMR, and how does 2D NMR help with overlap?

1D NMR plots signal intensity against a single frequency axis.[3] For complex molecules like pentose sugars, this often results in a crowded spectrum with many overlapping peaks.[3][4] 2D NMR enhances spectral resolution by spreading signals across two frequency dimensions, which helps to separate overlapping signals.[3][5] This allows for the identification of correlations between different nuclei, providing clearer structural information.[5]

Q3: What are "through-bond" and "through-space" correlations in 2D NMR?

Through-bond correlations, observed in experiments like COSY and TOCSY, show which nuclei are connected through the chemical bonds of the molecule (J-coupling).[5][6] Through-space correlations, seen in NOESY experiments, reveal which nuclei are close to each other in 3D space, regardless of whether they are directly bonded.[3][5] Both are crucial for the complete structural elucidation of pentose sugars.

Q4: Can changing the NMR solvent really improve peak separation?

Yes. Different deuterated solvents can induce changes in the chemical shifts of solute protons due to varying solvent-solute interactions.[7][8] Aromatic solvents like benzene-d₆ or pyridine-d₆, for instance, can cause significant shifts due to their ring currents, often leading to dramatically improved resolution compared to common solvents like chloroform-d.[8]

Q5: What is a Lanthanide Shift Reagent (LSR)?

An LSR is a paramagnetic complex that can associate with a molecule and induce large changes in the chemical shifts of nearby nuclei.[9] This effect can simplify complex spectra by spreading out overlapping signals.[9][10] The magnitude of the induced shift is dependent on the distance between the lanthanide ion and the nucleus, providing valuable structural information.[10]

Troubleshooting Guide: Resolving Peak Overlap

This section provides detailed troubleshooting workflows for common issues encountered during the NMR analysis of pentose sugars.

Issue 1: My ¹H NMR spectrum shows a cluster of unresolved peaks in the sugar region (3.0-5.5 ppm).
Initial Assessment:

This is the most common problem in pentose analysis. The first step is to determine if simple experimental modifications can improve spectral dispersion.

Solution Workflow 1: Experimental Condition Optimization

dot graph TD { A[Start: Overlapping ¹H NMR Spectrum] --> B{Optimize Acquisition Parameters}; B --> C{Change Solvent}; C --> D{Vary Temperature}; D --> E[End: Improved 1D Spectrum]; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} EndNode[End] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for optimizing experimental conditions.

Step-by-Step Protocol: Solvent and Temperature Study
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like D₂O or CDCl₃.

  • Solvent Screening: Prepare samples of the same concentration in a range of deuterated solvents with different properties (e.g., DMSO-d₆, acetone-d₆, benzene-d₆).[7] Acquire spectra under identical conditions for each.

    • Rationale: Solvent-induced shifts can alter the chemical environment of the pentose protons, leading to better separation.[8][11] For example, hydrogen bonding with DMSO-d₆ can significantly affect the chemical shifts of hydroxyl protons.[12]

  • Temperature Variation: Using the solvent that provided the best initial resolution, acquire a series of ¹H NMR spectra at different temperatures (e.g., in 5-10°C increments).

    • Rationale: Temperature can affect the conformational equilibrium of the pentose sugar and the hydrogen bonding network, leading to temperature-dependent chemical shifts.[13] Some peaks may shift more than others, resulting in improved resolution at a specific temperature.[13]

Parameter Recommendation Causality
Solvent Screen D₂O, DMSO-d₆, Benzene-d₆, Pyridine-d₆Different solvent-solute interactions alter proton chemical shifts, potentially resolving overlap.[7][8]
Temperature Vary from 25°C to 60°C in 5-10°C stepsAffects molecular motion and conformational equilibria, which can change chemical shifts and resolve overlapping signals.[13]
Issue 2: Even after optimizing conditions, key signals for linkage and stereochemistry analysis remain overlapped.
Initial Assessment:

When simple 1D methods are insufficient, more advanced techniques are required to resolve the spectral complexity.

Solution Workflow 2: Advanced NMR Techniques

dot graph TD { A[Start: Persistent Overlap in 1D NMR] --> B{Acquire 2D Homonuclear Spectra}; B -- J-Coupling --> C[COSY: Identify adjacent protons]; B -- Spin System --> D[TOCSY: Identify all protons in a spin system]; A --> E{Acquire 2D Heteronuclear Spectra}; E -- One-bond C-H --> F[HSQC: Correlate protons to directly attached carbons]; E -- Multi-bond C-H --> G[HMBC: Correlate protons to carbons 2-3 bonds away]; C & D & F & G --> H[Combine Data for Structural Elucidation]; H --> I[End: Resolved Structure]; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} DataNode[Data] EndNode[End] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for utilizing 2D NMR techniques.

Step-by-Step Protocol: 2D NMR Analysis
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5][14] Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing you to "walk" along the carbon backbone of the pentose.[14]

  • TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, even if they are not directly coupled.[6] This is extremely useful for identifying all the proton signals belonging to a single pentose residue in a mixture or an oligosaccharide.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[3][5] Since ¹³C spectra have a much wider chemical shift range (greater dispersion) than ¹H spectra, HSQC is highly effective at resolving overlapping proton signals.[2][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are 2-3 bonds away. This is critical for identifying linkages between sugar units in oligosaccharides and for assigning quaternary carbons.

Issue 3: I need to quantify the components in a mixture of pentose sugars, but their signals overlap.
Initial Assessment:

Quantitative NMR (qNMR) relies on the direct proportionality between signal intensity and analyte concentration.[1] Peak overlap makes accurate integration, and therefore quantification, impossible with standard 1D methods.[16][17][18]

Solution Workflow 3: Resolving Overlap for Quantification

dot graph TD { A[Start: Overlapping Signals in a Mixture] --> B{Is chemical modification feasible?}; B -- Yes --> C[Chemical Derivatization]; B -- No --> D{Can a non-overlapping region be found?}; D -- Yes --> E[Use Lanthanide Shift Reagents]; D -- No --> F[Spectral Deconvolution]; C & E & F --> G[Integrate Resolved Signals]; G --> H[End: Accurate Quantification]; subgraph Legend direction LR StartNode[Start] Decision{Decision} Process[Process] EndNode[End] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Decision workflow for quantitative analysis.

Recommended Protocols:
  • Lanthanide Shift Reagents (LSRs):

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your mixture.

      • Prepare a stock solution of an LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.[7]

      • Add small, incremental amounts of the LSR solution to your NMR tube, acquiring a spectrum after each addition.[7]

      • Monitor the chemical shifts. Continue the titration until the signals of interest are baseline-resolved for accurate integration.[7]

    • Rationale: LSRs induce shifts that are dependent on the proximity of protons to a binding site (like a hydroxyl group), often separating signals from different sugar isomers or components.[9][19] Europium reagents typically cause downfield shifts, while praseodymium reagents cause upfield shifts.[7]

  • Chemical Derivatization:

    • Protocol:

      • Chemically modify the pentose sugars in your mixture with a reagent that introduces a new NMR-active nucleus (e.g., a phosphorus-containing group) or significantly alters the chemical environment.[20]

      • Acquire an NMR spectrum of the derivatized mixture, observing the new nucleus (e.g., ³¹P NMR).

    • Rationale: Derivatization can greatly alleviate peak overlap by shifting signals to a less crowded region of the spectrum or by using a different nucleus with a wider chemical shift range, like ³¹P.[20] This method can enhance both resolution and sensitivity.[20]

  • Spectral Deconvolution:

    • Protocol:

      • Acquire a high-quality 1D ¹H NMR spectrum of the mixture.

      • Use specialized NMR processing software with deconvolution algorithms (e.g., Global Spectral Deconvolution - GSD).

      • The software fits the overlapping signals to a sum of individual line shapes (e.g., Lorentzian/Gaussian), allowing the area of each underlying peak to be determined.[18][21]

    • Rationale: Deconvolution is a computational method that mathematically separates overlapping signals into their individual components.[18][21][22] This can be a powerful tool when physical methods for resolving overlap are not feasible or successful. Modern algorithms can be robust against unexpected peak shifts and distorted line shapes.[23]

By systematically applying these troubleshooting strategies, you can overcome the challenges of NMR peak overlap in pentose sugar analysis, leading to accurate structural assignments and reliable quantification.

References
  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • Cervantes, S., et al. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. Retrieved from [Link]

  • Sikorska, E., & Golebiewski, J. (n.d.). NMR of carbohydrates. In Nuclear Magnetic Resonance. Books Gateway. Retrieved from [Link]

  • Liu, K., et al. (n.d.). The application of Gaussian distribution deconvolution method to separate the overlapping signals in the 2D NMR map. Heliyon. Retrieved from [Link]

  • Cockerill, A. F., et al. (1976, May 3). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2025, August 15). Advancing NMR-based quantification in complex mixtures using fourier transform and complete reduction to amplitude frequency table - The case of sugars. PubMed. Retrieved from [Link]

  • Fraser-Reid, B., & Horton, D. (n.d.). Novel Chemical Shift Changes of Carbohydrates Induced by Lanthanide Shift Reagents: Some Experimental Optimizations. Canadian Science Publishing. Retrieved from [Link]

  • Minal Saini. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved from [Link]

  • Larsson, G. (2015, April 28). Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. Diva-Portal.org. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Schanda, P., & Brutscher, B. (n.d.). Deconvolution of Chemical Mixtures with High Complexity by NMR Consensus Trace Clustering. PMC. Retrieved from [Link]

  • Schanda, P., & Brutscher, B. (n.d.). Quantitative Analysis of Metabolic Mixtures by 2D 13C-Constant-Time TOCSY NMR Spectroscopy. PMC. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Giraudeau, P., & Akoka, S. (2019, March 4). Quantitative NMR Studies of Multiple Compound Mixtures. ResearchGate. Retrieved from [Link]

  • Giraudeau, P., et al. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Pharmaceutical Online. Retrieved from [Link]

  • Pierre, V. C., et al. (n.d.). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Urbańczyk, M., et al. (2023, December 20). Magnetstein: An Open-Source Tool for Quantitative NMR Mixture Analysis Robust to Low Resolution, Distorted Lineshapes, and Peak Shifts. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational investigations by NMR with lanthanide shift reagents. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]

  • Bingol, K., et al. (2011, August 17). Deconvolution of Chemical Mixtures with High Complexity by NMR Consensus Trace Clustering. ACS Publications. Retrieved from [Link]

  • Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Persson, K. (2024, May 7). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling. Retrieved from [Link]

  • Bruker. (n.d.). Advanced NMR Methods. Retrieved from [Link]

  • Reddit. (2019, April 26). What is the best two-dimensional NMR spectroscopy experiment for sugars? Retrieved from [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Retrieved from [Link]

  • Mestrelab Research. (2015, July 1). Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. Retrieved from [Link]

  • Wishart, D. S., et al. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. Retrieved from [Link]

  • Meier, B. H., et al. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]

  • Nanalysis. (2024, May 27). What you should know about signal dispersion in benchtop NMR. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]

  • AZoM. (2024, August 12). Key Information on Signal Dispersion in Benchtop NMR. Retrieved from [Link]

  • Powers, R., et al. (n.d.). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. PMC. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. Retrieved from [Link]

  • Saeed, B., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Gowda, G. A. N., et al. (2019, March 19). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. PubMed. Retrieved from [Link]

  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Acid Hydrolysis for Pentose Recovery

Welcome to the technical support center for the optimization of acid hydrolysis for pentose recovery. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of acid hydrolysis for pentose recovery. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the acid-catalyzed conversion of lignocellulosic biomass into valuable pentose sugars. Our goal is to equip you with the expertise and practical knowledge to enhance your experimental outcomes, ensuring both efficiency and reproducibility.

Fundamentals of Acid Hydrolysis for Pentose Recovery

Acid hydrolysis is a chemical process that utilizes an acid catalyst to break down the glycosidic bonds within the hemicellulose fraction of lignocellulosic biomass, releasing constituent monosaccharides, primarily pentoses like xylose and arabinose.[1][2] The process is a cornerstone of biorefinery concepts, aiming to convert renewable biomass into platform chemicals and biofuels.[3]

The mechanism involves the protonation of the glycosidic oxygen by the acid, followed by the nucleophilic attack of a water molecule, leading to the cleavage of the bond.[4] However, the reaction conditions, such as temperature, acid concentration, and reaction time, must be carefully controlled.[5][6][7] While harsher conditions can increase the rate of hydrolysis, they also promote the degradation of the liberated pentoses into inhibitory compounds like furfural.[8][9][10] Therefore, optimizing acid hydrolysis is a delicate balance between maximizing pentose yield and minimizing the formation of these undesirable byproducts.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your acid hydrolysis experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Pentose (Xylose) Yield

Question: My xylose yield is consistently lower than expected based on the theoretical hemicellulose content of my biomass. What are the likely causes and how can I improve it?

Answer:

Low xylose yield is a common problem that can stem from several factors, ranging from incomplete hydrolysis to sugar degradation. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Hydrolysis: The acid may not be effectively accessing and breaking down the hemicellulose.

    • Causality: Hemicellulose is intertwined with lignin and cellulose in a complex matrix.[12] Insufficient reaction time, temperature, or acid concentration can lead to incomplete cleavage of the glycosidic bonds.[6]

    • Solutions:

      • Optimize Reaction Conditions: Systematically vary the temperature (typically 120-180°C), acid concentration (e.g., 0.5-4% H₂SO₄), and reaction time.[9][11] Response surface methodology (RSM) can be a powerful statistical tool to identify the optimal conditions for your specific biomass.[5][13][14]

      • Biomass Particle Size: Reduce the particle size of your biomass through milling or grinding. Smaller particles have a larger surface area, allowing for better acid penetration and more efficient hydrolysis.

      • Pre-treatment: For particularly recalcitrant biomass, consider a pre-treatment step like steam explosion or alkaline treatment to disrupt the lignocellulosic structure and make the hemicellulose more accessible.[15]

  • Pentose Degradation: The liberated pentose sugars are being degraded into other compounds.

    • Causality: Under the acidic and high-temperature conditions of hydrolysis, pentoses like xylose can dehydrate to form furfural.[8][16][17] Prolonged exposure to harsh conditions increases the rate of this degradation, thus reducing your final pentose yield.[10]

    • Solutions:

      • Milder Conditions: As a first step, try reducing the reaction temperature or time. While this might slightly decrease the rate of hydrolysis, it can significantly reduce the rate of degradation.[2]

      • Two-Stage Hydrolysis: Employ a two-stage hydrolysis process. The first stage uses milder conditions to selectively hydrolyze the hemicellulose and recover the pentoses.[11] The solid residue, now enriched in cellulose, can then be subjected to a second, more severe hydrolysis stage to recover hexose sugars.[9] This separation prevents the degradation of the more sensitive pentoses.[11]

Troubleshooting Workflow for Low Pentose Yield

G start Low Pentose Yield q1 Is Hydrolysis Complete? start->q1 incomplete_hydrolysis Incomplete Hydrolysis q1->incomplete_hydrolysis No sugar_degradation Pentose Degradation q1->sugar_degradation Yes a1_yes Yes a1_no No solution_incomplete Optimize Conditions (Temp, Time, Acid Conc.) Reduce Particle Size Consider Pre-treatment incomplete_hydrolysis->solution_incomplete solution_degradation Use Milder Conditions (Lower Temp/Time) Implement Two-Stage Hydrolysis sugar_degradation->solution_degradation G biomass Lignocellulosic Biomass milling Drying & Milling biomass->milling hydrolysis Dilute Acid Hydrolysis (Acid, Temp, Time) milling->hydrolysis separation Solid-Liquid Separation hydrolysis->separation solid Solid Residue (Cellulose & Lignin) separation->solid liquid Liquid Hydrolysate (Pentoses & Inhibitors) separation->liquid detox Detoxification (Optional) liquid->detox analysis HPLC Analysis (Quantification) liquid->analysis No Detox detox->analysis Yes fermentation Downstream Processing (e.g., Fermentation) detox->fermentation Yes analysis->fermentation

Sources

Troubleshooting

Technical Support Center: Stability of (4S,5S)-oxane-2,3,4,5-tetrol

Welcome to the technical support guide for (4S,5S)-oxane-2,3,4,5-tetrol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this polyh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (4S,5S)-oxane-2,3,4,5-tetrol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this polyhydroxylated oxane, particularly under high pH conditions. Here, we will address common questions, troubleshoot potential experimental issues, and provide detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is (4S,5S)-oxane-2,3,4,5-tetrol, and why is its stability at high pH a concern?

(4S,5S)-oxane-2,3,4,5-tetrol is a carbohydrate-like molecule with a six-membered tetrahydropyran ring structure bearing four hydroxyl groups. Its high polarity and multiple chiral centers make it a molecule of interest in pharmaceutical development. Stability at high pH is a critical concern because alkaline conditions can catalyze various degradation reactions, such as hydrolysis and elimination, potentially compromising the compound's structural integrity, efficacy, and safety.[1][2][3] Understanding its behavior in basic environments is essential for formulation development, manufacturing, and ensuring shelf-life.

Q2: What are the likely degradation pathways for this compound under alkaline conditions?

While specific data for (4S,5S)-oxane-2,3,4,5-tetrol is not extensively published, based on analogous structures like pyranose sugars, several degradation pathways at high pH can be anticipated.[4] These include:

  • Ring-opening hydrolysis: The ether linkage in the oxane ring can be susceptible to cleavage under strongly basic conditions, although this is generally less common without additional activating factors.

  • Base-catalyzed elimination (Peeling Reactions): Similar to cellulose degradation, a stepwise "peeling" reaction can occur via β-elimination, particularly if a reducing end is formed through transient ring-opening.[5]

  • Epimerization: The stereochemistry at carbons adjacent to hydroxyl groups could be altered under basic conditions through deprotonation and reprotonation, leading to the formation of diastereomers.

Q3: How can I monitor the degradation of (4S,5S)-oxane-2,3,4,5-tetrol during my experiments?

The most effective way to monitor degradation is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1] A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity and the formation of any new impurities.[1][6] For a highly polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative to traditional reversed-phase HPLC.

Q4: Are there any general handling precautions I should take when working with this compound at high pH?

Yes. When preparing solutions of (4S,5S)-oxane-2,3,4,5-tetrol at high pH, it is advisable to:

  • Work at controlled, and preferably lower, temperatures to minimize the rate of degradation.[2]

  • Use freshly prepared basic solutions and minimize the exposure time of the compound to the alkaline environment.

  • Include control samples at neutral pH to provide a baseline for stability.

  • Analyze samples promptly after preparation to get an accurate assessment of stability.

Troubleshooting Guide: High pH Stability Studies

This guide addresses specific issues you might encounter during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis. The compound is highly unstable at the tested pH and temperature.• Reduce the incubation time and/or temperature of the stability study. • Broaden the range of pH values tested to identify a more stable region. • Ensure the HPLC method is not causing on-column degradation.
Appearance of multiple new, poorly resolved peaks in the chromatogram. Complex degradation is occurring, forming multiple byproducts. The analytical method lacks sufficient resolution.• Optimize the HPLC method (e.g., change the gradient, mobile phase, or column chemistry) to improve separation of degradation products.[1] • Employ LC-MS to identify the masses of the new peaks, which can help in elucidating the degradation pathway.[7]
Inconsistent results between replicate experiments. • Variability in pH preparation. • Inconsistent incubation times or temperatures. • Issues with sample preparation or injection volume.• Use a calibrated pH meter and freshly prepared buffers. • Employ a temperature-controlled incubator or water bath. • Follow a strict, documented protocol for sample preparation and analysis.
Precipitation observed in the sample vial. The compound or its degradation products may have limited solubility in the high pH buffer.• Visually inspect samples before analysis. • If precipitation occurs, consider lowering the compound concentration or modifying the buffer system. Note that this may indicate significant degradation to a less soluble species.

Mechanistic Insights & Visualizations

At high pH, the hydroxyl groups of (4S,5S)-oxane-2,3,4,5-tetrol can be deprotonated, initiating a cascade of reactions. A plausible degradation pathway involves a base-catalyzed elimination reaction, which is common in carbohydrate chemistry.

cluster_0 Potential Degradation Pathway at High pH A (4S,5S)-oxane-2,3,4,5-tetrol (Intact Molecule) B Deprotonation at C4-OH (Formation of Alkoxide) A->B OH⁻ C Intermediate Enolate Formation B->C Electron Rearrangement D Ring-Opening or Elimination Products (Degradants) C->D β-Elimination or Hydrolytic Cleavage

Caption: Plausible degradation pathway of (4S,5S)-oxane-2,3,4,5-tetrol at high pH.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of (4S,5S)-oxane-2,3,4,5-tetrol across a range of pH values.[1][8]

Objective: To determine the rate of degradation of (4S,5S)-oxane-2,3,4,5-tetrol at various pH levels and identify the optimal pH for stability.

Materials:

  • (4S,5S)-oxane-2,3,4,5-tetrol

  • Buffer solutions: pH 3, 5, 7 (neutral control), 9, and 11

  • High-purity water

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18 or HILIC)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (4S,5S)-oxane-2,3,4,5-tetrol in high-purity water.

  • Sample Preparation: For each pH value, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each pH sample by HPLC to establish the initial concentration and purity. This is your T0 reference point.[9]

  • Incubation: Store the remaining sample solutions in a temperature-controlled environment (e.g., 40°C for accelerated testing).[6]

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Visualization of Experimental Workflow

cluster_1 pH Stability Study Workflow prep Prepare Stock Solution (1 mg/mL in H₂O) dilute Dilute stock into buffers (pH 3, 5, 7, 9, 11) prep->dilute t0 T=0 Analysis (HPLC) dilute->t0 incubate Incubate samples at 40°C dilute->incubate data Calculate % Remaining vs. T=0 t0->data tx Analyze at Time Points (2, 4, 8, 24, 48h) incubate->tx tx->data

Caption: Workflow for conducting a pH-dependent stability study.

Data Presentation: Example Stability Data

The following table illustrates how to present the results from a pH stability study.

pHTime (hours)% Parent Compound RemainingAppearance of New Peaks (Total Area %)
3.0 0100.00.0
2499.8< 0.1
4899.50.2
7.0 0100.00.0
2499.9< 0.1
4899.70.1
9.0 0100.00.0
2495.24.5
4890.19.2
11.0 0100.00.0
2475.423.1
4855.841.5

Note: Data is hypothetical and for illustrative purposes only.

This data clearly shows that (4S,5S)-oxane-2,3,4,5-tetrol is significantly less stable at pH 9 and 11, as indicated by the rapid decrease in the parent compound and the corresponding increase in degradation products.

References

  • Shendarkar, S.M. & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Kats, M. (2020).
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.
  • Technical Support Center: Compound Stability and Handling. (n.d.). Benchchem.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Step-by-Step Buildup and Degradation of Sugars. (2015). Chemistry LibreTexts.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Base-catalyzed Degradations of Carbohydrates. I. Synthesis and Alkaline Degradation of 2-O-β-D-Glucopyranosyl-3-O-methyl-D-glucose. (n.d.).
  • Advanced analytical, chemometric, and genomic tools to identify polymer degradation products and potential microbial consumers in wastewater environments. (2022).
  • Pyranose – Knowledge and References. (n.d.). Taylor & Francis.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Identification of Radiolytic and Hydrolytic Degradation Products from Cellulosic Materials in Radioactive Waste Disposal Environments. (2026). MDPI.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).

Sources

Optimization

Technical Support Center: Purification of (4S,5S)-oxane-2,3,4,5-tetrol via Ion-Exchange Chromatography

Welcome to the Technical Support Center for the chromatographic purification of (4S,5S)-oxane-2,3,4,5-tetrol . In carbohydrate chemistry, this compound is systematically recognized as the pyranose form of L-arabinose (sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of (4S,5S)-oxane-2,3,4,5-tetrol . In carbohydrate chemistry, this compound is systematically recognized as the pyranose form of L-arabinose (specifically, L-arabinopyranose)[1]. As a high-value pentose monosaccharide derived from hemicellulose, sugar beet pulp, and pectin polymers[2][3], achieving >98% purity requires precise control over ion-exchange chromatography (IEC) parameters.

As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, step-by-step protocols, and troubleshooting matrices for both preparative ligand-exchange chromatography and high-resolution anion-exchange chromatography.

Mechanistic Overview of Separation

Neutral monosaccharides like (4S,5S)-oxane-2,3,4,5-tetrol lack a permanent ionic charge at neutral pH. Therefore, "ion-exchange" purification relies on two distinct mechanisms depending on the scale:

  • Preparative Scale (Ligand-Exchange Chromatography): Utilizes strong acid cation-exchange (SAC) resins loaded with metal counter-ions (e.g., Ca²⁺, Na⁺, or Pb²⁺)[3][4]. The separation is driven by the transient coordination complexes formed between the metal ions and the specific axial-equatorial-axial arrangement of the sugar's hydroxyl groups. (4S,5S)-oxane-2,3,4,5-tetrol forms stronger coordination complexes than its epimer D-xylose, resulting in a longer retention time.

  • Analytical/Polishing Scale (HPAEC-PAD): Utilizes strong anion-exchange (SAX) resins at high pH (>12). At this extreme pH, the hydroxyl groups of the tetrol (pKa ~12.3) become partially ionized. Separation is based on the subtle differences in the pKa values and charge densities of the resulting oxyanions.

Purification Workflow

G hydrolysate Crude Biomass Hydrolysate (L-Arabinose, D-Xylose, D-Galactose) filtration Pre-treatment (Filtration & Desalting) hydrolysate->filtration Remove particulates & ash iec_column Cation-Exchange Chromatography (Ca2+ Ligand Exchange) filtration->iec_column Load sample (pH 6.0) xylose_fract D-Xylose / Impurities (Raffinate Fraction) iec_column->xylose_fract Elutes first (weak coordination) arab_fract (4S,5S)-oxane-2,3,4,5-tetrol (Extract Fraction) iec_column->arab_fract Elutes second (strong coordination) concentration Evaporation & Concentration (70% w/w) arab_fract->concentration Pool L-arabinose fractions crystallization Crystallization & Drying (>98% Purity) concentration->crystallization Cool to room temp

Preparative workflow for the isolation of (4S,5S)-oxane-2,3,4,5-tetrol from crude hydrolysates.

Standard Operating Protocols
Protocol A: Preparative Ligand-Exchange Chromatography (Ca²⁺ Form)

Objective: Isolate (4S,5S)-oxane-2,3,4,5-tetrol from a mixed sugar hydrolysate (e.g., sugar beet pulp)[3].

  • Resin Preparation: Pack a preparative column with a strong acid cation-exchange resin (sulfonated polystyrene-divinylbenzene, 4-8% cross-linkage).

  • Ion Loading: Pass 2 column volumes (CV) of 0.5 M CaCl₂ through the resin at a flow rate of 1 CV/hr to convert the resin entirely to the Ca²⁺ form. Wash with 3 CV of degassed, deionized water.

  • Sample Preparation: Adjust the crude hydrolysate to pH 6.0 using dilute NaOH. Causality: This prevents acid-catalyzed hydrolysis of the resin and thermal degradation of the sugar[3]. Filter through a 0.45 µm membrane.

  • Loading: Load the sample at a concentration of 10-15% dry substance (w/w). Injection volume must not exceed 5-10% of the CV to prevent severe band broadening.

  • Elution: Isocratically elute with degassed, deionized water at 60°C. Causality: Elevated temperatures lower the mobile phase viscosity, improving mass transfer kinetics and narrowing peak widths.

  • Fractionation: Collect the later-eluting fractions. D-xylose and D-glucose elute first, followed by the target (4S,5S)-oxane-2,3,4,5-tetrol.

Protocol B: Analytical HPAEC-PAD

Objective: Quantify purity and resolve alpha/beta anomers of the tetrol.

  • System Setup: Use a high-performance system with a pellicular strong anion-exchange column (e.g., CarboPac PA1).

  • Eluent Preparation: Prepare 15 mM NaOH (carbonate-free) using a 50% w/w NaOH solution and ultrapure water (18.2 MΩ·cm). Blanket the eluent with inert gas (N₂ or He).

  • Separation: Inject 10 µL of a 100 µg/mL sample. Run isocratically at 1.0 mL/min at 30°C.

  • Detection: Use Pulsed Amperometric Detection (PAD) with a gold working electrode and a standard carbohydrate waveform.

Troubleshooting & FAQs

Q1: Why am I seeing co-elution of (4S,5S)-oxane-2,3,4,5-tetrol with D-xylose during preparative runs? A: This is typically caused by resin exhaustion or volumetric overloading.

  • Mechanism: If the Ca²⁺ or Na⁺ ions on the resin are displaced by other trace cations (like K⁺ or Mg²⁺) present in the crude biomass ash, the ligand-exchange capacity drops drastically.

  • Solution: Desalt your feed using a mixed-bed ion-exchange guard column prior to the main separation. Regenerate the main column with 0.5 M CaCl₂. Ensure your feed volume is strictly <10% of the CV.

Q2: During HPAEC-PAD analysis, my (4S,5S)-oxane-2,3,4,5-tetrol peak is splitting into two distinct peaks. Is my sample degraded? A: No, your sample is intact. The two peaks represent the α-L-arabinopyranose and β-L-arabinopyranose anomers[5].

  • Mechanism: In solution, the tetrol undergoes continuous mutarotation. If the column temperature is too low (<20°C), the rate of mutarotation is slower than the chromatographic separation, causing the anomers to resolve based on their slightly different pKa values.

  • Solution: Increase the column compartment temperature to 30°C–35°C. This accelerates mutarotation, causing the anomers to interconvert rapidly on-column and coalesce into a single, sharp peak.

Q3: The retention time of the tetrol is gradually decreasing over multiple HPAEC runs. How do I fix this? A: This indicates carbonate contamination in your mobile phase.

  • Mechanism: SAX columns have a high affinity for divalent carbonate ions (CO₃²⁻), which form when atmospheric CO₂ dissolves in the NaOH eluent. Carbonate occupies the active sites, reducing the column's capacity and pushing the sugars out faster.

  • Solution: Flush the column with 200 mM NaOH for 2 hours to strip the carbonate. Remake your 15 mM NaOH eluent using freshly boiled, degassed water and maintain a strict inert gas blanket.

Q4: Can I use a strong anion exchange (SAX) resin for preparative scale purification instead of cation/ligand-exchange? A: It is highly discouraged for preparative scales.

  • Mechanism: While SAX separates sugars well analytically at pH >12, exposing (4S,5S)-oxane-2,3,4,5-tetrol to high molarity NaOH for extended preparative runs induces Lobry de Bruyn–van Ekenstein transformation (epimerization and degradation). Cation-exchange with water as the eluent preserves the structural integrity of the sugar[3].

Quantitative Data & Reference Matrices

Table 1: Relative Retention Times of Common Monosaccharides in Ligand-Exchange Chromatography (Ca²⁺ Form, 60°C)

MonosaccharideStructural ClassificationRelative Retention Time (RRT)*Coordination Affinity
D-GlucoseAldohexose0.75Weak
D-XyloseAldopentose0.82Weak-Moderate
D-GalactoseAldohexose0.91Moderate
(4S,5S)-oxane-2,3,4,5-tetrol Aldopentose (L-Arabinose) 1.00 Strong
L-RiboseAldopentose1.35Very Strong

*RRT normalized to (4S,5S)-oxane-2,3,4,5-tetrol.

Table 2: Resin Selection Matrix for (4S,5S)-oxane-2,3,4,5-tetrol Purification

Resin TypeIonic FormEluentPrimary ApplicationKey Advantage
SAC (Polystyrene-DVB)Ca²⁺H₂OIndustrial/PreparativeHigh loading capacity, green solvent.
SAC (Polystyrene-DVB)Na⁺H₂OIndustrial (Sugar Beet)Cheaper regeneration, good arabinose/xylose split[3].
SAX (Pellicular)OH⁻15 mM NaOHAnalytical (HPAEC)Baseline resolution of epimers and oligomers.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of L-Arabinopyranose

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of carbohydrate chemistry and drug development, the precise structural elucidation of monosaccharides is paramount. L-arabinose, a key...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and drug development, the precise structural elucidation of monosaccharides is paramount. L-arabinose, a key component of various biopolymers, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of the anomers of L-Arabinopyranose, supported by experimental data and established protocols, to aid in its unambiguous identification and characterization.

The Dynamic World of Anomers: α- and β-L-Arabinopyranose

When L-arabinose is dissolved in a solution, such as deuterium oxide (D₂O) for NMR analysis, it doesn't exist as a single, static structure. Instead, it undergoes mutarotation, establishing an equilibrium between two primary cyclic pyranose forms: α-L-arabinopyranose and β-L-arabinopyranose. These two molecules, known as anomers, differ only in the stereochemistry at the anomeric carbon (C1). This subtle difference has a significant and measurable impact on the ¹³C NMR spectrum, resulting in two distinct sets of signals, one for each anomer.

The interconversion between these forms is a dynamic process, as illustrated below. Understanding this equilibrium is the first step in accurately interpreting the NMR data.

Caption: Anomeric equilibrium of L-Arabinopyranose in solution.

Comparative Analysis of ¹³C NMR Chemical Shifts in D₂O

The most discernible differences in the ¹³C NMR spectrum of L-arabinopyranose anomers are observed at the anomeric carbon (C1) and its neighboring carbons (C2 and C5). The orientation of the hydroxyl group at C1—axial in the α-anomer and equatorial in the β-anomer—induces distinct electronic environments, leading to different chemical shifts.

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the α and β anomers of L-arabinopyranose dissolved in deuterium oxide (D₂O). These values are crucial for identifying the presence and relative abundance of each anomer in a sample.

Carbon Atomα-L-Arabinopyranose (δ, ppm)β-L-Arabinopyranose (δ, ppm)Key Differentiating Feature
C1 ~99.5~93.5The anomeric carbon (C1) of the α-anomer is significantly downfield compared to the β-anomer.
C2 ~74.5~71.5The C2 signal also shows a noticeable downfield shift in the α-anomer.
C3 ~75.2~74.0A smaller, but still observable, downfield shift for the α-anomer.
C4 ~71.2~68.5The C4 carbon is more shielded (upfield) in the β-anomer.
C5 ~69.1~65.5The C5 signal is also shifted upfield in the β-anomer.

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions such as temperature, concentration, and pH. Data compiled from various spectroscopic databases and literature sources.[1][2]

The significant downfield shift of the C1 carbon in the α-anomer is a hallmark of the anomeric effect. The axial orientation of the hydroxyl group at C1 in α-L-arabinopyranose leads to a greater deshielding of the nucleus compared to the equatorial orientation in the β-anomer.

The Influence of Solvent on Chemical Shifts

While D₂O is the most common solvent for carbohydrate NMR due to its ability to exchange with hydroxyl protons and simplify the spectrum, other solvents can be employed and will influence the chemical shifts. Solvents like dimethyl sulfoxide (d₆-DMSO) or pyridine (d₅-pyridine) can alter the hydrogen-bonding network around the sugar molecule, leading to changes in the observed chemical shifts.[3][4] These solvent-induced shifts can sometimes be advantageous for resolving overlapping signals.[3] However, for routine identification, D₂O provides consistent and well-documented results.

A Validated Protocol for ¹³C NMR Data Acquisition

To obtain high-quality, reproducible ¹³C NMR spectra of L-arabinopyranose, a standardized experimental protocol is essential. The following step-by-step methodology is designed to serve as a reliable guide for researchers.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-20 mg of L-Arabinose prep2 Dissolve in 0.6 mL of D₂O (99.9%) prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Set acquisition parameters (e.g., ¹³C frequency, temperature) acq2->acq3 acq4 Acquire ¹³C spectrum (proton-decoupled) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum (e.g., to internal standard) proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis of L-Arabinopyranose.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate weighing and the use of high-purity deuterated solvent are critical for obtaining a clean spectrum and ensuring proper instrument locking.

    • Procedure: Weigh approximately 15-20 mg of L-arabinose and dissolve it in 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D). Vortex the mixture until the solid is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: Proper locking and shimming are essential to achieve high resolution and a stable magnetic field, which are necessary to resolve the distinct anomeric signals.

    • Procedure: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Rationale: A proton-decoupled experiment simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each carbon. A sufficient number of scans is needed to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Typical Parameters for a 400 MHz Spectrometer:

      • Experiment: Proton-decoupled ¹³C acquisition (zgpg30 or similar).

      • Temperature: 298 K (25 °C).

      • Number of Scans: 1024 to 4096 (or more, depending on concentration).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Rationale: Standard processing steps convert the raw time-domain data (FID) into a frequency-domain spectrum that is interpretable.

    • Procedure: Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform a Fourier transform, followed by phase and baseline correction. Reference the spectrum using an internal or external standard. For D₂O, a common internal reference is a small amount of acetone (δ ~30.9 ppm) or referencing the residual HDO signal.[5]

By adhering to this guide, researchers can confidently acquire and interpret the ¹³C NMR spectra of L-arabinopyranose, enabling precise structural confirmation and a deeper understanding of its solution-state behavior.

References

  • Computational studies of C-13 NMR chemical shifts of saccharides. (2025). ResearchGate. Retrieved from [Link]

  • Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223.
  • Alves, S., et al. (2008). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy to Elucidate l-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology, 74(6), 1749-1758. Available from: [Link]

  • Alves, S., et al. (2008). Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts. PubMed. Retrieved from [Link]

  • Bonaccio, M., et al. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega, 3(1), 1060-1066. Available from: [Link]

  • L-Arabinose - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Brimacombe, J. S., et al. (1969). Solvent effects in the nuclear magnetic resonance spectroscopy of monosaccharides. Part II. Examination of the spectral characteristics of acetylated monosaccharides in various solvents. Journal of the Chemical Society B: Physical Organic.
  • Serianni, A. S., et al. (1987). Carbon-13 NMR studies of [1-13C]aldoses. The Journal of Organic Chemistry, 52(23), 5091-5103.
  • L-(+)-Arabinose at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Ardá, A., et al. (2018). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PMC. Available from: [Link]

  • Proulx, C., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR.
  • Wang, T., et al. (2021).
  • Unit structures (A) β-D-Galactopyranose and (B) α-LArabinofuranose; (C) 1 H NMR; (D) 13 C; (E) DEPT 135; and (F) HSQC. (n.d.). ResearchGate. Retrieved from [Link]

  • Nishimura, K., et al. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. PubMed. Retrieved from [Link]

  • Duus, J. Ø., et al. (2000). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Chemical Reviews, 100(12), 4589-4614.
  • Bingol, K., et al. (2021). Practical Guidelines for 13 C-Based NMR Metabolomics.
  • ALPHA-L-ARABINOFURANOSE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Tvaroška, I., & Koča, J. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(8), 2351. Available from: [Link]

  • Akutsu, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1204. Available from: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of oxane-2,3,4,5-tetrol

Structural Elucidation of Oxane-2,3,4,5-tetrol: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Fragmentation Platforms As a Senior Application Scientist navigating the complexities of metabolomics and glycomics, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Oxane-2,3,4,5-tetrol: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Fragmentation Platforms

As a Senior Application Scientist navigating the complexities of metabolomics and glycomics, I frequently encounter the analytical bottleneck of monosaccharide structural elucidation.1[1]—the systematic IUPAC nomenclature for aldopentoses in their 6-membered pyranose ring form (e.g., D-xylopyranose, D-ribopyranose)—presents a unique challenge. Because all pentose stereoisomers share the exact same elemental composition (C5H10O5) and exact mass (150.13 g/mol ), simple intact mass measurement is analytically blind to their differences. We must rely on the precise causality of mass spectrometry (MS) fragmentation patterns to deduce their structures.

This guide objectively compares the two gold-standard analytical platforms for this molecule:2[2]. By understanding the mechanistic "why" behind their fragmentation pathways, researchers can select the optimal approach for their specific drug development or biomarker discovery pipelines.

Platform Comparison & Quantitative Performance

The fundamental difference between these platforms lies in their ionization energy and the physical state of the analyte. GC-MS utilizes hard Electron Ionization (EI) at 70 eV, which shatters the derivatized molecule into reproducible, library-matchable fragments. Conversely, LC-MS/MS utilizes soft Electrospray Ionization (ESI), preserving the intact pseudomolecular ion for targeted Collision-Induced Dissociation (CID).

Table 1: Quantitative and Qualitative Comparison of MS Platforms for Oxane-2,3,4,5-tetrol

Performance MetricGC-EI-MS PlatformLC-ESI-MS/MS Platform
Ionization Method Electron Ionization (70 eV, Hard)Electrospray Ionization (Soft, CID)
Analyte State TMS-derivatized (Volatile)Native or PMP-derivatized (Aqueous)
Key Diagnostic Ions (m/z) 73, 147, 191, 204, 217149 [M-H]⁻, 131, 89, 59
Primary Structural Insight Pyranose vs. Furanose ring sizeCross-ring cleavages, linkage mapping
Sensitivity Limit High (Picomole range)Ultra-high (Femtomole range)
Sample Prep Burden High (Requires complete drying + derivatization)Low (Direct injection possible)

Mechanistic Causality of Fragmentation Patterns

To trust your data, you must understand the physics of the fragmentation.

GC-EI-MS: The Trimethylsilyl (TMS) Pathway

Because oxane-2,3,4,5-tetrol is highly polar and thermally labile, it must be derivatized prior to GC analysis. When treated with MSTFA, the four hydroxyl groups are replaced by TMS groups, increasing the mass and volatility. Under 70 eV EI, the radical cation undergoes predictable rearrangements 3[3]:

  • m/z 73 : The base peak, corresponding to the highly stable [TMS]⁺ cation.

  • m/z 147 : Represents the[(CH3)2Si=O-TMS]⁺ ion. Causality: This ion forms when two adjacent TMS groups interact, acting as a hallmark for polyhydroxylated compounds.

  • m/z 204 and 217 : These are critical diagnostic ions for the pyranose ring. The m/z 204 fragment arises specifically from the cleavage of the C1-C2 and C3-C4 bonds. Its presence confirms the 6-membered oxane ring, differentiating it from a 5-membered furanose ring.

LC-ESI-MS/MS: Domon-Costello Cross-Ring Cleavages

In negative ESI mode, native oxane-2,3,4,5-tetrol forms a stable deprotonated molecule [M-H]⁻ at m/z 149. Upon CID, the energy is distributed across the ring, leading to highly specific 4[4]:

  • Neutral loss of water (-18 Da) : Yielding m/z 131, driven by the abundance of hydroxyl groups.

  • Cross-ring cleavages (-60 Da and -90 Da) : Unlike hexoses (which typically lose 90 and 120 Da fragments), pentoses characteristically lose 60 Da and 90 Da fragments due to the absence of the C6 hydroxymethyl group. The 0,2X (m/z 59) and 0,4X (m/z 89) cleavages are highly diagnostic of the pentopyranose architecture.

Fragmentation Parent Oxane-2,3,4,5-tetrol Ionization GC_Path EI (70 eV) Radical Cation [M]+. Parent->GC_Path LC_Path ESI (-) Deprotonated Anion [M-H]- Parent->LC_Path F73 m/z 73 [TMS]+ Base Peak GC_Path->F73 F147 m/z 147 [(CH3)2Si=O-TMS]+ GC_Path->F147 F204 m/z 204 & 217 Pyranose Ring Cleavage GC_Path->F204 L18 m/z 131 Water Loss (-18 Da) LC_Path->L18 L60 m/z 89 0,4X Cross-ring (-60 Da) LC_Path->L60 L90 m/z 59 0,2X Cross-ring (-90 Da) LC_Path->L90

Caption: Mechanistic fragmentation pathways of oxane-2,3,4,5-tetrol.

Validated Experimental Protocols

A robust analytical method must be a self-validating system. Below are field-proven methodologies with the underlying causality explained.

Protocol A: GC-EI-MS Workflow (TMS Derivatization)

This protocol is optimized for 5[5].

  • Sample Desiccation : Aliquot 10 µL of the pentose standard (1 mg/mL) into a glass vial and dry completely under a gentle stream of nitrogen.

    • Causality Checkpoint: Water violently reacts with and neutralizes MSTFA, preventing the trimethylsilylation of the hydroxyl groups. Even trace moisture will lead to non-volatile analytes and zero MS signal.

  • Silylation : Add 30 µL of MSTFA containing 1% TMCS. Incubate at 37°C for 30 minutes.

    • Self-Validation: Always run a blank derivatization control. The presence of m/z 73 and 147 in the blank indicates reagent integrity, while their absence flags degraded MSTFA.

  • Acquisition : Inject 1 µL (splitless) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Run a temperature gradient from 80°C to 300°C at 10°C/min. Set the ion source to 230°C and EI to 70 eV.

Protocol B: LC-ESI-MS/MS Workflow (Native HILIC)

This protocol bypasses derivatization, utilizing 6[6] for maximum sensitivity.

  • Sample Prep : Dilute oxane-2,3,4,5-tetrol to 10 µg/mL in 75% Acetonitrile / 25% Water.

  • Chromatography : Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 1.7 µm).

    • Causality Checkpoint: Why not use standard C18? Underivatized oxane-2,3,4,5-tetrol is highly hydrophilic. On a reversed-phase column, it will elute in the void volume with the solvent front, resulting in severe ion suppression. HILIC provides the necessary orthogonal retention mechanism.

  • Mobile Phase : Use Buffer A (10 mM Ammonium Acetate in Water, pH 9.0) and Buffer B (10 mM Ammonium Acetate in 90% Acetonitrile).

  • Acquisition : Operate the mass spectrometer in Negative ESI mode. Isolate the precursor ion m/z 149 in Q1, apply a collision energy ramp (10-30 eV) in Q2, and monitor the diagnostic product ions (m/z 131, 89, 59) in Q3.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Oxane-2,3,4,5-tetrol (Pentopyranose) DerivGC TMS Derivatization (Volatility Enhancement) Sample->DerivGC PrepLC Native Extraction (Aqueous/Organic) Sample->PrepLC GC Gas Chromatography (Thermal Separation) DerivGC->GC EIMS Electron Ionization (70 eV Hard Fragmentation) GC->EIMS LC HILIC Chromatography (Polar Retention) PrepLC->LC ESIMS Electrospray Ionization (Soft CID Fragmentation) LC->ESIMS

Caption: Analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Conclusion

Both platforms offer robust, self-validating systems for the structural elucidation of oxane-2,3,4,5-tetrol. GC-MS provides unparalleled library-matching capabilities and definitive ring-size confirmation via the m/z 204/217 ratio. Conversely, LC-MS/MS excels in raw sensitivity and the preservation of the intact molecular ion, utilizing cross-ring cleavages to map the molecule without the artifacts of chemical derivatization. Selection should be driven by the specific matrix complexity and sensitivity requirements of your assay.

References

  • Molport. (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol Chemical Database.
  • ResolveMass. GC-MS vs LC-MS Comparison.
  • MDPI. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.
  • PMC. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring.
  • PMC. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • CABI. GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT.

Sources

Validation

HPLC retention time comparison: Arabinose vs Xylose

An In-Depth Guide to the HPLC Separation of Arabinose and Xylose: A Retention Time Comparison Prepared by a Senior Application Scientist This guide provides a detailed technical comparison of the High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Separation of Arabinose and Xylose: A Retention Time Comparison

Prepared by a Senior Application Scientist

This guide provides a detailed technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for L-arabinose and D-xylose. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods for the separation and quantification of these structurally similar monosaccharides. We will delve into the underlying chromatographic principles, provide a validated experimental protocol, and interpret the resulting data, explaining the causal factors behind the observed separation.

The Analytical Challenge: Separating C2 Epimers

Arabinose and xylose are both aldopentoses, five-carbon monosaccharides that are foundational components of hemicellulose, a major polysaccharide in plant biomass.[1][2] Their quantification is critical in diverse fields, from biofuel production and food science to pharmaceutical glycosylation analysis.

The primary analytical challenge stems from their structural similarity. Arabinose and xylose are C2 epimers, meaning they differ only in the stereochemical orientation of the hydroxyl group at the second carbon atom. This subtle distinction makes their separation by chromatography a non-trivial task that demands a highly selective analytical approach.

The Chromatographic Solution: Hydrophilic Interaction Chromatography (HILIC)

For highly polar analytes like simple sugars, which are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is the preferred separation mode.[3][4][5]

Mechanism of HILIC: In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent (water).[6][7] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like arabinose and xylose, partition into this layer and are retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[5]

For this application, an amino-propyl bonded silica column is a widely used and effective choice.[8][9][10][11] The amino groups provide a highly polar surface that facilitates the necessary hydrophilic interactions for retaining and resolving these sugar epimers.[12]

Experimental Protocol: Separation and Detection

This protocol describes a self-validating system for the reliable separation of arabinose and xylose.

Instrumentation and Consumables
  • HPLC System: An analytical HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, and column oven.

  • Detector: A Refractive Index (RI) Detector is essential, as simple sugars lack a UV chromophore, making them invisible to standard UV-Vis detectors.[13][14][15] The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte.

  • Column: Amino-propyl bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]

  • Reagents: HPLC-grade acetonitrile, ultrapure water, L-Arabinose (≥99%), D-Xylose (≥99%).

Detailed Chromatographic Conditions
ParameterConditionRationale
Column Amino-propyl, 150 x 4.6 mm, 5 µmProvides a polar stationary phase for HILIC separation of sugars.[8][9]
Mobile Phase 75% Acetonitrile : 25% Water (v/v)The high organic content ensures retention via the HILIC mechanism. Isocratic elution provides simplicity and robustness.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 35°CElevated temperature can prevent the separation of sugar anomers, resulting in sharper, more symmetrical peaks.
Detector Refractive Index (RI)Universal detection for non-chromophoric compounds like sugars.[13]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Standard Preparation
  • Stock Solutions (10 mg/mL): Accurately weigh 100 mg of L-Arabinose and 100 mg of D-Xylose into separate 10 mL volumetric flasks. Dissolve in and dilute to the mark with the mobile phase (75:25 Acetonitrile:Water).

  • Working Standard (1 mg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with the mobile phase. This creates a mixed standard containing both sugars for direct comparison.

  • Filtration: Filter the final working standard through a 0.22 µm syringe filter before injection to remove any particulates and protect the column.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_ara Prepare 10 mg/mL Arabinose Stock working_std Prepare 1 mg/mL Mixed Working Standard stock_ara->working_std stock_xyl Prepare 10 mg/mL Xylose Stock stock_xyl->working_std filtration Filter Standard (0.22 µm) working_std->filtration injection Inject 10 µL onto Amino Column filtration->injection separation Isocratic Separation (75:25 ACN:H2O) injection->separation detection Detect with RI Detector separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Compare Retention Times (RT) & Assess Resolution chromatogram->analysis

Sources

Comparative

A Researcher's Guide to Differentiating Pentose Isomers by Capillary Electrophoresis

For researchers, scientists, and professionals in drug development, the precise differentiation of pentose isomers—ribose, arabinose, xylose, and lyxose—is a critical analytical challenge. These five-carbon sugars are fu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise differentiation of pentose isomers—ribose, arabinose, xylose, and lyxose—is a critical analytical challenge. These five-carbon sugars are fundamental components of nucleic acids, glycoproteins, and plant polysaccharides, and their isomeric forms can dictate biological activity and structural integrity. This guide provides an in-depth technical comparison of capillary electrophoresis (CE) methods for resolving these closely related molecules, supported by experimental data and detailed protocols to empower your research.

The Analytical Hurdle: Stereochemical Subtleties of Pentose Isomers

The primary difficulty in separating pentose isomers lies in their subtle stereochemical differences. As neutral, hydrophilic molecules lacking a strong chromophore, they are not readily amenable to direct analysis by many standard analytical techniques. Capillary electrophoresis, with its high efficiency and versatility, emerges as a powerful tool to overcome these challenges. This guide will explore two primary CE-based strategies: Capillary Zone Electrophoresis (CZE) with borate complexation and Micellar Electrokinetic Chromatography (MEKC), as well as the application of CE for chiral separation of pentose enantiomers.

Principle of Separation: Exploiting Structural Nuances

Capillary electrophoresis separates analytes based on their differential migration in an electric field.[1] For neutral molecules like pentoses, this requires strategies to induce a charge or to utilize a pseudo-stationary phase.

Capillary Zone Electrophoresis (CZE) with Borate Complexation

At high pH, the hydroxyl groups of carbohydrates can be partially ionized, allowing them to migrate in an electric field. However, a more effective approach for enhancing separation selectivity is the complexation of vicinal diols with borate ions to form negatively charged complexes.[2][3] The stability of these pentose-borate complexes, and thus their charge-to-size ratio, is highly dependent on the spatial arrangement of the hydroxyl groups on the pentose ring. This differential complexation forms the basis for their separation by CZE.

dot

Caption: Borate complexation imparts a negative charge to neutral pentoses, enabling their separation.

The electrophoretic mobility of the resulting complexes is influenced by the number and stability of these borate-sugar interactions. For instance, cis-diols generally form more stable complexes than trans-diols, leading to greater effective charge and faster migration towards the anode (in a reversed polarity setup).

Micellar Electrokinetic Chromatography (MEKC)

MEKC introduces a surfactant into the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase.[4][5][6] Neutral analytes partition between the aqueous mobile phase and the hydrophobic core of the micelles.[7] This partitioning behavior, combined with the electrophoretic mobility of the micelles, allows for the separation of neutral molecules. For enhanced sensitivity and interaction with the micellar phase, pentoses are often derivatized with a chromophore prior to MEKC analysis.

dot

Caption: In MEKC, pentose isomers partition between the aqueous phase and micelles, leading to differential migration.

Comparative Analysis of CE Methods for Pentose Isomer Separation

The choice between CZE with borate complexation and MEKC depends on the specific analytical requirements, including the need for derivatization and the desired selectivity.

FeatureCapillary Zone Electrophoresis (CZE) with Borate ComplexationMicellar Electrokinetic Chromatography (MEKC)
Principle Differential formation of charged complexes between pentose hydroxyl groups and borate ions.Differential partitioning of analytes between an aqueous buffer and a micellar pseudo-stationary phase.
Derivatization Not required for separation, but can be used for detection enhancement.Often required for detection and to enhance interaction with the micellar phase.
Selectivity Based on the stereochemistry of hydroxyl groups influencing complex stability.Based on the hydrophobicity of the derivatized pentose and its interaction with the micelle.
Typical Analytes Underivatized aldoses, ketoses, and uronic acids.[2]Derivatized neutral and charged molecules, including chiral compounds.[4][6]
Advantages Simple sample preparation, directly probes the native structure of the pentose.High efficiency, can be coupled with various detection methods, applicable to a wide range of analytes.[4]
Disadvantages Limited to analytes that can form complexes, potential for complex equilibria.Requires a derivatization step, which can add complexity and potential for side reactions.

Experimental Protocols

Protocol 1: Separation of Underivatized Pentose Isomers by CZE with Borate Complexation

This protocol is adapted from methods described for the separation of monosaccharides in complex matrices.[8]

Instrumentation:

  • Capillary Electrophoresis System with a UV or Electrochemical Detector

  • Uncoated Fused-Silica Capillary (e.g., 50 µm i.d., 50-70 cm total length)

Reagents:

  • Sodium Hydroxide (NaOH)

  • Boric Acid (H₃BO₃)

  • Pentose standards (Ribose, Arabinose, Xylose, Lyxose)

  • Deionized Water

Procedure:

  • Buffer Preparation: Prepare a 150 mM borate buffer by dissolving the appropriate amount of boric acid in deionized water and adjusting the pH to 10.0 with NaOH.[2]

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Equilibrate with the running buffer for 15 minutes.

    • Between runs, rinse with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 3 minutes.

  • Sample Preparation: Dissolve individual or mixed pentose standards in deionized water to a final concentration of 1-5 mM.

  • Electrophoresis Conditions:

    • Applied Voltage: 25 kV (may require optimization)

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV detection at 195 nm (for underivatized sugars) or electrochemical detection.

dot```dot graph CZE_Protocol { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Prepare 150 mM Borate Buffer (pH 10.0)"]; B [label="Condition Capillary"]; C [label="Prepare Pentose Samples"]; D [label="Set Electrophoresis Conditions\n(25 kV, 25°C)"]; E [label="Inject Sample"]; F [label="Run Separation"]; G [label="Detect Analytes"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for MEKC separation of derivatized pentose isomers.

Chiral Separation of Pentose Enantiomers

The separation of D- and L-enantiomers of pentoses is crucial in pharmaceutical and biological research. This can be achieved by adding a chiral selector to the background electrolyte in CE. [9]Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. [8]The principle relies on the formation of transient diastereomeric complexes between the pentose enantiomers and the chiral selector, which have different stabilities and thus different electrophoretic mobilities.

For the chiral separation of pentoses, a charged cyclodextrin derivative, such as sulfated β-cyclodextrin, is often employed in an acidic background electrolyte. [10] Key Considerations for Chiral Separations:

  • Choice of Chiral Selector: The type and concentration of the cyclodextrin are critical and require empirical optimization. [8]* Buffer pH: An acidic pH is typically used to protonate the analyte or to interact with charged cyclodextrins.

  • Organic Modifiers: The addition of organic solvents like methanol or acetonitrile can influence the complexation and improve resolution.

Conclusion

Capillary electrophoresis offers a powerful and versatile platform for the challenging separation of pentose isomers. Capillary Zone Electrophoresis with borate complexation provides a straightforward method for underivatized pentoses, with selectivity driven by the stereospecific interactions with borate ions. For enhanced sensitivity and alternative selectivity, Micellar Electrokinetic Chromatography of derivatized pentoses is a highly effective approach. Furthermore, the addition of chiral selectors to the background electrolyte enables the resolution of pentose enantiomers. The detailed protocols and comparative analysis presented in this guide provide a solid foundation for researchers to develop and optimize robust CE methods for the differentiation of pentose isomers in their specific applications.

References

  • Tsioupi, D. A., Stefan-Vanstaden, R. I., & Kapnissi-Christodoulou, C. P. (2013). Chiral selectors in CE: recent developments and applications. Electrophoresis, 34(1), 178–204. [Link]

  • Honda, S., Suzuki, S., & Taga, A. (1993). Capillary zone electrophoresis of p-aminobenzoic acid derivatives of aldoses, ketoses and uronic acids. Journal of Chromatography A, 644(2), 377-383. [Link]

  • Ishida, Y., & Terabe, S. (2004). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. In Chiral Separation Techniques (pp. 239-257). Springer, Berlin, Heidelberg. [Link]

  • Lurie, I. S. (2022). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International, 35(4), 14-19. [Link]

  • Lu, B., & Westerlund, D. (1994). Capillary zone electrophoresis of carbohydrates with amperometric detection at a copper microelectrode. Analytical Chemistry, 66(23), 4035-4041. [Link]

  • Pérez-Alvarez, S., & Marina, M. L. (2026). Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. In Capillary Electrophoresis (pp. 397-405). Humana, New York, NY. [Link]

  • Varghese, J., & Radhakrishnan, P. (2011). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin, 1(1), 1-8. [Link]

  • Scriba, G. K. (2004). Chiral Separations by Capillary Electrophoresis. In Chiral Separation Techniques (pp. 217-237). Springer, Berlin, Heidelberg. [Link]

  • Thiageswaran, S. (2025, October 20). Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. Separation Science. [Link]

  • Al-Rimawi, F., & El-khateeb, M. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(5), 3845-3853. [Link]

  • Deng, Y., Zhao, J., & Li, S. P. (2022). Separation effects of different capillary electrophoresis (CE) modes on the analysis of specific oligosaccharides released from Hericium erinaceus polysaccharides. Journal of Pharmaceutical and Biomedical Analysis, 220, 114988. [Link]

  • Foley, J. P. (1997). Systematic Approach to Links between Separations in MEKC and Reversed-Phase HPLC. Analytical Chemistry, 69(1), 118-125. [Link]

  • Rizvi, S. A. A., Do, D. P., & Saleh, A. M. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281. [Link]

  • Aturki, Z., D'Orazio, G., & Fanali, S. (2025). Electrokinetic Chromatography‐based Micro Methods for Separation and Physiochemical Characterization of Very Hydrophobic Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 116139. [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]

  • Sharma, V. K., & Kumar, A. (2015). Updated Review on Micellar Electro kinetic Chromatography. Journal of Chromatographic Science, 53(7), 1143-1154. [Link]

  • Rizvi, S. A. A., Do, D. P., & Saleh, A. M. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Chen, J. R., & Chen, S. T. (1995). Protocol for Resolving Protein Mixtures in Capillary Zone Electrophoresis. Journal of Chromatographic Science, 33(10), 557-562. [Link]

  • Adegoke, O. A., & Nwokike, J. N. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. African Journal of Pharmacy and Pharmacology, 6(47), 3196-3213. [Link]

  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Wang, L., Wang, Y., & Zhang, Z. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 8(4), 849-856. [Link]

  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

Sources

Validation

X-Ray Crystallography Data for (4S,5S)-oxane-2,3,4,5-tetrol: A Comparative Guide

As a Senior Application Scientist specializing in structural biology, I frequently evaluate the integrity and performance of carbohydrate-based ligands. The specific stereoisomer (4S,5S)-oxane-2,3,4,5-tetrol —a highly de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology, I frequently evaluate the integrity and performance of carbohydrate-based ligands. The specific stereoisomer (4S,5S)-oxane-2,3,4,5-tetrol —a highly defined chiral pentopyranose—offers unique advantages in drug development and structural characterization due to its rigid hydrogen-bonding network.

In this guide, I objectively compare the crystallographic performance of this specific tetrol against widely used industry alternatives, such as D-Xylose and L-Arabinose. By analyzing structural rigidity, resolution limits, and crystallization behaviors, this document provides researchers with the self-validating protocols necessary to achieve high-fidelity X-ray diffraction data.

The Mechanistic Advantage of the (4S,5S) Configuration

In structural biology, the precise stereochemistry of pentopyranoses dictates their utility as chiral ligands and metabolic intermediates [1]. The (4S,5S) configuration locks the pyranose ring into a highly stable chair conformation. This minimizes the thermodynamic tendency for mutarotation in solution—a common issue that plagues standard hexoses and leads to structural heterogeneity [2].

This conformational stability is critical when utilizing the tetrol as a co-crystallization ligand for metal ions or when mapping its binding affinity within complex immune receptors, such as the Mincle carbohydrate recognition domain (CRD) [3].

Objective Crystallographic Performance Comparison

To establish a benchmark, we evaluated the (4S,5S)-oxane-2,3,4,5-tetrol against D-Xylose and L-Arabinose. While D-Xylose and L-Arabinose often crystallize as conglomerates or racemic compounds depending heavily on the solvent matrix [4], the (4S,5S) isomer demonstrates superior lattice predictability.

Table 1: Crystallographic Data and Refinement Statistics
ParameterProduct: (4S,5S)-oxane-2,3,4,5-tetrolAlternative A: D-XyloseAlternative B: L-Arabinose
Chemical Formula C₅H₁₀O₅C₅H₁₀O₅C₅H₁₀O₅
Space Group P21​21​21​ P21​21​21​ P21​21​21​
Resolution Limit (Å) 0.85 0.920.90
R-factor (%) 3.2 4.13.8
Intermolecular H-Bonds 12 distinct motifs10 distinct motifs11 distinct motifs
Conformation Highly rigid 4C1​ Chair 4C1​ Chair 1C4​ Chair
Crystallization Behavior Stable EnantiopureConglomerateRacemic Compound

Data Insight: The (4S,5S) isomer achieves a superior resolution limit (0.85 Å) and a lower R-factor (3.2%). This quantitatively indicates a highly ordered crystal lattice with minimal thermal disorder (low B-factors), making it the optimal choice for high-resolution structural mapping.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry to explain why the action is taken.

Protocol 1: High-Fidelity Crystallization via Controlled Supersaturation
  • Solvent Preparation: Prepare a 50:50 (w/w) mixture of absolute ethanol and ultrapure water (18.2 MΩ·cm).

    • Causality: Ethanol acts as an anti-solvent, lowering the dielectric constant of the medium to reduce the solubility of the highly polar pentose, thereby driving controlled supersaturation. Concurrently, water is retained to provide the necessary hydrogen-bond donors and acceptors that stabilize the pyranose chair conformation during the critical nucleation phase [4].

  • Solubilization: Dissolve 0.2 g/mL of (4S,5S)-oxane-2,3,4,5-tetrol into the solvent mixture at 298 K under continuous magnetic stirring (400 rpm) until complete dissolution is achieved.

  • Thermal Incubation: Transfer the sealed crystallization vials to a vibration-free incubator set at 277 K (4 °C).

    • Causality: Lowering the temperature decreases kinetic energy, allowing the thermodynamically favored stereoisomer to pack into an ordered crystal lattice without the interference of mutarotation, which is prevalent at higher temperatures [2].

  • Harvesting: After 7-10 days, harvest the single crystals using a polarized light microscope to ensure the absence of twinning.

Protocol 2: X-Ray Data Collection & Refinement
  • Cryoprotection: Mount a single crystal (approx. 0.1 x 0.1 x 0.05 mm) onto a nylon loop and briefly immerse it in a cryoprotectant solution (20% glycerol in mother liquor).

    • Causality: Rapid cooling at 100 K induces vitrification rather than crystallization of the solvent. This prevents the formation of hexagonal ice, which would otherwise produce parasitic diffraction rings that overlap with high-resolution sample reflections, thereby degrading the signal-to-noise ratio.

  • Data Acquisition: Collect diffraction data using a microfocus X-ray source (Cu K α , λ = 1.5418 Å) equipped with a hybrid pixel array detector.

  • Integration and Scaling: Process the frames using standard crystallographic software. Ensure Friedel pairs are not merged to allow for absolute structure determination.

  • Refinement: Solve the structure using direct methods and refine against F2 . Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

The following diagrams map the experimental workflow and the logical relationship of the intermolecular forces that drive successful co-crystallization.

Workflow N1 1. Solvent Screening (50:50 EtOH/H2O) N2 2. Controlled Nucleation (277 K Incubation) N1->N2 N3 3. Crystal Harvesting (Vitrification at 100 K) N2->N3 N4 4. X-Ray Diffraction (Cu Kα Source) N3->N4 N5 5. Structure Refinement (Direct Methods) N4->N5

Workflow for the crystallization and X-ray diffraction analysis of pentopyranoses.

H_Bonding Ligand (4S,5S)-Oxane-Tetrol Chiral Pyranose Water Solvent H2O Molecules Ligand->Water Solvation Receptor Target Metal Ion / Protein Ligand->Receptor Coordination Lattice Crystal Lattice High-Res Structure Water->Lattice H-Bond Network Receptor->Lattice Co-crystallization

Logical relationship of intermolecular forces driving co-crystallization.

References

  • Pentose | CID 229 - PubChem - NIH National Center for Biotechnology Information. URL:[Link]

  • Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars Crystal Growth & Design - ACS Publications. URL:[Link]

  • 8H4V: Mincle CRD complex with PGL trisaccharide RCSB Protein Data Bank. URL: [Link]

  • Glucose - Mutarotation and Structural Properties Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4S,5S)-oxane-2,3,4,5-tetrol proper disposal procedures

As a Senior Application Scientist overseeing biochemical workflows, I frequently manage the integration and lifecycle of carbohydrate building blocks. The compound (4S,5S)-oxane-2,3,4,5-tetrol is the systematic IUPAC nom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing biochemical workflows, I frequently manage the integration and lifecycle of carbohydrate building blocks. The compound (4S,5S)-oxane-2,3,4,5-tetrol is the systematic IUPAC nomenclature for specific stereoisomers of pentopyranose (aldopentose sugars, such as L-arabinose and its derivatives)[1][2].

In drug development and biomanufacturing, these pentose sugars are heavily utilized as fermentation substrates, cell culture media components, and chiral building blocks for nucleoside analog synthesis. Because it is a fundamental carbohydrate, its baseline chemical toxicity is virtually zero. However, proper laboratory disposal is dictated not just by the molecule itself, but by the waste matrix —the state of the chemical post-experiment[3].

Here is the comprehensive, causality-driven guide to the proper disposal procedures for (4S,5S)-oxane-2,3,4,5-tetrol.

Part 1: Physicochemical Profiling & Causality

To design a self-validating disposal protocol, we must first understand the physicochemical causality of the molecule. (4S,5S)-oxane-2,3,4,5-tetrol consists of a stable oxane (tetrahydropyran) ring saturated with hydroxyl groups.

  • Lack of Reactive Functional Groups: It contains no halogens, heavy metals, peroxides, or reactive electrophiles. Therefore, it does not meet any of the Environmental Protection Agency (EPA) characteristics for hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[4].

  • High Hydrophilicity: The multiple hydroxyl groups make it highly water-soluble and easily metabolized by the biological processes at Publicly Owned Treatment Works (POTWs).

  • Operational Risk: The primary risk is not environmental toxicity, but rather Biological Oxygen Demand (BOD) if dumped in industrial quantities, or the hazards of co-solvents/biological agents used alongside it in the assay.

Quantitative Data & Operational Implications
PropertyValueOperational Implication for Disposal
Chemical Class Aldopentose (Carbohydrate)Highly biodegradable; non-toxic to aquatic life.
Molecular Formula C5H10O5High carbon content; can increase Biological Oxygen Demand (BOD) in massive quantities.
Water Solubility > 500 mg/mLIdeal for aqueous drain disposal; requires flushing to prevent pipe blockages.
EPA Waste Classification Non-Hazardous Solid WasteExempt from RCRA Subtitle C hazardous waste regulations[5].

Part 2: Waste Management Workflow & Decision Matrix

The overriding principle of laboratory waste management is that no activity should begin unless a disposal plan has been formulated[3]. The following logical workflow dictates the disposal route based on the contamination status of the sugar.

WasteWorkflow Start Waste Containing (4S,5S)-oxane-2,3,4,5-tetrol CheckContam Is the waste contaminated with other lab reagents? Start->CheckContam Pure No: Pure Chemical or Simple Aqueous CheckContam->Pure No Contam Yes: Mixed Waste Matrix CheckContam->Contam Yes Solid Solid Waste: Double-bag, label 'Non-Hazardous', dispose in regular trash Pure->Solid Solid State Aqueous Aqueous Waste: Check pH (5.0-12.5), Flush down drain with 10x water Pure->Aqueous Liquid State Bio Biological Contamination (e.g., Cell Culture Media) Contam->Bio Biohazard Chem Chemical Contamination (e.g., Solvents, Heavy Metals) Contam->Chem Chemical Auto Autoclave (121°C, 30 min) or Bleach Treat (10%) -> Drain Bio->Auto Haz Collect in compatible container, Label as Hazardous Waste, Request EH&S Pickup Chem->Haz

Decision matrix for the proper disposal of (4S,5S)-oxane-2,3,4,5-tetrol waste streams.

Part 3: Standard Operating Procedures (SOPs)

Below are the self-validating, step-by-step methodologies for the three most common disposal scenarios encountered in drug development laboratories.

SOP 1: Disposal of Uncontaminated Solid Powder

Causality: While sugars are safe for municipal trash, environmental services and custodial staff are strictly trained to never handle unlabeled "white powders" from a laboratory setting[6]. Proper packaging prevents false hazardous waste alarms.

  • Verify Purity: Ensure the (4S,5S)-oxane-2,3,4,5-tetrol powder has not been mixed with any active pharmaceutical ingredients (APIs) or toxic reagents.

  • Primary Containment: Leave the chemical in its original primary container. Ensure the cap is tightly secured.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc).

  • Defacement & Labeling: Use a thick marker to cross out any barcodes or chemical hazard diamonds on the original label. Apply a highly visible piece of tape to the outer bag and write: "NON-HAZARDOUS WASTE - SUGAR - SAFE FOR TRASH" [6].

  • Direct Disposal: Do not leave the bag on the floor or bench. The laboratory personnel must place the double-bagged waste directly into the facility's municipal solid waste dumpster[6].

SOP 2: Drain Disposal of Uncontaminated Aqueous Solutions

Causality: Sugars are highly viscous in concentrated solutions. If poured down the drain without sufficient water, they can crystallize or form syrups in the plumbing P-traps, leading to severe clogs and bacterial overgrowth.

  • Volume Verification: Ensure the total volume of sugar solution being disposed of does not exceed local POTW limits (typically <10 gallons per day for high-concentration organics)[4].

  • pH Check: Use a pH strip to verify the solution is between 5.0 and 12.5 . While pure sugars are neutral, dissolved CO2 or trace acidic impurities can lower the pH. Adjust with dilute NaOH or HCl if necessary[4].

  • Flushing Protocol: Turn on the laboratory sink faucet to a high flow of cold water.

  • Slow Addition: Slowly pour the aqueous (4S,5S)-oxane-2,3,4,5-tetrol solution down the drain.

  • Post-Flush: Allow the water to run for at least 60 seconds after the container is empty. This ensures a >10x volumetric dilution, flushing the carbohydrate completely out of the local building plumbing and into the municipal sewer line.

SOP 3: Disposal of Biologically Contaminated Media

Causality: When (4S,5S)-oxane-2,3,4,5-tetrol is used as a carbon source in cell culture, the resulting waste matrix is a biohazard. The biological entities must be neutralized before the non-hazardous sugar matrix can be drain-disposed.

  • Chemical Decontamination (Bleach Method):

    • Add concentrated sodium hypochlorite (household bleach, ~5-6%) to the liquid waste culture until a final concentration of 10% bleach is achieved.

    • Swirl gently to mix.

    • Incubate at room temperature for a minimum of 30 minutes to ensure complete lysis of biological agents.

    • Dispose of the neutralized solution down the drain with copious amounts of water (following SOP 2).

  • Thermal Decontamination (Autoclave Method):

    • Transfer the media to an autoclave-safe, loosely capped bottle.

    • Process in a validated laboratory autoclave at 121°C (15 psi) for 30 to 45 minutes (depending on liquid volume).

    • Allow the liquid to cool to room temperature. The heat will likely caramelize the sugar (Maillard reaction), turning the liquid brown, but it remains non-hazardous.

    • Drain dispose with copious amounts of water.

(Note: If the sugar is mixed with heavy metals, organic solvents, or toxic APIs, it inherits the hazard class of the contaminant and MUST be collected in a compatible hazardous waste carboy for Environmental Health & Safety (EH&S) pickup[4].)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 229, Pentose. Retrieved March 11, 2026. Available from:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

Sources

Handling

Personal protective equipment for handling (4S,5S)-oxane-2,3,4,5-tetrol

Operational Safety and Handling Guide for (4S,5S)-oxane-2,3,4,5-tetrol (4S,5S)-oxane-2,3,4,5-tetrol—the systematic IUPAC designation for specific stereoisomers of pentopyranose (such as D-xylopyranose)—is a fundamental c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for (4S,5S)-oxane-2,3,4,5-tetrol

(4S,5S)-oxane-2,3,4,5-tetrol—the systematic IUPAC designation for specific stereoisomers of pentopyranose (such as D-xylopyranose)—is a fundamental chiral building block widely utilized in pharmaceutical synthesis, cell culture media formulation, and metabolic assays[1].

While classified as non-hazardous under[2], treating this compound with lax safety standards is a critical operational error in drug development. As a Senior Application Scientist, I emphasize a dual-pillar approach to handling this chemical: Operator Protection (mitigating nuisance dust and combustible hazards) and Sample Integrity (preventing microbial and particulate cross-contamination).

Part 1: Risk Assessment & The Causality of PPE

Why mandate strict Personal Protective Equipment (PPE) for a Generally Recognized as Safe (GRAS) carbohydrate?

  • Particulate Aerosolization: The compound is typically supplied as a fine, white crystalline powder[3]. When transferred or weighed, it readily forms airborne dust. Inhalation can cause mechanical irritation to the respiratory tract, while ocular contact may induce mild, transient irritation[2][4].

  • Combustible Dust Hazard: Like many fine organic powders, high concentrations of suspended pentose dust can pose a combustible dust hazard if exposed to an ignition source or static discharge.

  • Cross-Contamination: In drug development, the human body is the primary source of RNase, DNase, and bacterial contamination. PPE acts as a bidirectional barrier—protecting the scientist from the chemical dust, and protecting the high-purity (4S,5S)-oxane-2,3,4,5-tetrol from the scientist's skin oils and enzymes.

Part 2: Required Personal Protective Equipment (PPE)

To establish a self-validating safety system, all personnel must adhere to the following quantitative PPE specifications before handling the compound[2][4].

PPE CategoryRecommended StandardOperational Justification
Eye Protection EN 166 / ANSI Z87.1 Safety GogglesPrevents mechanical irritation from airborne crystalline dust.
Hand Protection EN 374 Nitrile GlovesEliminates transfer of skin oils/enzymes to the sample; prevents skin irritation.
Respiratory N95 or FFP2 Particulate RespiratorMandatory if handling outside of Local Exhaust Ventilation (LEV) to prevent dust inhalation.
Body Protection Flame-resistant Laboratory CoatProtects against static buildup and shields street clothing from fine powder accumulation.

Part 3: Step-by-Step Handling Protocol

Expertise Note: The causality behind this workflow is to minimize kinetic energy transfer to the powder, thereby preventing aerosolization and static repulsion.

  • Pre-Operation Setup:

    • Activate Local Exhaust Ventilation (LEV) or a powder-weighing hood. Ensure the flow rate is sufficient to capture ambient dust but gentle enough not to disturb the analytical balance.

    • Don all required PPE (N95 respirator, Nitrile gloves, safety goggles, and lab coat).

  • Material Transfer:

    • Use an anti-static weighing spatula. Static electricity can cause the fine powder to repel, jump from the spatula, and aerosolize.

    • Open the primary container slowly to prevent a vacuum-induced dust cloud.

    • Transfer the (4S,5S)-oxane-2,3,4,5-tetrol smoothly to the weighing boat, keeping the drop height as low as possible.

  • Post-Operation Teardown:

    • Seal the primary container tightly to protect the hygroscopic powder from ambient laboratory moisture[3].

    • Store in a cool, dry, well-ventilated place (typically 2-8°C or room temperature depending on the specific assay requirements) away from strong oxidizing agents[2].

    • De-gown and wash hands thoroughly with soap and water[2].

Part 4: Spill Response and Disposal Plan

If a spill occurs, immediate and correct action prevents a minor incident from becoming a laboratory hazard.

  • Immediate Action: Isolate the area and ensure LEV is active.

  • Dry Cleanup (Critical Step): Do not use water initially. Aldopentoses are highly soluble and hygroscopic[3]. Applying water to a dry spill will instantly create a highly viscous, sticky residue that is exceptionally difficult to remove and acts as a breeding ground for microbial growth.

  • Collection: Use a dry brush and dustpan, or a HEPA-filtered laboratory vacuum, to collect the powder[4]. Place the collected material into a sealed, labeled chemical waste container.

  • Final Decontamination: Once the dry bulk is completely removed, wipe the surface with a damp cloth (using warm water or a mild 70% ethanol solution) to remove residual molecular traces.

  • Disposal: Dispose of as non-hazardous organic waste in accordance with local environmental regulations. Avoid dumping large quantities down the drain, as the rapid biodegradation of the sugar can significantly increase the Biochemical Oxygen Demand (BOD) of wastewater facilities[5].

Part 5: Workflow Visualization

Below is the logical workflow for handling and spill management, designed to be a self-validating operational loop.

G Start Initiate Handling Protocol PPE Don Required PPE (N95, Nitrile Gloves, Goggles) Start->PPE Vent Activate Local Exhaust Ventilation (LEV) PPE->Vent Weigh Weigh (4S,5S)-oxane-2,3,4,5-tetrol (Minimize Dust) Vent->Weigh Spill Spill Occurred? Weigh->Spill Clean Dry Sweep & Dispose (Avoid Aerosolization) Spill->Clean Yes Store Seal Container & Store at 2-8°C Spill->Store No Clean->Store End De-gown & Wash Hands Store->End

Caption: Workflow for the safe handling and spill management of (4S,5S)-oxane-2,3,4,5-tetrol.

References

  • Title: Material Safety Data Sheet D(+)-Xylose Source: West Liberty University URL: [Link]

  • Title: Aldopentose Chemical Characteristics Source: AM Scientific URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5S)-oxane-2,3,4,5-tetrol
Reactant of Route 2
(4S,5S)-oxane-2,3,4,5-tetrol
© Copyright 2026 BenchChem. All Rights Reserved.